(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
Description
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Properties
IUPAC Name |
4-isothiocyanato-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKESPGXBFRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651044 | |
| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27163-30-0 | |
| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the molecule's reactivity and utility as a synthetic building block.
Introduction and Molecular Overview
This compound, also known as 4-isothiocyanato-N-(4-methoxyphenyl)aniline, is a bifunctional organic compound featuring a diarylamine core and a reactive isothiocyanate group. The structure combines the nucleophilic character of the secondary amine with the highly electrophilic isothiocyanate moiety, making it a versatile intermediate in organic synthesis. The presence of an electron-donating methoxy group on one of the phenyl rings modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.
While specific, in-depth literature on this exact compound is limited, its chemical behavior can be expertly inferred from the well-documented chemistry of its constituent functional groups: aryl isothiocyanates and methoxy-substituted diarylamines.
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not widely published. The following table summarizes its key identifiers and basic properties sourced from chemical suppliers.[1]
| Property | Value | Source |
| CAS Number | 27163-30-0 | |
| Molecular Formula | C₁₄H₁₂N₂OS | [1] |
| Molecular Weight | 256.33 g/mol | |
| Synonym | 4-isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Physical Form | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C | |
| InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
The conversion of the primary amino group of the precursor to an isothiocyanate can be achieved via several methods. A common and effective laboratory-scale method involves the use of carbon disulfide to form an intermediate dithiocarbamate salt, which is then desulfurized.[2][3]
-
Dithiocarbamate Salt Formation: The precursor amine is dissolved in a suitable solvent like ethanol or THF and treated with carbon disulfide in the presence of a base, such as triethylamine or ammonia. This reaction forms the triethylammonium dithiocarbamate salt. The causality here is the nucleophilic attack of the primary amine onto the electrophilic carbon of CS₂, facilitated by the base which acts as a proton scavenger.
-
Desulfurization: The intermediate salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and form the isothiocyanate. Reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are effective for this transformation, proceeding via the elimination of carbonyl sulfide (COS).[2][3] Alternatively, older methods utilize reagents like lead(II) nitrate or phosgene derivatives, though these are often avoided due to toxicity and waste disposal concerns.
Caption: Proposed synthesis workflow for the target compound.
Chemical Reactivity and Applications in Drug Development
The utility of this compound in research and development stems directly from the high electrophilicity of the isothiocyanate (-N=C=S) functional group. This group is susceptible to nucleophilic attack, making the molecule an excellent scaffold for building more complex structures, particularly thiourea derivatives.
Core Reactivity:
The central carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles (Nu:). This reactivity is the cornerstone of its application in medicinal chemistry.[2]
-
Reaction with Amines: The most prominent reaction is with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature in solvents like dichloromethane or THF.[4][5]
-
Reaction with Alcohols and Thiols: It can also react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.
Caption: Key reaction pathways for the isothiocyanate moiety.
Potential Applications:
The primary application for this molecule is as a synthon for generating libraries of thiourea-containing compounds for drug discovery screening. The thiourea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites. Derivatives are investigated for a wide range of biological activities.
-
Enzyme Inhibitors: Thiourea derivatives are known inhibitors of various enzymes, including urease, tyrosinase, and kinases.
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated activity against bacteria, fungi, and viruses.
-
Anticancer Agents: The N-(4-methoxyphenyl)aniline substructure itself is found in compounds investigated for anticancer properties, such as potent apoptosis inducers.[6] Combining this with the versatile isothiocyanate handle allows for the synthesis of novel conjugates and derivatives aimed at cancer targets.
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes a general, self-validating procedure for the synthesis of a thiourea derivative from this compound and a generic primary amine (e.g., benzylamine).
Objective: To synthesize N-benzyl-N'-[4-(4-methoxyanilino)phenyl]thiourea.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Nucleophile: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexane. The isothiocyanate starting material is relatively nonpolar, while the thiourea product is significantly more polar. The reaction is complete when the spot corresponding to the isothiocyanate has disappeared. This direct monitoring ensures the reaction is not stopped prematurely nor heated unnecessarily, preventing side-product formation.
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 5% HCl (to remove excess benzylamine), saturated NaHCO₃ (to neutralize any remaining acid), and brine. The causality for this sequence is critical: the acid wash protonates the basic amine, rendering it water-soluble for removal. The bicarb wash neutralizes the organic layer before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if needed.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
Isothiocyanates as a class of compounds should be handled with care in a well-ventilated fume hood. They are often lachrymators and can be skin and respiratory sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
PrepChem. Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]
-
PubMed Central (PMC). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]
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MPG.PuRe. Supporting Information. [Link]
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Nano Dia Inc. 4-Methoxyphenyl isothiocyanate. [Link]
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The Journal of the School of Science, MAHE. CRISPR-Cas13 and its Applications in Human Therapeutics. [Link]
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PubChem. 4-Methoxyphenyl isothiocyanate. [Link]
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MDPI. RNA-Targeting CRISPR–Cas Systems and Their Applications. [Link]
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The Royal Society of Chemistry. Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. [Link]
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PubMed. Therapeutic Applications of the CRISPR-Cas System. [Link]
-
ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. [Link]
-
ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]
-
PubMed. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. [Link]
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- 1. 3D-CBA16330 - 4-isothiocyanato-n-4-methoxyphenylaniline | … [cymitquimica.com]
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- 3. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
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(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine synthesis pathway
An In-depth Technical Guide: Strategic Synthesis of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Modular Approach for Advanced Research Applications
Executive Summary
This compound is a heterocyclic compound featuring a diarylamine core functionalized with a methoxy group and a highly reactive isothiocyanate moiety. This unique architecture makes it a valuable building block in medicinal chemistry, materials science, and chemical biology, particularly for applications requiring covalent modification of nucleophilic residues or the synthesis of complex thiourea-based structures. This guide provides a comprehensive, technically-grounded pathway for its synthesis, emphasizing strategic choices, mechanistic underpinnings, and detailed experimental protocols suitable for research and development professionals. The proposed synthesis is a robust, two-stage process: (1) palladium-catalyzed Buchwald-Hartwig amination to construct the core diarylamine scaffold, followed by (2) conversion of a primary amine precursor to the target isothiocyanate using a non-toxic carbon disulfide-based method.
Introduction and Strategic Overview
The synthetic utility of this compound stems from its bifunctional nature. The diarylamine core is a common motif in pharmacologically active molecules and organic electronic materials, while the isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with primary amines, thiols, and other nucleophiles to form stable thiourea or dithiocarbamate linkages.[1][2] This reactivity is pivotal for its use as a chemical probe, a linker in bioconjugation, or a synthon for creating diverse molecular libraries.
A logical retrosynthetic analysis dictates a modular approach. The final, and most sensitive, functional group transformation is the formation of the isothiocyanate. This is best accomplished from its corresponding primary amine, N¹-(4-methoxyphenyl)benzene-1,4-diamine . This key intermediate, a substituted diarylamine, can be efficiently constructed via modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination, which has revolutionized the formation of aryl C-N bonds.[3][4]
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Diarylamine Core
The construction of the N-(4-methoxyphenyl)-4-nitroaniline intermediate is the cornerstone of this synthesis. The Buchwald-Hartwig amination is the method of choice over classical methods like nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[3][5]
The Buchwald-Hartwig Amination: A Mechanistic Perspective
This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[6] The efficacy of the reaction hinges on a catalytic cycle involving a Pd(0) active species. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[4]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitroaniline
This protocol employs the coupling of 4-bromo-1-nitrobenzene with p-anisidine. The nitro group serves as a precursor to the primary amine needed in the final step and is generally robust under these coupling conditions.
-
Reagents and Materials:
-
4-Bromo-1-nitrobenzene
-
p-Anisidine (4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Add 4-bromo-1-nitrobenzene (1.0 equivalent) and p-anisidine (1.2 equivalents).
-
Add anhydrous toluene via cannula to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colored solid.
-
Step 2: Reduction to N¹-(4-methoxyphenyl)benzene-1,4-diamine
The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean method, but reduction using tin(II) chloride is also highly effective and often more practical for smaller-scale lab synthesis.
-
Reagents and Materials:
-
N-(4-methoxyphenyl)-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve N-(4-methoxyphenyl)-4-nitroaniline (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Slowly basify the mixture by adding a cold concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude diamine is often used in the next step without further purification, though it can be purified by chromatography if necessary.
-
Part II: Isothiocyanate Formation
The conversion of the primary aromatic amine to an isothiocyanate can be achieved through several methods. While the use of highly toxic thiophosgene is effective, a safer and more modern approach utilizes carbon disulfide.[7][8] This method proceeds via an in situ generated dithiocarbamate salt, which is then desulfurized.[9]
Experimental Protocol
Step 3: Synthesis of this compound
This one-pot procedure is adapted from established methods for isothiocyanate synthesis from primary amines under aqueous or biphasic conditions.[9][10]
-
Reagents and Materials:
-
N¹-(4-methoxyphenyl)benzene-1,4-diamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Cyanuric chloride (TCT) or Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) and Water
-
-
Procedure:
-
To a round-bottom flask, add N¹-(4-methoxyphenyl)benzene-1,4-diamine (1.0 equivalent), potassium carbonate (2.0 equivalents), and water.
-
Add carbon disulfide (2.5 equivalents) and stir the mixture vigorously at room temperature for 2-3 hours to form the dithiocarbamate salt.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve cyanuric chloride (0.5 equivalents) in dichloromethane.
-
Add the solution of cyanuric chloride dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir for an additional 1-2 hours at 0 °C after the addition is complete.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.
-
Data Summary and Characterization
The successful synthesis should be validated at each step using standard analytical techniques.
| Step | Transformation | Key Reagents | Typical Solvent | Temp (°C) | Expected Yield |
| 1 | Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, NaOt-Bu | Toluene | 110 | 75-90% |
| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 | 85-95% |
| 3 | Isothiocyanate Formation | CS₂, K₂CO₃, TCT | DCM / H₂O | 0 | 70-85% |
-
¹H NMR: Will confirm the aromatic proton signals and the disappearance/appearance of key functional groups (e.g., disappearance of -NH₂ protons and appearance of the final product's specific shifts).
-
IR Spectroscopy: A strong, characteristic absorption band around 2050-2150 cm⁻¹ is a definitive indicator of the N=C=S stretch.
-
Mass Spectrometry: Will confirm the molecular weight of the intermediates and the final product [M⁺ = 256.33 g/mol ].[11]
Conclusion
This guide outlines a logical and robust three-step synthesis of this compound. The strategy relies on a powerful palladium-catalyzed C-N bond formation to build the diarylamine framework, followed by a reliable and safe method for installing the reactive isothiocyanate handle. By detailing the mechanistic rationale and providing clear, actionable protocols, this document serves as a valuable resource for researchers aiming to synthesize this versatile compound for applications in drug discovery, chemical biology, and materials science.
References
-
PrepChem. Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. PrepChem.com. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia, the free encyclopedia. [Link]
-
ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,.... ResearchGate. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. MilliporeSigma. [Link]
-
ResearchGate. Thiophosgene in Organic Synthesis. ResearchGate. [Link]
-
PMC - NIH. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
TradeIndia. Thiophosgene: - An overview. TradeIndia. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
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- 11. This compound | 27163-30-0 [sigmaaldrich.com]
A Technical Guide to the Reactivity of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine with Amino Acids
Executive Summary
Isothiocyanates (ITCs) are a class of reactive compounds pivotal to advancements in chemical biology, diagnostics, and pharmacology. Their utility stems from the electrophilic nature of the isothiocyanate moiety, enabling covalent bond formation with biological nucleophiles. This guide provides an in-depth technical examination of the reactivity of a specific diarylamine-based isothiocyanate, (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine , with amino acids. We will dissect the core reaction mechanism, explore the critical parameters governing the reaction kinetics and specificity—most notably pH—and present a validated experimental workflow for the synthesis and analysis of the resulting thiourea adducts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent reactivity for applications ranging from peptide sequencing and bioconjugation to the design of targeted covalent inhibitors.
Introduction to this compound
This compound is an aromatic isothiocyanate built upon a diphenylamine scaffold. Its structure, characterized by the CAS Number 27163-30-0, features the highly electrophilic isothiocyanate (-N=C=S) group, which is the primary site of reactivity. The diphenylamine core and the electron-donating methoxy group on the second phenyl ring modulate the electronic properties of the reactive center.
The significance of the isothiocyanate functional group is well-established. Found in nature, particularly in cruciferous vegetables, many ITCs exhibit potent anticancer and chemopreventive properties.[1][2][3][4] In the laboratory, this functional group has been famously harnessed for protein chemistry, most notably in the Edman degradation for sequencing amino acids from the N-terminus of a peptide.[5] The reaction's efficiency and specificity make ITCs invaluable reagents for fluorescently labeling proteins, creating antibody-drug conjugates, and developing covalent inhibitors that form permanent bonds with their protein targets.[6][7]
The Core Reaction Mechanism: Thiourea Formation
The fundamental reaction between an isothiocyanate and an amino acid is a nucleophilic addition. The deprotonated primary amine of the amino acid acts as the nucleophile, attacking the central, electrophilic carbon atom of the isothiocyanate group. This process forms a stable thiourea linkage.[8][9]
The reaction proceeds via a concerted mechanism:
-
Nucleophilic Attack: The lone pair of electrons from the nitrogen atom of the amino acid's α-amino group attacks the electrophilic carbon of the R-N=C=S group.
-
Intermediate Formation & Proton Transfer: This leads to the formation of a transient zwitterionic intermediate, which quickly resolves through proton transfer to form the final, stable N,N'-disubstituted thiourea adduct.[8]
Critical Factors Influencing Reactivity
The Role of pH: The single most important factor governing the reaction between an isothiocyanate and an amino acid is the pH of the medium. The reaction requires the amino group to be in its free, unprotonated (-NH₂) state to be nucleophilic.[10]
-
At acidic or neutral pH, the amino group is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), drastically slowing or preventing the reaction.
-
A basic pH, typically in the range of 8.5 to 9.5, is required to deprotonate the α-amino groups (pKa ~8.9) and the ε-amino groups of lysine residues, making them available for reaction.[10][11] Studies have consistently shown that the rates of both the initial addition and subsequent cleavage reactions (in the context of Edman degradation) increase proportionally with pH in the 6-10 range.[12][13]
Selectivity for Nucleophilic Side Chains: While the N-terminal α-amino group is a primary target, other nucleophilic amino acid side chains can also react, with reactivity also being highly pH-dependent.
-
Lysine (ε-amino group): The side-chain amino group of lysine has a higher pKa than the N-terminal amine. At a pH of 9-11, it becomes sufficiently deprotonated to react efficiently, forming a stable thiourea bond.[11]
-
Cysteine (Thiol group): The thiol (-SH) group of cysteine is a potent nucleophile, particularly in its thiolate anion form (R-S⁻). The reaction with thiols to form a dithiocarbamate adduct is often favored at a slightly lower pH range (6.0-8.0) compared to the reaction with amines.[11][14] However, this adduct can be less stable than the thiourea linkage formed with amines.[9]
Quantitative and Qualitative Reactivity Overview
The reactivity of this compound varies depending on the target amino acid and, most critically, the reaction conditions. The following table provides an illustrative summary of expected reactivity based on established principles of isothiocyanate chemistry.
| Amino Acid | Target Nucleophile | Optimal pH Range | Relative Reactivity & Notes |
| Glycine | α-Amino (-NH₂) | 8.5 - 9.5 | High. Serves as a model substrate due to the lack of a reactive or sterically hindering side chain. |
| Lysine | α-Amino (-NH₂) | 8.5 - 9.5 | High. N-terminal modification is efficient. |
| ε-Amino (-NH₂) | 9.0 - 11.0 | High. Becomes a primary target at higher pH as the side chain deprotonates. Can lead to di-adducts if the N-terminus is also available.[11] | |
| Cysteine | Thiol (-SH) | 6.5 - 8.0 | Very High. Often the most reactive residue at near-neutral pH, forming a dithiocarbamate.[6][14] |
| α-Amino (-NH₂) | 8.5 - 9.5 | Moderate. Can react, but may compete with the more nucleophilic thiol group if it is not already modified. | |
| Arginine | Guanidinium Group | > 11.0 | Very Low. The guanidinium group is a very weak nucleophile and generally considered unreactive under standard bioconjugation conditions. |
| Serine/Threonine | Hydroxyl (-OH) | > 10.0 | Negligible. The hydroxyl group is a poor nucleophile and does not typically react with isothiocyanates under aqueous conditions. |
Note: This table is for illustrative purposes to demonstrate chemical principles. Actual reaction rates should be determined empirically.
Experimental Protocol: Synthesis and Analysis of a Thiourea Adduct
This section provides a self-validating protocol for the reaction of this compound with a model amino acid, Glycine, followed by analytical confirmation.
Objective: To synthesize the N-((4-((4-methoxyphenyl)amino)phenyl)carbamothioyl)glycine adduct and confirm its formation via HPLC and Mass Spectrometry.
Materials and Reagents:
-
This compound (ITC reagent)
-
Glycine
-
Sodium borate buffer (50 mM, pH 8.5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Glycine in 50 mM sodium borate buffer (pH 8.5).
-
Prepare a 50 mM stock solution of the ITC reagent in acetonitrile. The higher concentration and organic solvent prevent hydrolysis of the reactive ITC.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 250 µL of the 10 mM Glycine solution with 250 µL of acetonitrile. This creates a 1:1 aqueous:organic reaction medium, which aids in the solubility of the ITC reagent.[9]
-
Initiate the reaction by adding 25 µL of the 50 mM ITC stock solution to the Glycine mixture. This corresponds to a 5-fold molar excess of ITC to ensure complete reaction of the amino acid.
-
Vortex the mixture gently for 10 seconds.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (approx. 25°C) for 60 minutes. The reaction is typically rapid and should proceed to high yield within this timeframe.[9]
-
-
Sample Preparation for Analysis:
-
After incubation, dilute the reaction mixture 1:100 in a solution of 50:50 water:acetonitrile with 0.1% formic acid. This dilution prepares the sample for mass spectrometry analysis and the acidic pH effectively quenches the reaction by protonating any remaining primary amines.
-
-
Analytical Confirmation:
-
HPLC Analysis: Inject the diluted sample onto a C18 HPLC column. The thiourea adduct product is expected to be significantly more hydrophobic than the starting glycine and will therefore have a longer retention time. Monitor at a relevant UV wavelength.
-
Mass Spectrometry (MS) Analysis: Analyze the sample via ESI-MS in positive ion mode. Confirm the formation of the product by identifying the ion corresponding to the calculated mass of the adduct.
-
Mass of ITC Reagent (C₁₄H₁₂N₂OS): 256.33 Da
-
Mass of Glycine (C₂H₅NO₂): 75.07 Da
-
Expected Mass of Adduct [M+H]⁺: (256.33 + 75.07) + 1.008 = 332.41 Da
-
-
References
- Reaction mechanism of acetyl isothiocyan
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.SciSpace.
- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.PubMed.
- Electrochemical isothiocyanation of primary amines.University of Greenwich.
- Derivatization of isothiocyanates and their reactive adducts for chrom
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF.
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.RSC Advances.
- Recent Advancement in Synthesis of Isothiocyan
- Reactivity of the isothiocyanate group with cysteine and lysine.
- Reactivity and diverse synthetic applications of acyl isothiocyan
- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles.BenchChem.
- Cysteine specific bioconjugation with benzyl isothiocyan
- Mechanochemical synthesis of thioureas, ureas and guanidines.PubMed Central.
- Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins.
- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissoci
- Anticancer activity of sulforaphane and allyl isothiocyanate-conjugated silicon quantum dots.Source not found.
- Isothiocyanate Conjug
- This compound | 27163-30-0.Sigma-Aldrich.
- The transformation of ammonium thiocyanate into thiourea under high pressures.CORE.
- Exploring the effects of isothiocyanates on chemotherapeutic drugs.
- Selected isothiocyanates rapidly induce growth inhibition of cancer cells.AACR Journals.
- Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-tre
- Optimizing reaction conditions for peptide derivatization with isothiocyan
- A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure.PubMed Central.
- (4-isothiocyanatophenyl)(3-methylphenyl)amine (C14H12N2S).PubChemLite.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
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- 6. pubs.rsc.org [pubs.rsc.org]
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- 12. scispace.com [scispace.com]
- 13. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Spectral Properties of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Technical Guide
Introduction
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine is an aromatic amine derivative featuring a diarylamine core structure. This structure is functionalized with an electron-donating methoxy group on one phenyl ring and an electrophilic isothiocyanate group on the other. The isothiocyanate functional group is a versatile reactive handle for bioconjugation, making this molecule a potential candidate for applications in drug development, particularly as a linker for antibody-drug conjugates or as a fluorescent probe for labeling biomolecules. A thorough understanding of its spectral properties is paramount for its identification, characterization, and application in these fields. This guide provides a predictive overview of its key spectral characteristics and outlines the experimental workflows for their determination.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | 1-isothiocyanato-4-[(4-methoxyphenyl)amino]benzene | Predicted |
| Synonym(s) | 4-isothiocyanato-N-(4-methoxyphenyl)aniline | - |
| CAS Number | 27163-30-0 | - |
| Molecular Formula | C₁₄H₁₂N₂OS | - |
| Molecular Weight | 256.33 g/mol | - |
| Physical Form | Predicted to be a solid at room temperature | - |
Proposed Synthesis
The synthesis of this compound can be plausibly achieved from the commercially available precursor, 4-Amino-4'-methoxydiphenylamine. A common and effective method for converting a primary aromatic amine to an isothiocyanate is through the use of thiophosgene (CSCl₂) in a biphasic system.[1][2]
Sources
An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (CAS No. 27163-30-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, with the CAS number 27163-30-0, is a bifunctional organic molecule that holds significant promise in the realms of medicinal chemistry and drug discovery. Its structure uniquely combines a reactive isothiocyanate group with a methoxy-substituted diphenylamine backbone. The isothiocyanate moiety is a well-established pharmacophore known for its diverse biological activities, including potent anticancer and anti-inflammatory properties[1][2]. The diphenylamine scaffold is also a privileged structure in medicinal chemistry, often associated with antioxidant and kinase inhibitory activities. The strategic placement of the methoxy group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and a proposed synthetic pathway to its potential applications in drug development, supported by an understanding of the reactivity of its core functional groups.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 27163-30-0 | |
| Molecular Formula | C₁₄H₁₂N₂OS | |
| Molecular Weight | 256.33 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C | |
| InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |
Proposed Synthetic Pathway
Step 1: Synthesis of the Precursor, 4-amino-4'-methoxydiphenylamine
The synthesis of the diamine precursor can be achieved through a one-pot reaction involving the coupling of p-anisidine with p-nitroaniline, followed by the reduction of the nitro group. This approach is adapted from known methods for the synthesis of substituted diphenylamines[3].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.1 equivalents) and p-nitroaniline (1.0 equivalent).
-
Coupling Reaction: Add a suitable base, such as potassium carbonate (2.0 equivalents), and a catalytic amount of a copper-based catalyst (e.g., copper(I) iodide, 0.1 equivalents).
-
Solvent and Reflux: Add a high-boiling point solvent, such as dimethylformamide (DMF), and heat the mixture to reflux (approximately 150-160 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude 4-methoxy-4'-nitrodiphenylamine will precipitate. Filter the solid, wash with water, and dry.
-
Reduction to the Amine: The crude nitro-intermediate can be reduced to the corresponding amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.
-
Purification: The final product, 4-amino-4'-methoxydiphenylamine, can be purified by column chromatography on silica gel.
Step 2: Conversion to this compound
The conversion of the primary aromatic amine to an isothiocyanate is a well-established transformation. A common and effective method involves the use of thiophosgene or, for a less hazardous alternative, carbon disulfide in the presence of a coupling agent[4].
-
Reaction Setup: Dissolve the synthesized 4-amino-4'-methoxydiphenylamine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). Add triethylamine (TEA) (2.2 equivalents) followed by the dropwise addition of a solution of thiophosgene (1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Antioxidant and Anti-inflammatory Activity
The methoxy-substituted diphenylamine scaffold suggests that the compound may possess inherent antioxidant properties. A structurally related compound, 4-methoxyphenyl isothiocyanate, has demonstrated antioxidant activity.[5][6] Furthermore, the anti-inflammatory effects of isothiocyanates are well-documented and are often linked to the modulation of inflammatory signaling pathways.
Future Research Directions
This compound represents a promising, yet underexplored, chemical entity. Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the compound.
-
Biological Screening: A broad-based biological screening campaign to identify its primary therapeutic targets. This should include assays for anticancer, anti-inflammatory, and antioxidant activities.
-
Mechanism of Action Studies: In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to establish a clear structure-activity relationship, which will guide the design of more potent and selective derivatives.
Conclusion
This compound is a molecule with significant potential for the development of novel therapeutics. Its unique combination of a reactive isothiocyanate group and a biologically active diphenylamine scaffold makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential applications in drug discovery. It is hoped that this will stimulate further research into this promising compound.
References
-
PrepChem. (n.d.). Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from [Link]
- Supporting Information. (n.d.).
- Journal of Junshin Gakuen University, Faculty of Health Sciences. (2012). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION.
- Supplementary Information. (n.d.).
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
-
Antioxidants. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives.
-
WIPO Patentscope. (2000). WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US6441163B1 - Methods for preparation of cytotoxic conjugates of maytansinoids and cell binding agents.
-
ResearchGate. (2016). Resource-efficient technology to produce 4-aminodiphenylamine. Retrieved from [Link]
- Google Patents. (n.d.). EP1801163B1 - Siloxane Encapsulants.
-
NIST WebBook. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US6730326B2 - Thermodynamically stable modification of 1-(4-carbazolyl-oxy-3[2-(2-methoxyphenoxy)-ethylamino]-2-propanol process for its preparation and pharmaceutical compositions containing it.
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
PubMed. (2002). (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
-
Chemchart. (n.d.). PHENYL ISOTHIOCYANATE (103-72-0). Retrieved from [Link]
-
Chemchart. (n.d.). Retrieved from [Link]
-
PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]
Sources
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives - Google Patents [patents.google.com]
- 3. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Solubility Profile of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, a compound of interest in drug discovery and chemical biology. An understanding of a compound's solubility is fundamental to its application in experimental settings, influencing everything from reaction kinetics to bioavailability. This document outlines the theoretical principles governing the solubility of this molecule, provides a qualitative solubility profile in common laboratory solvents, and details a rigorous experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the effective use of this compound in their work.
Introduction: The Critical Role of Solubility
The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a research compound like this compound, which possesses a reactive isothiocyanate group, understanding its solubility is paramount for its effective application.[1] In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising candidate. In the laboratory, insolubility in a chosen solvent can impede reaction progress, complicate purification, and lead to inaccurate results in biological assays.
This guide delves into the solubility of this compound by first examining its molecular structure to predict its behavior in different solvents. This theoretical framework is then complemented by a practical, step-by-step protocol for experimentally determining its solubility, ensuring that researchers can obtain reliable and reproducible data.
Theoretical Solubility Considerations
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound is determined by the interplay of its various functional groups.
Molecular Structure Analysis:
-
This compound consists of two aromatic rings linked by a secondary amine. One ring is substituted with a methoxy group (-OCH3), and the other with an isothiocyanate group (-N=C=S).
-
Polar Moieties: The amine (-NH-), methoxy, and isothiocyanate groups introduce polarity to the molecule through their dipole moments and potential for hydrogen bonding. The nitrogen and oxygen atoms in the amine and methoxy groups can act as hydrogen bond acceptors.
-
Non-Polar Moieties: The two phenyl rings are inherently non-polar (hydrophobic). The overall size of the molecule also contributes to its non-polar character.
Predicted Solubility:
Based on this structure, this compound is expected to be a largely non-polar molecule with some capacity for polar interactions. Therefore, its solubility is predicted to be:
-
Low in polar protic solvents like water. The large hydrophobic surface area of the two aromatic rings will likely dominate, leading to poor solvation by water molecules.
-
Moderate to high in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
-
High in non-polar and moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which can effectively solvate the non-polar aromatic portions of the molecule.
Qualitative Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic aromatic structure outweighs the polarity of the functional groups. |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule to a limited extent, while the hydroxyl group interacts with the polar moieties. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is an excellent solvent for many organic molecules. |
| Acetone | Polar Aprotic | Soluble | A good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than DMSO and DMF, solubility may be more limited. |
| Dichloromethane (DCM) | Non-Polar | Soluble | An effective solvent for compounds with significant non-polar character. |
| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent that can dissolve a range of compounds. |
| Hexane / Heptane | Non-Polar | Insoluble | The polarity of the functional groups will prevent dissolution in highly non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vial at a moderate speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.
-
If the solution is highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (absorbance vs. concentration).
-
Analyze the prepared sample from the saturated solution under the same HPLC conditions.
-
Determine the concentration of the compound in the sample by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for any dilutions made: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Conclusion
While a definitive, published quantitative solubility profile for this compound in common laboratory solvents is not currently available, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The theoretical analysis, based on the molecule's structure, suggests poor solubility in water and good solubility in polar aprotic and some non-polar organic solvents. For precise and reliable data, the detailed experimental protocol provided herein offers a self-validating system for researchers. By following this guide, scientists and drug development professionals can ensure the effective and appropriate use of this compound in their research endeavors.
References
- Experiment 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293. (n.d.). PubChem. Retrieved from [Link]
-
Isothiocyanates. (n.d.). Linus Pauling Institute | Oregon State University. Retrieved from [Link]
-
Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023, January 19). MDPI. Retrieved from [Link]
-
Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Storage and Stability of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount for reproducible and reliable results. This guide provides an in-depth understanding of the storage and stability guidelines for (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, a key reagent in various research applications. By elucidating the chemical properties and inherent reactivity of this aromatic isothiocyanate, this document offers field-proven insights to ensure its optimal use and longevity.
Chemical Identity and Physicochemical Properties
This compound, with the molecular formula C₁₄H₁₂N₂OS, is an aromatic isothiocyanate. The presence of the highly electrophilic isothiocyanate (-N=C=S) group defines its reactivity and, consequently, its stability profile.
| Property | Value | Source |
| CAS Number | 27163-30-0 | |
| Molecular Weight | 256.33 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C |
The core structure, featuring two aromatic rings linked by an amine and bearing a methoxy and an isothiocyanate group, influences its solubility and interaction with its environment. The methoxy group may slightly increase its solubility in organic solvents.
Prudent Storage Protocols for Long-Term Stability
To maintain the integrity of this compound, stringent storage conditions are essential. The primary recommendation is long-term storage at -20°C . This low temperature is critical to minimize the rate of degradation reactions.
For optimal stability, the following conditions should be strictly adhered to:
-
Temperature: Store consistently at -20°C in a freezer with minimal temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This mitigates the risk of oxidation and reactions with atmospheric moisture.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Aromatic compounds can be susceptible to photodegradation.
-
Moisture: The compound should be stored in a tightly sealed container to prevent hydrolysis. The use of a desiccator for storing the sealed vial is also recommended.
The Chemistry of Instability: Understanding Degradation Pathways
The isothiocyanate functional group is inherently reactive, particularly towards nucleophiles. This reactivity is the primary driver of the compound's degradation.
Hydrolysis: The Ubiquitous Threat
The most common degradation pathway for isothiocyanates is hydrolysis, which occurs in the presence of water.[1][2] The electrophilic carbon atom of the isothiocyanate group is attacked by water, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes to yield the corresponding primary amine, in this case, (4-aminophenyl)(4-methoxyphenyl)amine, and carbonyl sulfide.[1]
Caption: Hydrolysis degradation pathway of the target compound.
Reaction with Nucleophiles
In experimental settings, particularly in biological assays, the presence of nucleophiles can lead to the rapid degradation of this compound.
-
Amines: Primary and secondary amines react with the isothiocyanate group to form stable thiourea derivatives.[3][4] This is a significant consideration when using amine-containing buffers (e.g., Tris).
-
Thiols: Thiol-containing molecules, such as glutathione or cysteine in cell culture media, can react with the isothiocyanate to form dithiocarbamate adducts.[3]
The pH of the medium influences the reactivity with these nucleophiles. Reactions with thiols are favored under neutral to slightly acidic conditions (pH 6-8), while reactions with amines are more prevalent in alkaline conditions (pH 9-11).[3]
Practical Guidelines for Handling and Use
To ensure the compound's integrity during experimentation, the following handling procedures are recommended:
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: When weighing and preparing solutions, it is advisable to work under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream).
-
Solvent Selection: Use anhydrous solvents for reconstitution. Solvents should be of high purity and free from nucleophilic impurities.
-
Solution Storage: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere. Repeated freeze-thaw cycles should be avoided.
Recognizing and Assessing Degradation
Visual inspection can sometimes indicate degradation. A change in color or the appearance of solid precipitates in a solution may suggest decomposition. However, for a definitive assessment of purity, analytical methods are required.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a robust technique for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, (4-aminophenyl)(4-methoxyphenyl)amine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Inject the prepared sample onto the HPLC system.
The appearance of a new, more polar peak corresponding to the amine degradation product will indicate the extent of hydrolysis.
Caption: Workflow for assessing compound purity via HPLC.
Conclusion
The stability of this compound is intrinsically linked to its reactive isothiocyanate moiety. By implementing stringent storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. A thorough understanding of its degradation pathways, particularly hydrolysis and reactions with common laboratory nucleophiles, is crucial for its appropriate handling and use in experimental settings. Regular purity assessment using reliable analytical techniques such as HPLC is recommended to ensure the quality of the compound and the validity of research outcomes.
References
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ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link].
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-
Frontiers in Nutrition. Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Available at: [Link].
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MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link].
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Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link].
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Oregon State University, Linus Pauling Institute. Isothiocyanates. Available at: [Link].
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CSIR NET LIFE SCIENCE COACHING. Why Mustard Seeds Become Pungent Only When Crushed. Available at: [Link].
-
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MDPI. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Available at: [Link].
-
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-
MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Available at: [Link].
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University of Kentucky College of Arts & Sciences. Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Available at: [Link].
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-
ResearchGate. The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Available at: [Link].
-
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Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link].
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An In-depth Technical Guide on the Potential Antioxidant Activity of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Foreword: The Imperative for Novel Antioxidant Exploration
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a well-established contributor to a multitude of chronic and degenerative diseases. As our understanding of these pathological processes deepens, the imperative to identify and characterize novel antioxidant agents with superior efficacy and favorable pharmacological profiles grows more urgent. This guide focuses on a compound of emerging interest: (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. By dissecting its structural components—the isothiocyanate and the methoxy-substituted aromatic amine—we can postulate a multifaceted antioxidant potential, warranting a rigorous and systematic investigation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antioxidant capabilities of this promising molecule, from theoretical modeling to in vivo validation.
Rationale for Investigation: A Molecule of Bimodal Potential
The scientific intrigue surrounding this compound stems from the established bioactivities of its constituent functional groups. This molecule represents a strategic amalgamation of two pharmacophores, each with a recognized role in mitigating oxidative stress.
-
The Isothiocyanate Moiety (-N=C=S): Isothiocyanates, particularly those derived from cruciferous vegetables, are renowned for their potent indirect antioxidant effects.[1][2][3] The primary mechanism of action for many isothiocyanates is the activation of the Nrf2-Keap1 pathway, a critical cellular defense system against oxidative stress.[2][4] Isothiocyanates can interact with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[4] Subsequently, Nrf2 upregulates the expression of a suite of antioxidant and detoxification enzymes, including glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[2][4]
-
The Methoxy-Substituted Aromatic Amine Moiety: Aromatic amines and phenolic compounds, particularly those with electron-donating substituents like a methoxy group (-OCH3), can act as direct free radical scavengers. The methoxy group can enhance the stability of the resulting radical species after hydrogen or electron donation, thereby increasing the compound's capacity to neutralize ROS.[5][6] The presence of the amine linker further modulates the electronic properties of the aromatic rings, potentially influencing its radical scavenging ability.
The combination of these two moieties in a single molecule suggests a dual-action antioxidant potential: direct scavenging of free radicals and upregulation of endogenous antioxidant defenses.
Computational and Theoretical Assessment of Antioxidant Activity
Before embarking on extensive in vitro and in vivo studies, a robust computational analysis can provide valuable insights into the antioxidant potential of this compound and guide subsequent experimental design.
Rationale for Computational Modeling
Computational chemistry offers a powerful toolkit to predict and rationalize the antioxidant activity of molecules.[7] By examining electronic properties, bond dissociation energies, and interaction with key biological targets, we can generate initial hypotheses about the compound's mechanism of action.[8]
Key Computational Approaches
-
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate key parameters indicative of antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). These parameters help to predict the likelihood of hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms of radical scavenging.[9]
-
Molecular Docking: To investigate the potential interaction with the Nrf2-Keap1 system, molecular docking studies can be performed.[9][10][11] The binding affinity and mode of interaction of this compound with the Kelch domain of Keap1 can be predicted and compared to known Nrf2 activators.[9]
Experimental Protocol: Molecular Docking with Keap1
-
Protein Preparation: Obtain the crystal structure of the human Keap1 Kelch domain (e.g., PDB ID: 2FLU) from the Protein Data Bank.[9] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization using a suitable force field.
-
Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Molegro Virtual Docker) to predict the binding pose and affinity of the ligand within the active site of Keap1.[9]
-
Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and Keap1 residues.[9] A lower binding energy suggests a more favorable interaction.
In Vitro Evaluation of Antioxidant Capacity
A battery of in vitro assays is essential to quantify the direct and indirect antioxidant effects of this compound.
Direct Radical Scavenging Assays
These assays assess the intrinsic ability of the compound to neutralize free radicals. It is crucial to employ multiple assays with different mechanisms to obtain a comprehensive profile.[12][13][14]
-
Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[13][15]
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.[16]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[13]
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a loss of color.[13][17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]
-
Protocol:
-
Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add the test compound at various concentrations to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[17]
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.[12]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using a known antioxidant like FeSO₄ or ascorbic acid.
-
Cellular Antioxidant Activity and Nrf2 Activation
Cell-based assays are crucial to assess the compound's effects in a more biologically relevant context and to investigate its potential to modulate cellular antioxidant defenses.
-
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells.
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2, HT22) in a 96-well plate.
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with the test compound at various concentrations.
-
Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
Quercetin can be used as a positive control.
-
-
Principle: This assay determines whether the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Add a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using fluorescence microscopy or quantify the nuclear fluorescence using high-content imaging.
-
-
Principle: This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).
-
Protocol:
-
Transfect cells with a plasmid containing an ARE-luciferase reporter construct.
-
Treat the transfected cells with the test compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Potential In Vivo Models for Antioxidant Efficacy
While in vitro and cell-based assays provide valuable initial data, in vivo studies are necessary to evaluate the antioxidant efficacy of this compound in a whole organism.[18]
Rationale for In Vivo Testing
In vivo models allow for the assessment of the compound's bioavailability, metabolism, and overall effect on systemic oxidative stress and related pathologies.[19][20]
Recommended In Vivo Models
-
Rodent Models of Oxidative Stress: Oxidative stress can be induced in rodents (mice or rats) through the administration of pro-oxidant agents such as carbon tetrachloride (CCl₄) or by using genetic models. The test compound can then be administered to assess its ability to mitigate oxidative damage.
-
Yeast as a Model Organism: The yeast Saccharomyces cerevisiae is a simple yet powerful in vivo model to study oxidative stress and the effects of antioxidant compounds.[19]
Experimental Protocol: S. cerevisiae Oxidative Stress Model
-
Yeast Culture: Grow S. cerevisiae in a suitable liquid medium.
-
Compound Treatment: Treat the yeast cells with various concentrations of this compound.
-
Induction of Oxidative Stress: Expose the yeast cells to an oxidizing agent like hydrogen peroxide (H₂O₂).[19]
-
Viability Assay: Determine the percentage of viable cells after treatment using plating methods or a fluorescent viability stain.
-
Biochemical Markers: Measure markers of oxidative stress in yeast cell lysates, such as protein carbonylation and lipid peroxidation.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter | Expected Outcome for Active Compound |
| DPPH Scavenging | IC₅₀ (µM) | Low IC₅₀ value |
| ABTS Scavenging | TEAC (Trolox Equivalents) | High TEAC value |
| FRAP | Ferric Reducing Power (mM Fe²⁺/mg) | High reducing power |
| Cellular Antioxidant Activity | CAA Value | High CAA value |
| ARE Luciferase Assay | Fold Induction | Significant increase in luciferase activity |
Visualizing the Path Forward: Workflows and Mechanisms
Experimental Workflow
Caption: The proposed bimodal antioxidant mechanism of action.
Conclusion and Future Directions
This compound presents a compelling case for investigation as a novel antioxidant agent. Its unique chemical architecture suggests a dual mechanism of action that could offer a significant advantage in combating oxidative stress. The systematic approach outlined in this guide, from computational prediction to in vitro and in vivo validation, provides a robust framework for elucidating its therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize the antioxidant activity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this and similar molecules could pave the way for a new generation of antioxidant therapies with enhanced efficacy and broader applications in human health.
References
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Nunes, C., & Roriz, M. (2013). The anti-oxidant properties of isothiocyanates: a review. Recent patents on endocrine, metabolic & immune drug discovery, 7(3), 209-223. Available from: [Link]
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Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacological research, 55(3), 224-236. Available from: [Link]
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Angeloni, C., Leoncini, E., Malaguti, M., & Hrelia, S. (2021). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Foods, 10(7), 1633. Available from: [Link]
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Moreno, D. A., Carvajal, M., López-Berenguer, C., & García-Viguera, C. (2006). Chemical and biological characterisation of nutraceutical compounds of broccoli. Journal of pharmaceutical and biomedical analysis, 41(5), 1508-1522. Available from: [Link]
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Palliyaguru, D. L., Yuan, J. M., Kensler, T. W., & Fahey, J. W. (2018). Isothiocyanates: A Comparative Review of Their Health Benefits. Molecules, 23(8), 1955. Available from: [Link]
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Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy reviews, 4(8), 118. Available from: [Link]
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Li, X., Wang, X., Chen, D., & Chen, S. (2018). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 23(10), 2631. Available from: [Link]
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Ali, B., et al. (2023). Integrated Computational Analysis of Antioxidant Compounds: Targeting the Keap1-Nrf2 Pathway for Enhanced Therapeutic Potential. Progress in Chemical and Biochemical Research, 6(3), 264-279. Available from: [Link]
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Abderrahim, F., et al. (2021). The Effect of Maturity Stage on Polyphenolic Composition, Antioxidant and Anti-Tyrosinase Activities of Ficus rubiginosa Desf. ex Vent. Extracts. International Journal of Cosmetic Science, 43(6), 675-685. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from [Link]
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Wołosiak, R., et al. (2022). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 280, 07005. Available from: [Link]
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Sharifi-Rad, M., et al. (2020). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. Journal of Pharmacopuncture, 23(2), 58-71. Available from: [Link]
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Oszmiański, J., et al. (2020). Identification and Accumulation of Phenolic Compounds in the Leaves and Bark of Salix alba (L.) and Their Biological Potential. Molecules, 25(18), 4182. Available from: [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available from: [Link]
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Lo Presti, M., et al. (2022). In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. Antioxidants, 11(9), 1712. Available from: [Link]
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Wang, Y., et al. (2023). Molecular Docking Revealed the Potential Anti-Oxidative Stress Mechanism of the Walnut Polypeptide on HT22 Cells. Foods, 12(8), 1600. Available from: [Link]
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InVivo Biosystems. (n.d.). Antioxidant Capacity Study For Compound Efficacy Testing. Retrieved from [Link]
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Singh, R., et al. (2022). Ethnopharmacological Insights and Bioactive Compound Profiles of Selected Zingiberaceae Plants of Manipur with Antioxidant and Antimicrobial Properties. International Journal of Fruit and Medicinal Plants Research, 1(1), 1-15. Available from: [Link]
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Marino, T., et al. (2023). Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. Frontiers in Chemistry, 10, 1079576. Available from: [Link]
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Kawsar, M. H., et al. (2014). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. Journal of SUB, 5(1), 21-31. Available from: [Link]
-
Kumar, A., et al. (2023). Computational Modeling, Molecular Docking, Pharmacokinetic & Toxicological Studies of 1, 5- Diphenyl-2, 4-Disubstituted- 1H-Imidazole for Antioxidant Activity. International Journal of Membrane Science and Technology, 10(4), 2303-2311. Available from: [Link]
-
Tighadouini, S., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie-Chemical Monthly, 147(11), 1935-1943. Available from: [Link]
-
Tighadouini, S., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie-Chemical Monthly, 147(11), 1935-1943. Available from: [Link]
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Miranda, J. E., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10331-10344. Available from: [Link]
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Gryn'ova, G., et al. (2013). Antioxidant action mechanisms of hindered amine stabilisers. Polymer Chemistry, 4(19), 5030-5040. Available from: [Link]
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Burčul, F., et al. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 577-582. Available from: [Link]
-
Sari, Y., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Journal of Physics: Conference Series, 1816, 012056. Available from: [Link]
-
Gontijo, J. S., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3169. Available from: [Link]
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Methodological & Application
Application Note: (4-isothiocyanatophenyl)(4-methoxyphenyl)amine as a Fluorogenic Probe for Monitoring Protein Aggregation
Abstract
Protein misfolding and aggregation are hallmarks of numerous neurodegenerative diseases and a critical concern in the development of biotherapeutics.[1] This document provides a comprehensive guide to using (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, hereafter referred to as DPA-ITC, as a novel fluorescent probe for the detection and monitoring of protein aggregation. DPA-ITC uniquely combines a covalent labeling functionality with an environmentally sensitive fluorophore core, offering a versatile tool for both in vitro kinetic studies and cellular imaging. Its isothiocyanate group allows for stable, covalent conjugation to primary amines on a protein of interest (POI), while its diphenylamine scaffold exhibits fluorogenic properties, with fluorescence emission being significantly enhanced upon restricted intramolecular rotation, a characteristic of protein aggregation.[2] We present detailed protocols for protein labeling, in vitro aggregation assays, and staining of amyloid fibrils.
Introduction and Scientific Principle
The study of protein aggregation has been limited by the lack of tools that can effectively monitor the process, especially in its early stages, both in solution and in living cells.[3][4] Traditional methods often rely on endpoint measurements or use probes that may interfere with the aggregation process itself. DPA-ITC is designed to overcome these limitations.
Core Features of DPA-ITC:
-
Covalent Labeling Capability: The isothiocyanate (-N=C=S) group is a highly efficient amine-reactive moiety. It reacts specifically with the primary amino groups found at the N-terminus of proteins and on the side chains of lysine residues to form a highly stable thiourea bond.[5][6] This allows for the creation of a 1:1 labeled protein conjugate, ensuring that the fluorescence signal originates directly from the protein of interest.
-
Fluorogenic "Turn-On" Mechanism: The diphenylamine core of DPA-ITC acts as a molecular rotor. In aqueous solution, the phenyl rings can rotate freely, leading to non-radiative decay and quenching of fluorescence. When the probe is conjugated to a protein that subsequently aggregates, the increased viscosity and steric hindrance of the aggregate microenvironment restrict this rotation. This inhibition of non-radiative decay pathways forces the excited molecule to relax via fluorescence, resulting in a significant, "turn-on" signal that is directly proportional to the extent of aggregation.[2]
Caption: Covalent reaction of DPA-ITC with a primary amine on a protein.
Caption: Conceptual model of DPA-ITC's fluorescence enhancement.
Probe Characteristics
Summarized below are the key physicochemical and spectral properties of DPA-ITC. Users should confirm the batch-specific spectral data upon receipt.
| Property | Value | Source/Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₄H₁₂N₂OS | PubChem CID: 75293[7] |
| Molecular Weight | 256.32 g/mol | PubChem CID: 75293[7] |
| Purity | >95% (HPLC) | Varies by supplier |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | Poorly soluble in water[8] |
| Excitation (λex) max | ~385 nm (in aggregated state) | Estimated based on similar structures |
| Emission (λem) max | ~495 nm (in aggregated state) | Estimated based on similar structures |
Detailed Protocols
Protocol 1: Covalent Labeling of Protein of Interest (POI)
Causality: This protocol is designed to covalently attach DPA-ITC to your POI. The choice of a slightly alkaline buffer (pH 8.0-9.0) is critical because the target primary amines must be in a deprotonated, nucleophilic state to efficiently react with the isothiocyanate group.[6] A desalting column is used post-reaction to rapidly remove unconjugated probe, which is crucial to prevent background fluorescence and ensure accurate quantification.
Materials:
-
Purified POI (at 1-10 mg/mL) in a buffer free of primary amines (e.g., PBS, HEPES).
-
DPA-ITC probe.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.5.
-
PD-10 Desalting Column (or similar).
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Exchange the POI into the Labeling Buffer. If your protein is sensitive to this pH, a lower pH (7.5-8.0) can be used, but the reaction may be slower.
-
Determine the precise protein concentration using its extinction coefficient at 280 nm.
-
-
Probe Stock Solution:
-
Prepare a 10 mM stock solution of DPA-ITC in anhydrous DMSO. For example, dissolve 2.56 mg of DPA-ITC in 1 mL of DMSO.
-
Note: Prepare this solution fresh immediately before use, as isothiocyanates can degrade in the presence of moisture.[8]
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the DPA-ITC stock solution to the protein solution. Add the DMSO solution dropwise while gently vortexing to prevent protein precipitation.
-
Example Calculation: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 mM), add 5-10 µL of the 10 mM DPA-ITC stock.
-
Incubate the reaction for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 4-6 hours at 4°C.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and allow it to enter the packed bed.
-
Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, while the smaller, unconjugated DPA-ITC molecules are retained.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein) and ~385 nm (for DPA-ITC).
-
The Degree of Labeling (DOL) can be calculated, but requires a precise extinction coefficient for the probe conjugated to the protein. A simpler method is to confirm labeling via fluorescence spectroscopy, observing an emission peak at ~495 nm upon excitation at ~385 nm.
-
Protocol 2: In Vitro Kinetic Aggregation Assay
Causality: This assay leverages the "turn-on" nature of DPA-ITC to monitor aggregation in real-time. An aggregation-prone protein, covalently labeled with DPA-ITC, will exhibit a low baseline fluorescence. As it aggregates, the probe's rotation is restricted, causing a time-dependent increase in fluorescence intensity. This provides a direct readout of the aggregation kinetics.
Materials:
-
DPA-ITC labeled POI (from Protocol 1).
-
Assay Buffer (specific to your protein's aggregation conditions).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with temperature control and shaking capabilities.
Procedure:
-
Assay Setup:
-
Dilute the DPA-ITC labeled POI to the desired final concentration in the Assay Buffer. A typical concentration range is 1-10 µM.
-
Pipette replicates (e.g., 100 µL per well) into the 96-well plate. Include buffer-only wells as a blank.
-
-
Inducing Aggregation:
-
Aggregation can be induced by various methods depending on the POI:
-
Thermal Stress: Incubate the plate at an elevated temperature (e.g., 37-60°C).
-
Mechanical Stress: Utilize orbital or linear shaking within the plate reader.
-
Chemical Denaturants: Include a low concentration of guanidine HCl or other agents in the Assay Buffer.
-
-
-
Fluorescence Monitoring:
-
Place the plate in the fluorescence reader.
-
Set the reader to take kinetic measurements at desired intervals (e.g., every 5-10 minutes) for several hours or days.
-
Settings: Excitation at ~385 nm, Emission at ~495 nm. Optimize the gain setting to avoid detector saturation while maximizing signal.
-
Maintain constant temperature and shaking (if applicable) throughout the measurement period.
-
-
Data Analysis:
-
Subtract the blank (buffer-only) fluorescence from all readings.
-
Plot the average fluorescence intensity vs. time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, mirroring classic amyloid aggregation kinetics.
-
Protocol 3: Staining of Pre-Formed Amyloid Fibrils
Causality: This protocol uses DPA-ITC as a non-covalent stain, analogous to Thioflavin T (ThT).[4][9] The probe is expected to bind to hydrophobic pockets or specific conformations within the amyloid fibrils. This binding restricts its rotation, leading to fluorescence enhancement. This method is useful for quantifying the final amount of aggregated material.
Materials:
-
Pre-formed amyloid fibrils (e.g., Aβ42, α-synuclein).[10]
-
Monomeric protein control.
-
DPA-ITC stock solution (1 mM in DMSO).
-
PBS (pH 7.4).
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of the pre-formed fibrils and the monomeric control in PBS.
-
Add DPA-ITC to each sample to a final concentration of 5-10 µM.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (λex: ~385 nm, λem: ~495 nm).
-
Expected Result: A significantly higher fluorescence signal should be observed in the presence of fibrils compared to the monomeric protein or buffer alone, demonstrating the probe's ability to selectively recognize the aggregated state.
Application Workflow: Live-Cell Imaging
DPA-ITC can be adapted for live-cell imaging of protein aggregation using established protein-tagging systems, such as the AggTag method.[3] This workflow allows for the specific labeling and tracking of a POI's aggregation state within the complex cellular environment.
Caption: Workflow for imaging intracellular protein aggregation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling | - Inactive probe (hydrolyzed).- Primary amines in buffer.- pH of labeling reaction is too low. | - Use fresh, anhydrous DMSO for probe stock.- Ensure buffer is amine-free (e.g., PBS, HEPES).- Increase pH of labeling buffer to 8.5-9.0. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Non-specific binding of the probe. | - Ensure thorough purification (e.g., use two sequential desalting columns).- Add a mild non-ionic detergent (e.g., 0.01% Tween-20) to wash buffers. |
| Protein Precipitation during Labeling | - High concentration of organic solvent (DMSO).- Protein is unstable at the labeling pH. | - Add the probe stock solution slowly while vortexing.- Do not exceed 10% (v/v) DMSO.- Perform the reaction at 4°C or use a lower pH. |
| No Fluorescence Increase in Kinetic Assay | - Protein is not aggregating under the tested conditions.- Labeled protein is inactive.- Incorrect filter settings on plate reader. | - Confirm aggregation with an orthogonal method (e.g., ThT assay, light scattering).- Test a range of temperatures, concentrations, and shaking speeds.- Verify the excitation and emission maxima for your specific labeled protein. |
References
-
Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence. National Institutes of Health (NIH). Available at: [Link]
-
Fluorogenic detection of protein aggregates in live cells using the AggTag method. PubMed. Available at: [Link]
-
Electrochemical isothiocyanation of primary amines. University of Greenwich. Available at: [Link]
-
Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. National Institutes of Health (NIH). Available at: [Link]
-
Detection and characterization of protein aggregates by fluorescence microscopy. PubMed. Available at: [Link]
-
Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. National Institutes of Health (NIH). Available at: [Link]
-
Fluorescein. Wikipedia. Available at: [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate. PubMed. Available at: [Link]
-
4-Methoxyphenyl isothiocyanate. PubChem. Available at: [Link]
-
Detection of Alzheimer's disease amyloid beta 1-42, p-tau, and t-tau assays. PubMed. Available at: [Link]
Sources
- 1. Protein aggregation detection with fluorescent macromolecular and nanostructured probes: challenges and opportunities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of Fluorescent Protein Chromophores To Detect Protein Aggregation with Turn-On Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Alzheimer's disease amyloid beta 1-42, p-tau, and t-tau assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Peptide Bioconjugation using (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine for the bioconjugation of peptides. It details the underlying chemical principles, step-by-step experimental protocols for labeling and purification, and methods for analytical characterization. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Reagent Overview
This compound is an aromatic isothiocyanate (ITC) reagent designed for the covalent modification of biomolecules. The isothiocyanate functional group (–N=C=S) is a highly efficient amine-reactive moiety that forms a stable thiourea bond with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues in peptides and proteins.
The inclusion of the (4-methoxyphenyl)amine structure imparts specific physicochemical properties to the label. The methoxy group is a common substituent in medicinal chemistry, known to influence parameters such as solubility, hydrophobicity, and electronic properties, which can be advantageous for modulating the characteristics of the resulting peptide conjugate.[1] The entire aromatic structure can also serve as a UV-active chromophore for detection or introduce a hydrophobic handle for analytical separation.
This reagent offers a straightforward and reliable method for peptide labeling, enabling applications in peptide identification, structural analysis, and the development of peptide-based therapeutics.[2][3]
Principle of the Reaction: Thiourea Bond Formation
The core of the conjugation chemistry is the nucleophilic addition of a non-protonated primary amine from the peptide to the electrophilic central carbon atom of the isothiocyanate group.[4] This reaction is highly chemoselective for primary amines under specific pH conditions.
Key Reaction Parameters:
-
Target Residues: The primary reaction sites on a peptide are the N-terminal (α-amino) group and the side-chain (ε-amino) group of lysine (Lys) residues.[4]
-
pH Control: The reaction is critically dependent on pH. A basic pH (typically 8.5 to 9.5) is required to ensure that the target amino groups (-NH₃⁺) are deprotonated to their nucleophilic form (-NH₂).[4] The pKa of the N-terminal α-amino group is typically around 8.0-9.0, while the pKa of the lysine ε-amino group is around 10.5. Therefore, a pH > 9 is recommended to ensure the modification of all available primary amines.[4]
-
Bond Stability: The resulting thiourea linkage is highly stable, making it suitable for downstream applications and analysis.[5]
Below is a diagram illustrating the reaction mechanism.
Sources
- 1. The role of the methoxy group in approved drugs [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell surface protein labeling using (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Application Note & Protocol
Topic: Cell Surface Protein Labeling Using (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Tool for Covalent Cell Surface Labeling
The study of cell surface proteins, or the "surfaceome," is fundamental to understanding cellular communication, signaling, and disease pathogenesis. Covalent labeling of these proteins provides a powerful tool for their identification, quantification, and functional characterization. Isothiocyanates are a class of amine-reactive chemical groups that form stable thiourea bonds with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine residues.[1][2][3] This robust and specific reaction has been widely exploited in biochemistry for protein modification and conjugation.[4][5]
This document provides a detailed guide to the principles and practice of cell surface protein labeling using the isothiocyanate-containing compound this compound. While this specific molecule is not as extensively documented in cell labeling literature as classic reagents like Fluorescein isothiocyanate (FITC)[1][6][7], its isothiocyanate functional group allows it to operate under the same well-established chemical principles.[8][9][10] The protocols and insights provided herein are therefore grounded in the extensive body of knowledge surrounding isothiocyanate chemistry and are designed to be broadly applicable.
We will delve into the mechanistic basis of the labeling reaction, provide a step-by-step protocol for live-cell labeling, and discuss critical quality control and troubleshooting measures to ensure the integrity and reproducibility of your experimental results.
Core Principle: The Isothiocyanate-Amine Reaction
The utility of this compound as a cell surface labeling reagent is predicated on the reaction between its isothiocyanate group (-N=C=S) and the primary amine groups (-NH2) on proteins.[1][8] This reaction proceeds via a nucleophilic addition mechanism, as depicted below.
-
Mechanism: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon atom of the isothiocyanate group.[11]
-
Bond Formation: This results in the formation of a stable covalent thiourea linkage.[2][3]
-
Reaction Conditions: The reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups, thereby increasing their nucleophilicity.[1][3]
Figure 1: Reaction of this compound with a primary amine on a cell surface protein.
Experimental Protocol: Covalent Labeling of Live Cells
This protocol outlines the steps for labeling cell surface proteins on live, suspended cells. It is crucial to maintain cell viability throughout the procedure to ensure that only surface proteins are labeled.
Materials and Reagents
| Reagent | Recommended Properties/Concentration |
| This compound | High purity (>95%). |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Reagent grade, for dissolving the labeling reagent. |
| Phosphate-Buffered Saline (PBS) | Ca²⁺/Mg²⁺-free, sterile-filtered. |
| Labeling Buffer | Carbonate-bicarbonate buffer (0.1 M, pH 9.0) or PBS adjusted to pH 8.5-9.0. Chilled to 4°C. |
| Quenching Buffer | 100 mM Tris-HCl, pH 8.0, in PBS. |
| Cell Culture Medium | Appropriate for the cell line being used. |
| Fetal Bovine Serum (FBS) | For cell culture and as a blocking agent. |
| Trypan Blue Solution | For assessing cell viability. |
| Cells of Interest | Healthy, with high viability (>95%). |
Step-by-Step Methodology
-
Preparation of Reagent Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Expert Insight: Isothiocyanates are moisture-sensitive.[12] Use anhydrous DMSO and prepare the stock solution immediately before use to prevent hydrolysis and loss of reactivity.
-
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with ice-cold PBS to remove any residual serum proteins.
-
Perform a cell count and assess viability using Trypan Blue. Proceed only if viability is >95%.
-
Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
-
Blocking of Non-Specific Binding (Optional but Recommended):
-
To minimize non-specific binding, consider pre-incubating the cells with a blocking agent. A common approach is to use an Fc receptor blocking reagent if working with immune cells.[13]
-
Alternatively, incubate cells in PBS with 1% Bovine Serum Albumin (BSA) for 15-30 minutes on ice.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration.
-
Critical Parameter: The optimal concentration must be determined empirically for each cell type and experimental goal. Start with a titration series (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
-
Incubate the reaction for 30-60 minutes at 4°C with gentle agitation.[14]
-
Causality: Performing the incubation at 4°C minimizes membrane turnover and endocytosis, ensuring that the labeling is restricted to the cell surface.[13]
-
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add Quenching Buffer to the cell suspension to a final concentration of 20 mM Tris.
-
Incubate for 10 minutes on ice.
-
Mechanism: The primary amine in Tris will react with and consume any unreacted isothiocyanate molecules, preventing further labeling.[12]
-
-
-
Washing:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted reagent and quenched byproducts.
-
Centrifuge at a gentle speed (e.g., 300-400 x g) for 5 minutes at 4°C between washes.[15]
-
-
Final Resuspension and Downstream Analysis:
-
Resuspend the final cell pellet in the appropriate buffer for your downstream application (e.g., lysis buffer for proteomics, FACS buffer for flow cytometry).
-
Figure 2: Experimental workflow for cell surface protein labeling.
Self-Validating Systems: Quality Control and Troubleshooting
A robust labeling experiment includes internal controls to validate the results.
Quality Control Measures
-
Flow Cytometry Analysis: If the labeling reagent is fluorescent or can be detected with a fluorescent secondary molecule (e.g., an antibody against the methoxyphenyl group), flow cytometry is an excellent tool for quality control.[16][17]
-
Titration: Determine the optimal labeling concentration by assessing the mean fluorescence intensity versus background. An ideal concentration yields a strong positive signal without a significant increase in the signal from a negative control cell line.[17]
-
Viability Stain: Co-stain with a viability dye (e.g., Propidium Iodide, DAPI) to ensure that the labeling is occurring on live, intact cells.
-
-
Western Blot Analysis:
-
After labeling, lyse the cells and perform a streptavidin pulldown (if the reagent were biotinylated) or immunoprecipitation followed by Western blotting to confirm that known cell surface proteins have been successfully labeled.[18]
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No or Weak Labeling | Reagent hydrolysis due to moisture. | Prepare fresh reagent stock in anhydrous DMSO immediately before use.[19] |
| Insufficient reagent concentration. | Perform a concentration titration to find the optimal labeling concentration for your cell type.[19] | |
| Incorrect pH of labeling buffer. | Verify that the pH of the Labeling Buffer is between 8.5 and 9.5 to ensure efficient reaction with amines.[3] | |
| High Background | Labeling of intracellular proteins due to compromised cell membranes. | Ensure cell viability is >95% before starting. Perform all steps at 4°C to maintain membrane integrity.[13] |
| Non-specific binding of the reagent. | Reduce reagent concentration and/or incubation time. Include a blocking step with BSA or Fc block.[19] | |
| Cell Death/Toxicity | Reagent concentration is too high. | Lower the final concentration of the labeling reagent. |
| Extended incubation time. | Reduce the incubation time. Most labeling reactions are complete within 30-60 minutes. |
Conclusion
This compound, by virtue of its isothiocyanate functional group, represents a viable tool for the covalent labeling of cell surface proteins. The success of this technique hinges on careful optimization of reaction conditions, stringent maintenance of cell viability, and the implementation of appropriate quality control measures. By following the principles and protocols outlined in this guide, researchers can confidently employ this class of reagents to explore the complexities of the cell surface proteome, paving the way for new discoveries in fundamental biology and therapeutic development.
References
-
BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). Journal of The American Society for Mass Spectrometry. [Link]
-
TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024). Mini-Reviews in Organic Chemistry. [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Isothiocyanate derivatives and synthetic method to produce isothiocyanate. (n.d.). ResearchGate. [Link]
-
(PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (2025). ResearchGate. [Link]
-
Quality control - Single-cell best practices. (n.d.). Single-cell best practices. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (n.d.). MDPI. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Journal of Food Science and Technology. [Link]
-
Labeling procedures employing crystalline fluorescein isothiocyanate. (1961). PubMed. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.). Current Pharmacology Reports. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. (n.d.). ResearchGate. [Link]
-
Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]
-
Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1. (n.d.). PubMed Central. [Link]
-
Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. (n.d.). MDPI. [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. (n.d.). PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 7. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. 10xgenomics.com [10xgenomics.com]
- 17. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. neb.com [neb.com]
Optimal Reaction Conditions for the Synthesis of N,N'-Disubstituted Thioureas from (4-isothiocyanatophenyl)(4-methoxyphenyl)amine and Primary Amines
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the optimal reaction conditions for the synthesis of N,N'-disubstituted thioureas via the reaction of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine with various primary amines. The formation of the thiourea linkage is a critical transformation in medicinal chemistry and materials science, valued for its high efficiency and reliability. This document elucidates the core reaction mechanism, explores the impact of key experimental parameters—including solvent choice, temperature, and amine nucleophilicity—and offers detailed, validated protocols for researchers. By explaining the causality behind procedural choices, this guide equips scientists in drug development and chemical synthesis with the expertise to achieve high yields and purity in their target compounds.
Introduction: The Significance of Thiourea Synthesis
The reaction between an isothiocyanate and a primary amine is a cornerstone of synthetic chemistry, providing a robust and high-yielding pathway to N,N'-disubstituted thioureas.[1] This nucleophilic addition reaction is characterized by its simplicity, mild conditions, and broad functional group tolerance, making it an invaluable tool for creating diverse molecular scaffolds.[2][3] The resulting thiourea moiety is a key structural motif in a wide range of biologically active compounds and functional materials.
The specific reactant, this compound, serves as a versatile building block. The diarylamine core provides a rigid, well-defined architecture, while the isothiocyanate group offers a reactive handle for conjugation with a multitude of primary amines. The products of this reaction are of significant interest to drug development professionals for generating libraries of compounds for screening and to materials scientists for developing novel polymers and sensors. This guide provides the foundational knowledge and practical protocols to harness this powerful reaction effectively.
Core Reaction Mechanism: Nucleophilic Addition
The formation of a thiourea from an isothiocyanate and a primary amine proceeds through a classical nucleophilic addition mechanism. The reaction is initiated by the attack of the lone pair of electrons from the primary amine's nitrogen atom on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[2][4] This step forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral thiourea product. The overall transformation is generally efficient and often proceeds quantitatively under mild conditions.[2]
Caption: Mechanism of thiourea formation via nucleophilic addition.
Optimization of Reaction Conditions
Achieving optimal yields and purity hinges on the careful selection of reaction parameters. The primary factors to consider are the nature of the amine, solvent, stoichiometry, and temperature.
3.1. Influence of the Primary Amine
The structure and electronic properties of the primary amine are the most significant determinants of reaction rate.
-
Nucleophilicity: Aliphatic primary amines (e.g., benzylamine, cyclohexylamine) are strong nucleophiles and typically react rapidly with isothiocyanates at room temperature, often within minutes to a few hours.[3][4] Aromatic amines (anilines) are less nucleophilic due to the delocalization of the nitrogen's lone pair into the aromatic ring. Reactions involving anilines may require longer reaction times or heating to proceed to completion.[3]
-
Electronic Effects: The nucleophilicity of aromatic amines is further modulated by substituents on the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) enhance nucleophilicity and accelerate the reaction, while strong electron-withdrawing groups (e.g., -NO₂, -CN) decrease it significantly, necessitating more forcing conditions.[5]
-
Steric Hindrance: Sterically hindered amines (e.g., tert-butylamine or amines with bulky ortho-substituents) will react more slowly than their unhindered counterparts.[6] In these cases, elevated temperatures and extended reaction times are generally required.
3.2. Solvent Selection
The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Aprotic solvents are generally preferred to avoid potential side reactions with the isothiocyanate.
-
Common Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are excellent choices. DCM is often used for room temperature reactions due to its volatility, which simplifies product isolation.[3] THF and ACN are also highly effective. For reactions requiring heating, solvents with higher boiling points like DMF or dioxane are suitable.
-
Protic Solvents: While less common, protic solvents like ethanol or tert-butanol can be used.[3] However, it is essential to ensure the amine is a significantly stronger nucleophile than the solvent to prevent competitive reactions.
3.3. Stoichiometry and Temperature
-
Stoichiometry: To ensure the complete consumption of the often more valuable isothiocyanate, a slight excess of the primary amine (typically 1.1 to 1.2 equivalents) is recommended.[3]
-
Temperature: As a general rule, reactions with aliphatic amines proceed efficiently at ambient temperature (20-25°C).[3] For less reactive aromatic or sterically hindered amines, heating the reaction mixture to reflux may be necessary to achieve a reasonable reaction rate.[3] Reaction progress should always be monitored to avoid potential decomposition at elevated temperatures.[4]
Summary of Recommended Conditions
The following table summarizes the recommended starting conditions for reacting this compound with different classes of primary amines.
| Primary Amine Type | Nucleophilicity | Recommended Solvent | Temperature (°C) | Typical Time |
| Primary Aliphatic (e.g., Benzylamine) | High | DCM or THF | 20 - 25 | 30 min - 2 h |
| Aromatic (Electron-Donating Groups) | Moderate | DCM or THF | 20 - 40 | 2 - 8 h |
| Aromatic (Electron-Neutral) | Moderate-Low | THF or ACN | 25 - 60 | 6 - 24 h |
| Aromatic (Electron-Withdrawing Groups) | Low | DMF or Dioxane | 60 - 100 | 12 - 48 h |
| Sterically Hindered | Low | DMF or Dioxane | 80 - 120 | 24 - 72 h |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common scenarios. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
Protocol 1: Reaction with a High-Reactivity Aliphatic Amine (Benzylamine)
This protocol is suitable for primary aliphatic amines that react readily at room temperature.
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration).
-
-
Reaction Setup:
-
To the stirring solution, add benzylamine (1.1 eq.) dropwise at room temperature (20-25°C).
-
Allow the reaction mixture to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the isothiocyanate starting material is fully consumed (typically 1-2 hours).
-
Upon completion, the product often precipitates directly from the DCM. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any excess amine.
-
If the product remains in solution, reduce the solvent volume in vacuo. The resulting solid can be triturated with hexanes or diethyl ether, followed by filtration.
-
-
Purification:
-
The filtered solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Protocol 2: Reaction with a Low-Reactivity Aromatic Amine (4-Nitroaniline)
This protocol is designed for less nucleophilic amines that require thermal activation.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.1 M).
-
-
Reaction Setup:
-
Add 4-nitroaniline (1.1 eq.) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 80°C for DMF or reflux for THF) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until completion (this may take 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water with stirring. This will typically precipitate the crude product.
-
Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove DMF, followed by a wash with a non-polar solvent like hexanes to aid in drying.
-
-
Purification:
-
The crude product will likely require purification. Recrystallization from a solvent such as ethanol or purification by column chromatography (silica gel) is recommended to obtain the final product with high purity.
-
General Experimental Workflow
The logical progression from setup to final product follows a standardized workflow that ensures reproducibility and purity.
Caption: A generalized workflow for thiourea synthesis and purification.
Conclusion
The synthesis of N,N'-disubstituted thioureas from this compound and primary amines is a highly dependable and versatile reaction. Success is predicated on a rational approach to selecting experimental conditions tailored to the specific amine substrate. By understanding the interplay between amine nucleophilicity, solvent polarity, and temperature, researchers can confidently and efficiently synthesize a vast array of target molecules for applications in drug discovery and beyond. The protocols and guidelines presented herein serve as a robust starting point for developing and optimizing these crucial synthetic transformations.
References
-
University of Greenwich. Electrochemical isothiocyanation of primary amines. Available at: [Link]
-
Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696. Available at: [Link]
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isothiocyanates. Available at: [Link]
-
MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(11), 2533. Available at: [Link]
-
Royal Society of Chemistry. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]
-
Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]
- Suter et al. (1967). Process for converting primary amines to isothiocyanates. Google Patents.
-
Stiasni, N., & Vasilev, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1856–1893. Available at: [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available at: [Link]
-
Kiaku, C., Walsh, J. M., Leech, M. C., Poole, D. L., Mason, J., Goodall, I. C. A., Devo, P., & Lam, K. (2023). Electrochemical Isothiocyanation of Primary Amines. Organic Letters, 25, 1147-1150. Available at: [Link]
-
ResearchGate. Mild conversion of primary amine to isothiocyanate? Available at: [Link]
-
Li, G., Tajima, H., Ohtani, T., & Suna, Y. (2022). An Improved Procedure for the Preparation of Isothiocyanates from Primary Amines by Using Hydrogen Peroxide as the Dehydrosulfurization Reagent. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Available at: [Link]
Sources
Development of Novel Fluorescent Probes from (4-isothiocyanatophenyl)(4-methoxyphenyl)amine: A Detailed Guide for Researchers
Foreword: The Rationale for a New Fluorogenic Scaffold
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The quest for novel fluorophores with enhanced photophysical properties—such as improved brightness, photostability, and sensitivity to their microenvironment—is a continuous endeavor. This guide introduces (4-isothiocyanatophenyl)(4-methoxyphenyl)amine as a versatile scaffold for the development of a new class of fluorescent probes. The inherent fluorescence of the diphenylamine core, coupled with the highly reactive isothiocyanate group, provides a powerful platform for covalent labeling of biomolecules, enabling a wide array of applications in bioimaging and diagnostics.[1][2][3] This document serves as a comprehensive resource for researchers, providing not only the synthetic protocols for the core compound but also detailed methodologies for its application in creating and characterizing novel fluorescent probes.
Section 1: Synthesis of the Core Compound: this compound
The development of fluorescent probes begins with the robust synthesis of the core fluorophore. This section details a two-step synthetic pathway to obtain this compound, starting from readily available precursors. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination to form the diarylamine backbone, followed by the conversion of the primary amine to the isothiocyanate functional group.
Part 1.1: Synthesis of the Precursor Amine: N-(4-aminophenyl)-4-methoxyaniline
The formation of the diarylamine is achieved through a Buchwald-Hartwig cross-coupling reaction, a powerful method for the formation of carbon-nitrogen bonds.[4][5] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask, combine 4-bromoaniline (1 equivalent), 4-methoxyaniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and a palladium catalyst/ligand system. A common and effective system is Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand such as BINAP (3 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (argon or nitrogen).
-
Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(4-aminophenyl)-4-methoxyaniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like BINAP facilitate the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Part 1.2: Conversion to this compound
The primary amine of the diarylamine precursor is converted to the isothiocyanate group. A common and effective method involves the use of carbon disulfide to form a dithiocarbamate salt in situ, which is then desulfurized.[6][7]
Reaction Scheme:
Experimental Protocol:
-
Dithiocarbamate Formation: Dissolve N-(4-aminophenyl)-4-methoxyaniline (1 equivalent) and a base such as triethylamine (2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran. Cool the solution in an ice bath and add carbon disulfide (1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 2-4 hours.
-
Desulfurization: To the solution containing the in situ generated dithiocarbamate salt, add a desulfurizing agent. A common choice is tosyl chloride (1.1 equivalents). Stir the reaction at room temperature for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
Trustworthiness and Self-Validation:
-
The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic isothiocyanate peak in the IR spectrum (around 2000-2200 cm⁻¹) provides further validation of a successful synthesis.
Section 2: Application in Fluorescent Probe Development
The isothiocyanate group of this compound is a highly versatile reactive handle for the covalent labeling of biomolecules. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea bond.[4] This section provides a detailed protocol for the fluorescent labeling of a model protein.
Diagram of the Labeling Reaction:
Caption: Covalent labeling of a protein with the isothiocyanate-functionalized fluorophore.
Part 2.1: Protocol for Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).
-
This compound dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Gel filtration column (e.g., Sephadex G-25) for purification.
Experimental Protocol:
-
Protein Preparation: Ensure the protein solution is in an appropriate buffer. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the isothiocyanate.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the fluorophore stock solution. A 10- to 20-fold molar excess of the fluorophore to the protein is a good starting point. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the fluorescently labeled protein from the unreacted fluorophore using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the column.
Expertise and Experience Insights:
-
pH of the Reaction: The reaction between the isothiocyanate and the primary amine is most efficient at a slightly alkaline pH (8.5-9.5) where the primary amines are deprotonated and thus more nucleophilic.
-
Molar Ratio: Over-labeling can lead to protein aggregation and fluorescence quenching. It is crucial to optimize the molar ratio of the fluorophore to the protein to achieve the desired degree of labeling (DOL).
Section 3: Characterization of the Fluorescent Probe
Once the fluorescent probe (the labeled protein in this case) is synthesized and purified, its photophysical properties must be thoroughly characterized. This section outlines the standard spectroscopic techniques used for this purpose.
Part 3.1: UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of the fluorescent probe and to calculate the degree of labeling (DOL).
Protocol:
-
Spectra Acquisition: Measure the absorbance spectrum of the purified, labeled protein solution from 250 nm to 600 nm.
-
Data Analysis:
-
Determine the absorbance maximum of the protein at 280 nm (A₂₈₀).
-
Determine the absorbance maximum of the fluorophore (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.
-
Calculate the DOL using the following formula: DOL = (A_max of the labeled protein × Molar extinction coefficient of the protein at 280 nm) / (Corrected A₂₈₀ of the labeled protein × Molar extinction coefficient of the fluorophore at A_max)
-
Data Presentation:
| Parameter | Symbol | Measurement |
| Absorbance of Protein | A₂₈₀ | Measured value |
| Absorbance of Fluorophore | A_max | Measured value |
| Molar Extinction Coefficient of Protein | ε_prot | Known value |
| Molar Extinction Coefficient of Fluorophore | ε_dye | Determined experimentally |
| Degree of Labeling | DOL | Calculated value |
Part 3.2: Fluorescence Spectroscopy
Fluorescence spectroscopy is used to determine the excitation and emission spectra, as well as the quantum yield of the fluorescent probe.
Protocol:
-
Excitation and Emission Spectra:
-
To determine the emission spectrum, excite the sample at the absorbance maximum (A_max) of the fluorophore and scan the emission wavelengths.
-
To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Workflow for Characterization:
Caption: Workflow for the photophysical characterization of the fluorescent probe.
Section 4: Applications and Future Directions
Fluorescent probes derived from this compound have the potential for a wide range of applications in biomedical research.
-
Fluorescence Microscopy: The fluorescently labeled proteins can be used to visualize the localization and dynamics of specific proteins within cells.
-
Flow Cytometry: Labeled antibodies can be used for the identification and sorting of specific cell populations.
-
Immunoassays: The high sensitivity of fluorescence makes these probes ideal for developing highly sensitive diagnostic assays.
-
Sensing Applications: The fluorescence of the diphenylamine core may be sensitive to the local microenvironment (e.g., polarity, viscosity), opening up possibilities for developing "turn-on" or ratiometric sensors for specific analytes or cellular events.[1][8]
The modular nature of the synthesis allows for further chemical modifications to fine-tune the photophysical properties of the fluorophore. For instance, the introduction of electron-donating or withdrawing groups on the phenyl rings can modulate the excitation and emission wavelengths. This adaptability makes this compound a promising platform for the rational design of a new generation of fluorescent probes tailored for specific biological applications.
References
-
Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of Health Science, 51(1), 1-11. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zhang, J., et al. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Topics in Current Chemistry, 380(4), 22. Retrieved from [Link]
-
Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. Retrieved from [Link]
-
Kim, E., & Anslyn, E. V. (2009). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Sensors, 9(12), 10134-10157. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminodiphenylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2013). Synthesis of Isothiocyanates: An Update. Molecules, 18(3), 3434-3450. Retrieved from [Link]
Sources
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine in flow cytometry
An in-depth guide to the synthesis, conjugation, and application of custom fluorochromes in flow cytometry, centered on the amine-reactive compound (4-isothiocyanatophenyl)(4-methoxyphenyl)amine.
Introduction: Harnessing a Novel Fluorophore for Advanced Flow Cytometry
In the dynamic field of flow cytometry, the development of novel fluorochromes is paramount for expanding the capabilities of multicolor analysis. The compound this compound, hereafter referred to as "M-DPI," presents a compelling scaffold for creating custom fluorescent probes. Its core structure, a methoxy-substituted diphenylamine, provides the basis for fluorescence, while the isothiocyanate group (-N=C=S) offers a reactive handle for covalent conjugation to biomolecules.
The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophilic primary amines, such as those found on the lysine residues of antibodies, to form a stable thiourea bond.[1][2] This well-established bioconjugation chemistry, famously used for dyes like Fluorescein Isothiocyanate (FITC), allows for the straightforward labeling of proteins for immunodetection.[3] The reaction is most efficient under alkaline conditions (pH 8.5-9.5), which deprotonates the amine groups, enhancing their nucleophilicity.[3][4]
This guide provides a comprehensive framework for researchers to:
-
Covalently conjugate M-DPI to a primary antibody.
-
Perform essential quality control to validate the new conjugate.
-
Apply the M-DPI conjugated antibody in standard cell surface and intracellular flow cytometry protocols.
Part 1: Antibody Conjugation with M-DPI
The creation of a reliable fluorescent antibody conjugate is the foundational step for its use in any downstream application. This protocol is adapted from established methods for FITC conjugation.[5][6]
Causality of Experimental Choices
-
Antibody Purity & Buffer: The antibody must be in an amine-free buffer (like PBS) and at a high concentration (2-10 mg/mL). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the isothiocyanate. The absence of preservatives like sodium azide is also critical.
-
Alkaline pH: The reaction's efficiency is critically dependent on a pH between 9.0 and 9.5 to ensure the primary amines on the antibody are deprotonated and thus maximally nucleophilic.[5]
-
Dye-to-Protein Ratio: The molar ratio of M-DPI to antibody determines the degree of labeling (DOL). Over-labeling can cause antibody aggregation and fluorescence quenching, while under-labeling results in a weak signal.[3] A titration is necessary to find the optimal ratio for each antibody.[6]
-
Purification: Removal of unconjugated M-DPI is essential to prevent non-specific binding and high background fluorescence. Gel filtration chromatography is a standard and effective method.[5]
Experimental Protocol: M-DPI Antibody Conjugation
Materials:
-
Purified antibody (2-10 mg/mL in PBS, pH 7.4)
-
This compound (M-DPI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.5 M Carbonate-Bicarbonate buffer (pH 9.25)[5]
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) overnight at 4°C to prepare it for the reaction. Adjust the final concentration to at least 2 mg/mL.
-
M-DPI Stock Solution: Immediately before use, dissolve M-DPI in anhydrous DMSO to a concentration of 1 mg/mL. Protect from light.
-
Reaction Setup: While gently stirring the antibody solution, slowly add the calculated volume of M-DPI stock solution. The optimal amount of M-DPI must be determined empirically; a starting point is to use a 10-20 fold molar excess of M-DPI to the antibody.[6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. The reaction vessel should be wrapped in aluminum foil to protect it from light.
-
Purification:
-
Equilibrate a Sephadex G-25 column with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute with PBS. The first colored fraction to elute will be the conjugated antibody. The smaller, unconjugated M-DPI molecules will be retarded by the column and elute later.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of M-DPI (this must be determined experimentally for the conjugated form).
-
Calculate the protein concentration and the degree of labeling (DOL).
-
-
Storage: Add a stabilizing agent like BSA to a final concentration of 0.1% and store the conjugate at 4°C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.
Workflow for M-DPI Antibody Conjugation
Caption: Workflow for covalent antibody conjugation with M-DPI.
Part 2: Quality Control and Validation of the M-DPI Conjugate
Before use in an experiment, any newly generated conjugate must be rigorously validated.[7] Quality control ensures that the conjugate provides a bright, specific signal with minimal background.
-
Titration: The most critical QC step is to perform a titration experiment to determine the optimal staining concentration. This is the concentration that provides the best separation between positive and negative populations (highest signal-to-noise ratio).[8]
-
Controls:
-
Unstained Cells: To assess background autofluorescence.
-
Isotype Control: A non-reactive antibody of the same isotype and with the same DOL as the M-DPI conjugate, used to assess non-specific binding.
-
Fluorescence Minus One (FMO): In a multicolor panel, the FMO control for the M-DPI channel is essential for accurate gate placement, as it reveals the spread of fluorescence from other channels into the M-DPI detector.[9]
-
| QC Parameter | Purpose | Method | Expected Outcome |
| Degree of Labeling (DOL) | Quantifies the average number of M-DPI molecules per antibody. | Spectrophotometry | A DOL between 3 and 7 is typically optimal. |
| Titration | Determines the optimal antibody concentration for staining. | Stain cells with a serial dilution of the conjugate (e.g., 1:25 to 1:1000). | A concentration that yields the highest stain index (separation of positive/negative) with low background. |
| Specificity | Confirms the antibody binds to its intended target. | Stain a known positive and a known negative cell population. | Bright staining on the positive population and no staining on the negative population. |
Part 3: Application Protocols in Flow Cytometry
Once validated, the M-DPI conjugate can be integrated into standard flow cytometry workflows.
Protocol A: Cell Surface Staining
This protocol is designed for the detection of antigens expressed on the plasma membrane.
Causality of Experimental Choices:
-
Cold Conditions & Sodium Azide: Staining is performed at 4°C in a buffer containing sodium azide to inhibit metabolic activity, which prevents the internalization or shedding of surface antigens that would lead to signal loss.[10][11]
-
Fc Block: Many immune cells (e.g., B cells, macrophages) express Fc receptors that can non-specifically bind antibodies, leading to false-positive signals. Incubating with an Fc blocking reagent saturates these receptors.[8][12]
-
Viability Dye: It is crucial to exclude dead cells, as they tend to bind antibodies non-specifically. A fixable viability dye should be used before fixation to ensure only live cells are analyzed.[13]
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS Buffer (PBS + 1% BSA + 0.1% NaN₃).[10]
-
Aliquot Cells: Add 100 µL of the cell suspension (containing 1-5 x 10⁵ cells) to each flow cytometry tube.
-
Fc Receptor Blocking: Add an Fc blocking antibody (e.g., anti-CD16/32 for mouse cells) and incubate on ice for 15 minutes.[14]
-
Surface Staining: Add the pre-titrated optimal concentration of the M-DPI conjugated antibody. If using a multicolor panel, add all other surface-staining antibodies at this time.
-
Incubation: Incubate for 30 minutes on ice, protected from light.[10]
-
Washing: Wash the cells twice by adding 2 mL of FACS Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.
Workflow for Cell Surface Staining
Caption: Standard workflow for direct immunofluorescent cell surface staining.
Protocol B: Intracellular Staining
This protocol allows for the detection of cytoplasmic or nuclear antigens. It requires additional fixation and permeabilization steps.
Causality of Experimental Choices:
-
Fixation: Cross-linking proteins with a fixative like paraformaldehyde (PFA) is essential to preserve the cell's morphology and prevent the diffusion of intracellular antigens after permeabilization.[15]
-
Permeabilization: A detergent (e.g., Saponin or Triton X-100) is used to create pores in the cell membranes, allowing the antibody to access its intracellular target. The choice of detergent can be critical; mild detergents like Saponin are suitable for cytoplasmic antigens, while harsher detergents like Triton X-100 may be needed for nuclear antigens.[16]
-
Staining Buffer: All subsequent staining and wash steps must be performed in a buffer containing the permeabilizing agent to ensure the cell membranes remain porous.[16]
Step-by-Step Methodology:
-
Surface Staining: Perform cell surface staining as described in Protocol A, Steps 1-6. This must be done prior to fixation, as fixation can destroy some surface epitopes.[16]
-
Fixation: After the final wash from the surface stain, resuspend the cell pellet in 100 µL of IC Fixation Buffer (e.g., 4% PFA). Incubate for 20 minutes at room temperature, protected from light.[17]
-
Wash: Add 2 mL of PBS, centrifuge at 400-600 x g for 5 minutes, and decant the supernatant.
-
Permeabilization & Staining:
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer (e.g., PBS + 0.2% Saponin).
-
Add the pre-titrated optimal concentration of the M-DPI conjugated antibody for the intracellular target.
-
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
Washing: Wash the cells twice with 2 mL of 1X Permeabilization Buffer, centrifuging at 400-600 x g for 5 minutes after each wash.[17]
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Workflow for Intracellular Staining
Caption: Workflow for intracellular antigen detection after surface staining.
References
-
Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). FACS Cell Surface staining Protocol. Retrieved from [Link]
-
Yale University. (n.d.). Flow Cytometry Staining Protocol Cell Surface Staining. Retrieved from [Link]
-
de Faria, F. P., et al. (2016). Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. PLOS ONE, 11(12), e0167669. [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. [Link]
-
National Institutes of Health. (2016). Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Dorn-Beineke, A., & Sack, U. (2016). Quality control and validation in flow cytometry. LaboratoriumsMedizin, 40(1), 11-20. [Link]
-
Springer, T. (1982). CONJUGATION OF PROTEIN TO FITC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
University of Chicago. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ResearchGate. (2016). Quality control and validation in flow cytometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Intracellular Staining for Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. timothyspringer.org [timothyspringer.org]
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- 13. biotium.com [biotium.com]
- 14. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Amine-Reactive Crosslinking Using (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical biology, proteomics, and therapeutic development, the covalent linkage of biomolecules is a foundational technique. Amine-reactive crosslinkers are indispensable tools for these bioconjugation strategies, primarily targeting the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] Among the various amine-reactive functionalities, the isothiocyanate (ITC) group offers a robust and efficient method for forming stable thiourea bonds.[3][4] This document provides a detailed guide to the use of a specific heterobifunctional crosslinker, (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, for amine-reactive crosslinking applications.
This compound is a valuable reagent for introducing a methoxyphenyl-functionalized phenylamine moiety onto proteins, peptides, and other amine-containing molecules. The isothiocyanate group serves as the amine-reactive handle, while the methoxyphenylamine portion can be used for subsequent modifications or to impart specific properties to the conjugate.
Principle of the Reaction
The core of this crosslinking protocol is the reaction between the isothiocyanate group (-N=C=S) of this compound and a primary amine (-NH₂).[5] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.[5] This nucleophilic addition results in the formation of a stable thiourea linkage.[3][5]
The reaction is highly dependent on pH.[6][7] At alkaline pH (typically 8.5-10), the primary amine is deprotonated and more nucleophilic, leading to a more efficient reaction with the isothiocyanate.[6][7] However, at very high pH, hydrolysis of the isothiocyanate group can become a competing side reaction.[7]
Caption: Reaction of this compound with a primary amine.
Key Considerations for Successful Conjugation
Several factors must be carefully controlled to ensure efficient and specific crosslinking:
| Parameter | Recommendation | Rationale |
| pH | 8.5 - 9.5 | Balances amine nucleophilicity with isothiocyanate stability. Lower pH reduces reaction rate, while higher pH increases hydrolysis of the crosslinker.[6][7] |
| Buffer | Carbonate-bicarbonate or Borate buffer | Avoid primary amine-containing buffers (e.g., Tris, Glycine) as they will compete for reaction with the isothiocyanate.[8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize potential protein degradation. Room temperature reactions are typically faster. |
| Molar Ratio | 10- to 50-fold molar excess of crosslinker to protein | A molar excess of the crosslinker drives the reaction to completion. The optimal ratio should be determined empirically for each specific application.[9] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can favor intermolecular crosslinking. The optimal concentration depends on the specific protein and application. |
Protocol 1: General Procedure for Protein Labeling
This protocol outlines a general method for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any primary amine-containing substances. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 10-50 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the crosslinker stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).[10]
-
Protocol 2: Immobilization of a Protein onto an Amine-Functionalized Surface
This protocol describes the immobilization of a protein that has been pre-activated with this compound to an amine-functionalized surface.
Materials:
-
Protein labeled with this compound (from Protocol 1)
-
Amine-functionalized surface (e.g., amine-coated microplate, beads)
-
Coupling Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Blocking Buffer: 1% BSA in PBS
Procedure:
-
Surface Preparation:
-
Wash the amine-functionalized surface with the Coupling Buffer.
-
-
Immobilization:
-
Dilute the labeled protein in the Coupling Buffer to the desired concentration.
-
Add the diluted protein solution to the prepared surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking:
-
Remove the protein solution and wash the surface three times with the Coupling Buffer.
-
Add the Blocking Buffer to block any remaining reactive sites on the surface.
-
Incubate for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the surface three times with PBS. The surface is now ready for use in downstream applications.
-
Caption: Workflow for protein labeling with this compound.
Characterization of the Conjugate
After purification, it is essential to characterize the resulting conjugate to determine the degree of labeling and confirm that the protein's integrity and function have been maintained.
| Technique | Purpose |
| UV-Vis Spectroscopy | Determine the degree of labeling by measuring the absorbance of the crosslinker and the protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the covalent modification and determine the number of crosslinker molecules attached to the protein.[11] |
| SDS-PAGE | Assess the purity of the conjugate and look for any protein aggregation or degradation.[9] |
| Functional Assays | Evaluate the biological activity of the protein after conjugation to ensure it has not been compromised. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- Presence of competing primary amines in the buffer.- Insufficient molar excess of the crosslinker.- Hydrolysis of the crosslinker. | - Increase the pH to 8.5-9.5.- Use a non-amine-containing buffer.- Increase the molar ratio of the crosslinker.- Prepare the crosslinker stock solution immediately before use. |
| Protein Precipitation | - High degree of labeling leading to changes in protein solubility.- Crosslinker solvent is incompatible with the protein. | - Reduce the molar excess of the crosslinker.- Add the crosslinker stock solution slowly while vortexing.- Use a co-solvent if necessary. |
| Loss of Protein Activity | - Modification of lysine residues in the active site.- Conformational changes in the protein due to labeling. | - Reduce the molar excess of the crosslinker.- Perform the reaction at a lower temperature.- Consider site-specific labeling strategies if possible. |
Stability of the Thiourea Linkage
The thiourea bond formed between the isothiocyanate and the primary amine is generally considered stable under physiological conditions.[12] However, some studies have suggested that thiourea linkages may exhibit instability in certain in vivo applications, potentially due to enzymatic degradation or other metabolic processes.[13] Therefore, for in vivo applications, it is crucial to empirically evaluate the stability of the conjugate in the relevant biological environment.
Conclusion
This compound is a versatile and effective amine-reactive crosslinker for a wide range of bioconjugation applications. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can successfully label and modify proteins for various downstream applications in research, diagnostics, and therapeutics. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful bioconjugation chemistry.
References
- ACS Bio & Med Chem Au. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates.
- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- RSC Publishing. (2020).
- PMC - NIH. (n.d.). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
- PMC - NIH. (2020).
- Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. (n.d.).
- RSC Publishing. (n.d.).
- PubMed. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. PubMed.
- ResearchGate. (n.d.). Conjugate purification Following the crosslinking reaction, the....
- MDPI. (n.d.). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI.
- Benchchem. (n.d.).
- ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?.
- MDPI. (n.d.).
- PMC - NIH. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH.
- Thermo Fisher Scientific - US. (n.d.). Crosslinking Protein Interaction Analysis. Thermo Fisher Scientific - US.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).
- PMC - PubMed Central. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention. PMC - PubMed Central.
- Identification of Potential Protein Targets of Isothiocyan
- Raines Lab. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Raines Lab.
- ChemRxiv. (n.d.).
- PubMed. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. PubMed.
- Thermo Fisher Scientific - US. (n.d.).
- Benchchem. (n.d.).
- Cross-Linking Reagents. (n.d.).
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- YouTube. (2018).
- Thermo Fisher Scientific - CL. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - CL.
- Organic Chemistry Portal. (n.d.).
- Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photoc
- Benchchem. (n.d.).
- ChemicalBook. (n.d.).
- The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology.
- Thermo Fisher Scientific. (n.d.). crosslinking technology. Thermo Fisher Scientific.
- Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (n.d.).
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
Sources
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- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Thiourea Derivatives from (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Abstract
The diphenylamine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive compounds. When combined with the versatile thiourea moiety, it gives rise to derivatives with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis and evaluation of novel bioactive compounds starting from a key, yet specialized, intermediate: (4-isothiocyanatophenyl)(4-methoxyphenyl)amine .
As this specific starting material is not broadly commercially available, this document details its synthesis from its amine precursor, 4-amino-4'-methoxydiphenylamine. Subsequently, it provides robust protocols for reacting this intermediate with a range of primary and secondary amines to generate a library of N,N'-disubstituted thiourea derivatives. Finally, a standardized protocol for preliminary biological screening using an in vitro cytotoxicity assay is presented to enable the assessment of the therapeutic potential of these novel molecules.
PART 1: Synthesis of the Core Intermediate: this compound
Scientific Rationale & Mechanistic Insight
The conversion of a primary aromatic amine to an isothiocyanate is a cornerstone transformation in medicinal chemistry. While several methods exist, the use of thiophosgene (CSCl₂) or the two-step dithiocarbamate salt formation/decomposition sequence are the most common.[4][5]
-
Thiophosgene Method: This is a direct and often high-yielding method. The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of HCl yields the isothiocyanate.[6] However, thiophosgene is extremely toxic and moisture-sensitive, requiring specialized handling in a well-ventilated fume hood.[7]
-
Dithiocarbamate Method: This is a safer, albeit multi-step, alternative. The amine first reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or potassium carbonate) to form a stable dithiocarbamate salt intermediate.[5][8] This salt is then treated with a desulfurylating agent (e.g., cyanuric chloride, tosyl chloride, or Boc₂O) to induce elimination and form the final isothiocyanate product.[5][9] This method avoids the use of thiophosgene and is often more suitable for scaling up.[5]
For this guide, we will detail the dithiocarbamate method due to its enhanced safety profile and broader applicability.
Experimental Workflow Diagram
Caption: Synthesis of the core isothiocyanate intermediate.
Detailed Synthesis Protocol: this compound
This protocol is adapted from a general, robust method for aryl isothiocyanate synthesis under aqueous conditions.[5]
Materials:
-
4-Amino-4'-methoxydiphenylamine
-
Potassium carbonate (K₂CO₃)
-
Carbon disulfide (CS₂)
-
2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Sodium hydroxide (NaOH), 6N solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dithiocarbamate Salt Formation:
-
To a two-neck round-bottom flask, add 4-amino-4'-methoxydiphenylamine (1 equiv.), potassium carbonate (2 equiv.), and deionized water (approx. 1 mL per mmol of amine).
-
Stir the mixture at room temperature to form a suspension.
-
Using a dropping funnel, add carbon disulfide (1.2 equiv.) dropwise over 30 minutes. A color change and slight exotherm may be observed.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting amine spot is consumed.
-
-
Desulfurylation and Product Formation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, dissolve TCT (0.5 equiv.) in dichloromethane (approx. 0.75 mL per mmol of TCT).
-
Add the TCT solution dropwise to the cold, stirring reaction mixture over 30-45 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Work-up and Purification:
-
Basify the mixture to a pH > 11 by adding 6N NaOH solution. This step is crucial to neutralize acidic byproducts.
-
Transfer the mixture to a separatory funnel. Separate the organic (CH₂Cl₂) layer.
-
Extract the aqueous layer twice more with fresh portions of CH₂Cl₂.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Self-Validation & Characterization:
-
IR Spectroscopy: The formation of the isothiocyanate is unequivocally confirmed by the appearance of a strong, sharp absorption band in the region of 2070-2100 cm⁻¹ , characteristic of the -N=C=S asymmetric stretch.[10]
-
¹³C-NMR Spectroscopy: Look for the characteristic isothiocyanate carbon signal, which typically appears around 134-135 ppm .[10]
PART 2: Synthesis of Bioactive Thiourea Derivatives
Scientific Rationale & Mechanistic Insight
The reaction between an isothiocyanate and a primary or secondary amine is a highly efficient and atom-economical method for synthesizing unsymmetrical thioureas.[11] The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast, clean, and high-yielding, often requiring no catalyst.[12]
Experimental Workflow Diagram
Caption: General workflow for thiourea derivative synthesis.
General Protocol: Synthesis of N,N'-Disubstituted Thiourea Derivatives
Materials:
-
This compound (from Part 1)
-
A selection of primary or secondary amines (e.g., aniline derivatives, benzylamine, morpholine, etc.)
-
Acetone (anhydrous) or Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equiv.) in anhydrous acetone (or another suitable solvent like CH₂Cl₂) in a round-bottom flask.
-
To this stirring solution, add the desired primary or secondary amine (1.0-1.1 equiv.) either neat (if liquid) or as a solution in the same solvent.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and in many cases, the thiourea product will precipitate directly from the reaction mixture.
-
Monitor the reaction by TLC, observing the disappearance of the isothiocyanate starting material.
-
-
Product Isolation and Purification:
-
If a precipitate has formed, collect the solid product by suction filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., acetone or ethanol) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol).[12]
-
Self-Validation & Characterization:
-
IR Spectroscopy: The disappearance of the sharp -N=C=S peak around 2100 cm⁻¹ and the appearance of a C=S stretching band around 1350-1380 cm⁻¹ and N-H stretching bands around 3200-3350 cm⁻¹ confirms the formation of the thiourea.[12][13]
-
¹H-NMR Spectroscopy: Look for the appearance of new signals corresponding to the protons of the added amine moiety and the characteristic broad singlets for the N-H protons of the thiourea group, typically in the range of 8-10 ppm .
-
¹³C-NMR Spectroscopy: The most diagnostic signal is the thiocarbonyl (C=S) carbon, which appears far downfield in the range of 180-181 ppm .[12]
Data Presentation: Exemplar Reactants and Potential Bioactivity
The versatility of this synthesis allows for the creation of a diverse library of compounds by varying the amine reactant.
| Amine Reactant (R¹R²NH) | Resulting Derivative Class | Potential Biological Activity |
| 4-Fluoroaniline | N,N'-Diaryl (Fluorinated) | Anticancer, Kinase Inhibition[1][14] |
| Benzylamine | N-Aryl, N'-Alkyl | Antimicrobial, Antiviral[15][16] |
| Morpholine | N-Aryl, N'-Cyclic | Anticancer, Anti-inflammatory |
| 4-Aminobenzoic acid ethyl ester | Ester-functionalized Diaryl | Anticancer, Enzyme Inhibition[17] |
| 2-Aminopyridine | Heterocyclic-Aryl | Anticancer, Antimicrobial[3] |
PART 3: Protocol for Preliminary Biological Evaluation
Rationale: The MTT Cytotoxicity Assay
To assess the potential of these newly synthesized derivatives as bioactive agents, particularly for anticancer applications, a preliminary in vitro cytotoxicity screening is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method to evaluate a compound's effect on cell viability and proliferation.
Principle: Metabolically active, viable cells possess mitochondrial reductase enzymes (specifically, NAD(P)H-dependent oxidoreductases) that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically. A decrease in signal compared to untreated control cells indicates a reduction in cell viability, i.e., cytotoxicity.[18]
Experimental Workflow Diagram
Caption: Standard workflow for the MTT cytotoxicity assay.[19]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT Labeling Reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom tissue culture plates
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate (ELISA) reader with a 570 nm filter
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest a sub-confluent flask of cells using trypsin.
-
Count the cells and prepare a suspension at a density of 5,000-10,000 cells per 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'medium only' (background control) and 'untreated cells' (vehicle control).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your synthesized thiourea derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of your test compounds. For vehicle control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT Labeling Reagent to each well (final concentration of 0.5 mg/mL).
-
Return the plate to the incubator for 4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Add 100 µL of the Solubilization Solution to each well.
-
Gently pipette up and down to mix and ensure all formazan crystals are dissolved.
-
Leave the plate in the incubator overnight to allow for complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[21]
-
Data Analysis:
-
Subtract the average absorbance of the 'medium only' wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value , which is the concentration of the compound that inhibits cell growth by 50%.[19]
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Published May 1, 2013. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. Published August 7, 2025. [Link]
-
El-Atawy, M. A., et al. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. National Institutes of Health. Published September 3, 2023. [Link]
-
PubMed. Recent developments on thiourea based anticancer chemotherapeutics. [Link]
-
MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
Szałaj, N., et al. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Published April 14, 2025. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
PubMed. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Published April 25, 2023. [Link]
-
MDPI. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Published September 3, 2023. [Link]
-
ResearchGate. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Published October 5, 2025. [Link]
-
PubMed. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Published August 2, 2022. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
ScienceDirect. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Hou, R-S., et al. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Institutes of Health. Published January 10, 2012. [Link]
-
National Institutes of Health. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Published October 20, 2023. [Link]
-
MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
ResearchGate. Thiophosgene in Organic Synthesis. [Link]
-
PubChem. Thiophosgene. National Institutes of Health. [Link]
-
ResearchGate. (PDF) IR Spectroscopy of Two Polymorphs of Copper(I) Thiocyanate and of Complexes ofCopper(I) Thiocyanate with Thiourea and Ethylenethiourea. Published August 9, 2025. [Link]
-
MDPI. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]
-
MDPI. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Published March 15, 2024. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Chemical characterization using the infrared spectra to remove sulfur element from thiourea compound as a one of the organic com. [Link]
-
ChemRxiv. Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
PubMed. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. [Link]
-
PubMed Central. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Published April 4, 2023. [Link]
-
Chemical Portal. Thiophosgene: - An overview. Published January 24, 2020. [Link]
-
Farmacia Journal. SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
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- 14. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine in Drug Discovery
Introduction: Unveiling the Potential of a Novel Isothiocyanate
The landscape of drug discovery is in constant pursuit of novel chemical entities that can address unmet medical needs. Within this context, the isothiocyanate (-N=C=S) functional group has garnered significant attention for its diverse biological activities, most notably its anticancer properties.[1][2] Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and have been extensively studied for their ability to modulate various cellular pathways implicated in carcinogenesis.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, molecule: (4-isothiocyanatophenyl)(4-methoxyphenyl)amine . While direct literature on this compound is scarce, its unique structure, combining the reactive isothiocyanate moiety with a diphenylamine scaffold known for its presence in pharmacologically active compounds, presents a compelling case for its investigation as a potential therapeutic agent.[4] The presence of a methoxy group further offers potential modulation of its physicochemical and biological properties.
These application notes will therefore serve as a foundational guide, extrapolating from the well-established pharmacology of related isothiocyanates and diphenylamines to propose a rational, step-by-step approach for the characterization of this novel compound. We will delve into its synthesis, propose key therapeutic areas for investigation, and provide detailed, field-proven protocols for its in vitro evaluation.
Chemical Profile and Synthesis
| Property | Value | Source |
| IUPAC Name | This compound | ChemSpider |
| Molecular Formula | C₁₄H₁₂N₂OS | PubChem |
| Molecular Weight | 256.33 g/mol | PubChem |
| CAS Number | 27163-30-0 | Sigma-Aldrich |
Proposed Synthesis Route
The synthesis of this compound can be approached through established methods for isothiocyanate formation from primary amines.[5][6] A plausible and commonly employed route involves the reaction of the corresponding amine with a thiocarbonylating agent.
Reaction Scheme:
(4-aminophenyl)(4-methoxyphenyl)amine + Thiophosgene → this compound
Protocol for Synthesis:
-
Dissolution: Dissolve (4-aminophenyl)(4-methoxyphenyl)amine in a suitable organic solvent such as dichloromethane or chloroform.
-
Base Addition: Add an organic base, for example, triethylamine or pyridine, to the solution to act as a proton scavenger.
-
Thiocarbonylation: Cool the reaction mixture in an ice bath and slowly add a solution of thiophosgene (or a less toxic equivalent like thiocarbonyldiimidazole) in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Hypothesized Biological Activities and Therapeutic Applications
Based on the extensive research on aryl isothiocyanates and diphenylamine derivatives, we can postulate several promising avenues for the therapeutic application of this compound.
Anticancer Activity
The most prominent and well-documented activity of isothiocyanates is their ability to inhibit the growth of cancer cells.[1][2] This effect is often mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.[2] The diphenylamine core is also a scaffold found in some anticancer agents.[4]
Potential Mechanisms of Action:
-
Induction of Apoptosis: Isothiocyanates are known to trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspases.
-
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is frequently dysregulated in cancer. Isothiocyanates have been shown to interfere with this pathway, leading to reduced cell proliferation.[2]
-
Oxidative Stress Modulation: Isothiocyanates can induce the production of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death.[2]
Anti-inflammatory and Antioxidant Potential
Diphenylamine derivatives have been investigated for their anti-inflammatory and antioxidant properties.[4] The methoxy group on the phenyl ring may also contribute to the antioxidant capacity of the molecule.[7]
Experimental Protocols for In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro characterization of this compound, focusing on its potential anticancer effects.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[8]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle of Annexin V/PI Staining
Caption: Principle of distinguishing cell states with Annexin V and PI.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent or colorimetric assay.[5]
Detailed Protocol (Luminescent Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Investigation of MAPK Signaling Pathway by Western Blotting
This protocol allows for the analysis of changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK, JNK, and p38, in response to treatment with the compound.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blotting analysis.
Detailed Protocol:
-
Cell Lysis: Treat cells with the compound for various time points. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of this compound in a drug discovery context. By leveraging the known biological activities of its constituent chemical moieties, a rational and systematic evaluation of its potential as a novel therapeutic agent, particularly in the field of oncology, can be undertaken. The successful execution of these in vitro assays will provide crucial data on its cytotoxicity, mechanism of cell death, and impact on key signaling pathways. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models and a more in-depth exploration of its mechanism of action.
References
-
Akeso Biomedical, Inc. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Glucosinolates and isothiocyanates in health and disease. Trends in molecular medicine, 18(6), 337–347.
- Kołodziejski, D., Koss-Mikołajczyk, I., Abdin, A. Y., Jacob, C., & Bartoszek, A. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current pharmaceutical design, 25(17), 1997–2011.
- Leite, M., Ribeiro, D., Tairum, C. A., Jr, da Cruz, E. F., de Matos, G., & Raddi, M. S. G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1709, 13–19.
- Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 129–140.
- Singh, S. V., & Singh, K. (2012). Are isothiocyanates potential anti-cancer drugs?. British journal of cancer, 107(10), 1613–1618.
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
- Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. (2015). Bioorganic & medicinal chemistry, 23(5), 903–911.
- Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. (2019). Current pharmaceutical design, 25(17), 1997–2011.
-
ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... Retrieved from [Link]
- Zhang, Y., & Li, Y. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International journal of molecular sciences, 24(3), 1962.
-
ResearchGate. (2020, February 13). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]
Sources
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- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]
- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Low Labeling Efficiency
Low or no labeling is one of the most common issues encountered when working with isothiocyanate compounds. This section provides a logical, step-by-step approach to diagnosing and resolving these problems.
Core Reaction and Potential Pitfalls
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea bond. However, several factors can impede this process.
Caption: Decision tree for troubleshooting precipitation.
Q3: How do I prepare and store the (4-isothiocyanatophenyl)(4-methoxyphenyl)amine stock solution?
Proper handling and storage of the labeling reagent are critical for successful experiments.
-
Preparation: It is highly recommended to prepare a fresh stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) immediately before each labeling reaction. * Storage of Solid: The solid compound should be stored at -20°C in a desiccator to protect it from moisture. [1]* Storage of DMSO Stock Solution: If you must store a stock solution in DMSO, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C with desiccant. [2]Avoid repeated freeze-thaw cycles. [2]DMSO is hygroscopic and will absorb water from the atmosphere, which can lead to hydrolysis of the isothiocyanate. [3]
Q4: What is a good starting point for a labeling protocol with this compound?
The following is a general protocol that can be used as a starting point and should be optimized for your specific protein and application.
Experimental Protocol: General Procedure for Protein Labeling
Materials:
-
Protein of interest (2-5 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
Procedure:
-
Protein Preparation:
-
Ensure your protein is at a concentration of 2-5 mg/mL in the Labeling Buffer.
-
If your protein is in an incompatible buffer, dialyze it against the Labeling Buffer overnight at 4°C. [4]
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent to achieve a 20-fold molar excess over the protein.
-
Slowly add the dissolved labeling reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle rocking or stirring is recommended.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted isothiocyanate.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired Storage Buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the label (if known).
-
References
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341.
- Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 17(1), 1-8.
-
Molecular Probes from Thermo Fisher Scientific. (2014, August 5). Tutorial: Labeling a Purified Antibody. YouTube. Retrieved from [Link]
- Petri, L., et al. (2020).
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
MBL Life Science. (n.d.). How to label antibodies. Retrieved from [Link]
- Petri, L., et al. (2020).
- Lwason, A. M., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(4), 824-829.
-
Paës, G. (2013, April 29). The best protocol for FITC labeling of proteins. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
- Gavrila, A., et al. (2021).
- Wang, C., et al. (2022). Hydroamination and Hydrophosphination of Isocyanates/Isothiocyanates under Catalyst-Free Conditions. Chemistry – An Asian Journal, 17(4), e202101311.
- Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1405–1413.
- Hanschen, F. S., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1305.
-
Petri, L., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of electron-withdrawing and electron-donating group... Retrieved from [Link]
- Koper, M., et al. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. Chemical Science, 12(20), 7111–7117.
- McKay, C. S., & Finn, M. G. (2014). Arylation Chemistry for Bioconjugation.
-
NIST. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dimethoxydiphenylamine. Retrieved from [Link]
-
ResearchGate. (2024, March 13). What is the storage condition for Bisphenol AF after dissolving with DMSO? Retrieved from [Link]
Sources
How to improve the solubility of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine in aqueous buffers
Welcome to the technical support guide for (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome experimental hurdles and ensure reliable, reproducible results.
Understanding the Challenge: A Molecule's Profile
Before diving into solutions, it's crucial to understand the physicochemical properties of this compound that contribute to its poor aqueous solubility.
-
Hydrophobic Core: The molecule is built upon a bis(4-methoxyphenyl)amine scaffold, which consists of two phenyl rings. These aromatic structures are inherently nonpolar and hydrophobic, leading to unfavorable interactions with polar water molecules.
-
Reactive Isothiocyanate (ITC) Group: The isothiocyanate (–N=C=S) group is a highly electrophilic and reactive moiety. While it contributes to the molecule's biological activity, it is also susceptible to degradation in aqueous media, particularly through reaction with nucleophiles or hydrolysis, which can be pH-dependent.[1][2]
-
Weakly Basic Amine: The secondary amine group is weakly basic. Its protonation state is pH-dependent and can influence the molecule's overall charge and solubility.
This combination of a large hydrophobic structure and a reactive functional group necessitates a careful and systematic approach to formulation.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by users.
Q1: I dissolved the compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?
A1: This is a classic problem known as "solvent shift" precipitation. The compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but this does not guarantee its solubility when diluted into a predominantly aqueous environment.[3][4] The water in the buffer is a poor solvent for the hydrophobic molecule, causing it to crash out of the solution once the DMSO concentration becomes too low to maintain solubility. The key is to ensure the final concentration of the compound in the aqueous buffer is below its maximum solubility under those specific conditions.
Q2: Can I just increase the pH to deprotonate the amine and make it more soluble?
A2: While pH adjustment is a valid strategy for ionizable compounds, it must be approached with caution here.[5] Increasing the pH to strongly basic conditions (e.g., pH > 9) can accelerate the hydrolysis of the reactive isothiocyanate group, leading to compound degradation.[6][7] It is critical to find a pH that balances solubility with compound stability. A neutral or slightly acidic pH is often the safest starting point.[6]
Q3: I am using a Tris-based buffer and getting inconsistent results. Could this be related to solubility?
A3: Yes, and it's likely a stability issue. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine, which is a nucleophile. This nucleophilic amine can directly react with the electrophilic isothiocyanate group on your compound, leading to its covalent modification and inactivation.[1] This depletes the concentration of your active compound and can generate artifacts. It is imperative to avoid nucleophilic buffers .
Q4: My compound seems to be losing activity in the buffer over the course of my experiment. Why?
A4: This suggests compound instability in the aqueous environment. Isothiocyanates are known to be unstable in aqueous solutions, with degradation rates influenced by buffer composition and pH.[1][2] The decline in activity is likely due to the hydrolysis of the ITC group. Using solubility- and stability-enhancing excipients and preparing fresh dilutions just before use can help mitigate this problem.[8]
Systematic Troubleshooting Guide to Enhance Solubility
Follow this tiered approach, starting with the simplest methods and progressing to more complex formulations as needed. The goal is to find the simplest formulation that meets your experimental needs without introducing confounding variables.
Workflow for Solubility Optimization
Caption: A step-by-step decision tree for enhancing compound solubility.
Tier 1: Foundational Strategy (Buffer & pH)
Always start here. Get the fundamentals right before adding complexity.
1.1. Prepare a High-Concentration Stock Solution Prepare a 10-50 mM stock solution of the compound in 100% anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Store this stock at -20°C or -80°C, protected from light and moisture.
1.2. Select an Appropriate Buffer System CRITICAL: Avoid nucleophilic buffers. The primary amine in Tris or glycine can react with and degrade your compound.
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, MES. These are non-nucleophilic and are compatible with most biological assays.[9][10][11]
-
Buffers to Avoid: Tris, Glycine, or any buffer containing primary or secondary amines.
1.3. Optimize Buffer pH The goal is to find a pH that improves solubility without compromising the stability of the isothiocyanate group. Isothiocyanates are generally more stable at neutral or slightly acidic pH.[6][12]
-
Protocol: Prepare several small aliquots of your chosen non-nucleophilic buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4). Dilute your DMSO stock into each buffer to your desired final concentration.
-
Observation: Let the solutions sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Validation: Centrifuge the samples (e.g., 10,000 x g for 10 min) and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λ_max. A decrease in absorbance compared to a theoretical 100% soluble standard indicates precipitation. HPLC analysis can also be used for more precise quantification.[13][14][15]
Tier 2: Co-Solvent Fortification
If pH optimization is insufficient, the next step is to use a small amount of an organic co-solvent in your final aqueous buffer to increase the solubilizing capacity of the medium.[16]
Mechanism: Co-solvents like DMSO or ethanol are water-miscible and work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for the hydrophobic compound.[17]
2.1. Recommended Co-solvents & Starting Concentrations
| Co-Solvent | Final Conc. Range | Advantages | Limitations & Considerations |
| DMSO | 0.1% - 1.0% (v/v) | Excellent solubilizing power for many hydrophobic compounds.[18] | Can be toxic to cells at >0.5%.[19] May interfere with some enzyme assays or affect protein stability.[20][21] Always include a vehicle control (buffer + same % DMSO) in your experiments. |
| Ethanol | 0.5% - 2.0% (v/v) | Less toxic to cells than DMSO. Can be effective for moderately hydrophobic molecules. | Lower solubilizing power than DMSO. Can cause protein denaturation at higher concentrations. |
2.2. Co-Solvent Protocol
-
Prepare your aqueous buffer (from Tier 1) containing the desired final percentage of the co-solvent. For example, for a 1% DMSO solution, add 10 µL of DMSO to 990 µL of buffer.
-
Add the small volume of your concentrated DMSO stock solution directly into the co-solvent-fortified buffer.
-
Vortex immediately and vigorously to ensure rapid mixing and prevent localized precipitation.
-
Perform the same QC checks (visual, centrifugation, UV-Vis/HPLC) as described in section 1.3.
Tier 3: Advanced Excipient Formulations
If co-solvents do not provide sufficient solubility or if their concentration interferes with your assay, advanced excipients like surfactants or cyclodextrins can be employed.
Surfactant-Mediated Solubilization (Micellar Solubilization)
Mechanism: Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle complex to remain dissolved in the aqueous buffer.[22]
3.1.1. Recommended Surfactants & Starting Concentrations
| Surfactant | Typical CMC (mM) | Recommended Final Conc. | Notes |
| Tween® 20 | ~0.05 mM[23][24] | 0.01% - 0.1% (w/v) | Non-ionic, generally biocompatible. Commonly used in immunoassays (e.g., ELISA). |
| Tween® 80 | ~0.015 mM[23][24] | 0.01% - 0.1% (w/v) | Non-ionic, slightly more hydrophobic than Tween® 20. |
| Pluronic® F-68 | ~1% (w/v) | 1.0% - 5.0% (w/v) | Non-ionic block copolymer, known for low cell toxicity. |
Note: CMC values can be temperature-dependent.[25]
3.1.2. Surfactant Protocol
-
Prepare the aqueous buffer containing the surfactant at a concentration well above its CMC.
-
Add the DMSO stock solution to the surfactant-containing buffer and vortex immediately.
-
Allow 15-30 minutes for micelle formation and compound encapsulation to equilibrate.
-
Perform QC checks.
Cyclodextrin-Mediated Solubilization (Inclusion Complexation)
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[26] The hydrophobic part of your compound can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."[26][27][28] This masks the compound's hydrophobicity from the bulk water.[26]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
3.2.1. Recommended Cyclodextrins & Starting Concentrations
| Cyclodextrin | Recommended Final Conc. | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Most commonly used due to its high aqueous solubility and low toxicity. Significantly enhances the solubility of many hydrophobic drugs.[26][29] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1% - 10% (w/v) | Anionic derivative with very high aqueous solubility. Can provide strong complexation. |
3.2.2. Cyclodextrin Protocol
-
Completely dissolve the cyclodextrin powder in the chosen aqueous buffer. This may require gentle heating (e.g., to 40-50°C) and stirring. Allow the solution to cool to room temperature.
-
Add the DMSO stock solution to the cyclodextrin solution and vortex.
-
Allow at least 30-60 minutes for the inclusion complex to form.
-
Perform QC checks. Solubility enhancement with cyclodextrins can be significant, often increasing solubility by several orders of magnitude.[28]
Final Validation and Best Practices
-
Vehicle Controls: Always include a vehicle control in your experiments that contains the exact same concentration of buffer, DMSO, and any other excipient used to dissolve the compound, but without the compound itself.
-
Fresh Preparations: Due to the inherent instability of the isothiocyanate group in aqueous media, it is strongly recommended to prepare fresh dilutions of the compound for each experiment from the frozen DMSO stock.[6]
-
Confirm Integrity: For critical experiments, use an analytical method like HPLC to confirm the concentration and integrity of the compound in its final formulation before use.[30]
By applying this systematic approach, you can develop a robust and reproducible formulation that maximizes the solubility and stability of this compound, enabling you to generate high-quality data in your research.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Isothiocyanate Detection.
- Journal of Pharmacy and Pharmacology. (1982). Mechanism of drug dissolution rate enhancement from β‐cyclodextrin‐drug systems.
- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources.
- Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
- Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Quora. (2017). What effects does DMSO have on cell assays?.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Scientist Solutions. (2025). DMSO in cell based assays.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media.
- ResearchGate. (2025). Stability studies of isothiocyanates and nitriles in aqueous media.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- PubMed. (n.d.). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Asian Journal of Pharmaceutics. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.
- UPB Scientific Bulletin. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
- ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
- ResearchGate. (n.d.). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water..
- ResearchGate. (n.d.). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) | Request PDF.
- Global Journals. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant.
- RJPBCS. (2018). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water..
- Reddit. (2020). Suitable Non Nucleophilic Base to use? : r/OrganicChemistry.
- PubMed. (n.d.). Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method.
- PMC. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana.
- Wikipedia. (n.d.). Non-nucleophilic base.
- Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
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- 20. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
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- 24. rjpbcs.com [rjpbcs.com]
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- 27. semanticscholar.org [semanticscholar.org]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. scispace.com [scispace.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Mitigating Non-Specific Binding of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Welcome to the technical support center for researchers utilizing (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, a bifunctional aromatic isothiocyanate. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding in your experiments. As scientists and drug development professionals, achieving high signal-to-noise ratios is paramount for reliable and reproducible data. This resource will equip you with the foundational knowledge and practical protocols to minimize non-specific interactions and enhance the specificity of your assays.
Understanding the Culprit: The Chemistry of Non-Specific Binding
Non-specific binding of this compound, like many labeling reagents, is primarily driven by two forces: hydrophobic interactions and electrostatic interactions. The two aromatic rings in the molecule contribute to its hydrophobic character, leading to its "stickiness" to proteins and surfaces. Additionally, at certain pH values, both the labeling reagent and the biological molecules or surfaces can possess charged domains that result in unwanted electrostatic attractions.
The isothiocyanate group (-N=C=S) is a highly reactive electrophile that forms stable thiourea bonds with primary amines, such as the lysine residues on proteins, under slightly alkaline conditions. However, this reactivity can also lead to unintended covalent attachment to other nucleophiles if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background when using this compound?
High background is a common indicator of non-specific binding. The primary causes include:
-
Hydrophobic Interactions: The aromatic structure of the molecule can lead to its adsorption onto hydrophobic regions of proteins or plastic surfaces.
-
Electrostatic Interactions: Charged groups on your target molecules or surfaces can attract the labeling reagent.
-
Inadequate Blocking: Insufficient blocking of reactive surfaces on your assay platform (e.g., microplate wells, membranes) leaves them available for non-specific attachment.
-
Excess Reagent: Using too high a concentration of the isothiocyanate compound can increase the likelihood of low-affinity, non-specific interactions.
Q2: How does pH affect the non-specific binding of this compound?
The pH of your reaction buffer is critical. The isothiocyanate group reacts most efficiently with unprotonated primary amines, which is favored at a pH above the pKa of the amine (typically pH 8.5-9.5). However, a high pH can also alter the surface charges of your proteins or substrates, potentially increasing electrostatic-based non-specific binding. It is crucial to optimize the pH to balance conjugation efficiency with minimal non-specific interactions.
Q3: Can I reuse my blocking buffer?
It is strongly advised not to reuse blocking buffers. Freshly prepared blocking solutions are essential for optimal performance. Reusing buffers can introduce contaminants and reduce the effectiveness of the blocking agents.
Troubleshooting Guide: From High Background to Clear Signals
This section provides a structured approach to troubleshooting common issues related to non-specific binding.
Issue 1: High Background Signal Across the Entire Assay Surface
This is often a sign of widespread non-specific binding of the isothiocyanate compound or a labeled detection molecule.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Blocking | Unoccupied sites on the solid phase (e.g., ELISA plate, Western blot membrane) are available for non-specific adsorption. | Optimize your blocking strategy. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time. Consider trying a different blocking agent such as casein or non-fat dry milk. |
| Excessive Reagent Concentration | A high concentration of this compound increases off-target reactions. | Perform a titration experiment to determine the optimal concentration of the labeling reagent that provides a good signal without a high background. |
| Suboptimal Washing Steps | Insufficient washing fails to remove unbound reagent and other non-specifically bound molecules. | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer and the duration of each wash. Adding a non-ionic detergent like Tween 20 (0.05%) to your wash buffer can also be beneficial. |
Issue 2: Patchy or Localized High Background
This may indicate uneven blocking, drying of the assay surface, or contamination.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Uneven Blocking or Washing | Inconsistent application of blocking or wash solutions across the surface. | Ensure complete and even coverage of the surface with all solutions. Use an automated plate washer for ELISAs if available. For membranes, ensure they are fully submerged during all steps. |
| Surface Drying | Allowing the assay surface to dry out at any stage can cause irreversible non-specific binding. | Keep the surface hydrated throughout the experiment. Use sealed containers or humidity chambers during long incubations. |
| Contamination | Contaminated buffers or reagents can introduce substances that contribute to the background signal. | Prepare all buffers and solutions with high-purity water and reagents. Filter-sterilize solutions if necessary. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for an ELISA Plate
This protocol outlines a method to determine the most effective blocking agent for your specific assay.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with your capture antibody or antigen in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Prepare different blocking buffers to test:
-
1% Bovine Serum Albumin (BSA) in PBS
-
3% BSA in PBS
-
1% Casein in PBS
-
5% Non-fat dry milk in PBS
-
-
Add 200 µL of each blocking buffer to a set of wells. For a negative control, add only PBS.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 2.
-
Incubation with Isothiocyanate Compound: Prepare a solution of this compound in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0). Add this solution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Proceed with your standard detection method (e.g., adding a secondary antibody-enzyme conjugate followed by a substrate).
-
Analysis: Compare the background signal in the wells treated with different blocking agents. The optimal blocking agent will yield the lowest background signal without significantly affecting the specific signal.
Protocol 2: Surface Passivation of Amine-Reactive Slides
This protocol describes how to passivate a glass surface to prevent non-specific binding of amine-reactive compounds.
-
Cleaning: Thoroughly clean the glass slides by sonicating in a solution of 1:1 methanol/hydrochloric acid for 30 minutes, followed by sonication in ultrapure water for 30 minutes. Dry the slides under a stream of nitrogen.
-
Aminosilanization: Immerse the cleaned slides in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in acetone for 1 minute.
-
Washing: Rinse the slides by dipping them in acetone three times.
-
Curing: Bake the slides at 110°C for 15 minutes.
-
Passivation with PEG: Prepare a solution of mPEG-succinimidyl valerate (mPEG-SVA, 5 kDa) at a concentration of 20 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Incubate the aminosilanized slides in the mPEG-SVA solution overnight at room temperature in a humid chamber.
-
Final Wash: Rinse the slides thoroughly with ultrapure water and dry with nitrogen. The PEGylated surface is now ready for your experiment and will exhibit reduced non-specific binding of hydrophobic molecules like this compound.
Visualizing the Concepts
Caption: Mechanisms of non-specific binding.
Caption: Experimental workflow for effective blocking.
References
-
Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
Jang, W., et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments, (86), 50549. [Link]
-
Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 56(21), 9877-9881. [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
Technical Support Center: Managing (4-isothiocyanatophenyl)(4-methoxyphenyl)amine Integrity in Experimental Protocols
Welcome to the technical support resource for (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this reactive molecule and preventing its unintended hydrolysis during experimentation. By understanding the chemical behavior of the isothiocyanate functional group, you can ensure the validity and reproducibility of your results.
Introduction to this compound and its Reactivity
This compound is a bifunctional molecule featuring a reactive isothiocyanate (-N=C=S) group and a diarylamine scaffold. The isothiocyanate group is a potent electrophile, making it highly useful for forming stable covalent bonds with nucleophilic residues on biomolecules, such as the primary amines on lysine residues or the thiols on cysteine residues.[1][2] This reactivity is the cornerstone of its application in bioconjugation, labeling, and the development of targeted therapeutics.
However, this high reactivity also renders the molecule susceptible to hydrolysis, a reaction with water that cleaves the isothiocyanate group, yielding the corresponding primary amine and releasing thiocarbonyl species. This degradation pathway can significantly reduce the efficacy of your conjugation reactions and lead to inconsistent experimental outcomes. This guide will provide you with the knowledge and protocols to effectively manage and minimize hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For this compound, the isothiocyanate group (-N=C=S) is the site of hydrolysis. In the presence of water, particularly under acidic or basic conditions, the electrophilic carbon of the isothiocyanate is attacked by a water molecule.[3][4] This leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine, (4-aminophenyl)(4-methoxyphenyl)amine, and other byproducts.[4]
This is a significant concern because the hydrolyzed amine product is no longer capable of reacting with your target nucleophiles (e.g., lysine or cysteine residues on a protein). Consequently, hydrolysis reduces the concentration of the active labeling reagent, leading to lower conjugation yields, inaccurate quantification, and potentially misleading experimental results.
Q2: How can I detect if my sample of this compound has undergone hydrolysis?
A2: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods.[5] You can develop a reverse-phase HPLC method to separate the parent isothiocyanate from its more polar amine hydrolysis product. By comparing the peak areas to a standard curve, you can quantify the percentage of hydrolyzed material.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the molecular weights of the components in your sample, confirming the presence of the parent compound and its hydrolysis product.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of isothiocyanates and their degradation products.[6][7]
Q3: What are the optimal storage conditions to prevent hydrolysis of this compound?
A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture and unfavorable temperatures.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of all chemical reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This displaces moisture and oxygen, which can contribute to degradation. |
| Form | Store as a dry, solid powder. | The absence of water is the most critical factor in preventing hydrolysis. |
| Solvent (for stock solutions) | Prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. | These solvents are less reactive towards the isothiocyanate group compared to protic solvents like water or alcohols. |
For stock solutions, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction into the main stock.
Troubleshooting Guide
Here we address specific issues you may encounter during your experiments and provide actionable solutions based on the principles of isothiocyanate chemistry.
Issue 1: Low Conjugation/Labeling Efficiency
-
Possible Cause: Significant hydrolysis of your this compound stock solution or in the reaction buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before starting a new experiment, verify the purity of your stock solution using HPLC. If significant degradation is observed, prepare a fresh stock solution from the solid material.
-
Optimize Reaction pH: The pH of your reaction buffer is a critical parameter. For targeting lysine residues, a pH of 8.5-9.5 is generally optimal for deprotonating the amine group, making it more nucleophilic.[1][2] However, higher pH can also accelerate hydrolysis.[8] A compromise may be necessary. For cysteine modification, a pH range of 7.0-8.0 is often preferred.[1][2]
-
Minimize Reaction Time in Aqueous Buffer: Do not let the isothiocyanate sit in an aqueous buffer for extended periods before adding your target molecule. The reaction of the isothiocyanate with the target is in competition with its hydrolysis.
-
Increase Reagent Stoichiometry: If some degree of hydrolysis is unavoidable, you may need to increase the molar excess of the isothiocyanate reagent relative to your target molecule to compensate for the loss due to hydrolysis.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variable levels of hydrolysis in your isothiocyanate stock or during the reaction setup.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Always use the same procedure for preparing your stock solution, including the source and grade of the anhydrous solvent.
-
Aliquot Stock Solutions: As mentioned earlier, aliquot your stock solution into single-use vials to prevent contamination and degradation of the entire stock.
-
Control Reaction Parameters: Precisely control the pH, temperature, and reaction time for all experiments to ensure consistency.
-
Freshly Prepare Buffers: Use freshly prepared reaction buffers to avoid any changes in pH that may occur over time.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (argon or nitrogen)
-
Low-volume, amber glass vials with screw caps and PTFE septa
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a controlled environment with low humidity, or under a stream of inert gas, weigh the desired amount of the solid.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into the single-use vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or below.
-
Protocol 2: General Bioconjugation to a Protein
-
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Stock solution of this compound in anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5 for lysine targeting)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Prepare the protein solution in the reaction buffer at the desired concentration.
-
Calculate the volume of the isothiocyanate stock solution needed to achieve the desired molar excess.
-
Add the calculated volume of the isothiocyanate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature or 4°C for 1-2 hours. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding the quenching reagent (e.g., to a final concentration of 50 mM) to consume any unreacted isothiocyanate.
-
Incubate for an additional 30 minutes.
-
Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.
-
Visualizing the Chemistry
Diagram 1: The Hydrolysis Pathway
The following diagram illustrates the mechanism of hydrolysis of this compound.
Caption: Hydrolysis of the isothiocyanate to an inactive amine.
Diagram 2: Experimental Workflow for Minimizing Hydrolysis
This workflow outlines the key steps to maintain the integrity of your isothiocyanate reagent during a typical bioconjugation experiment.
Caption: Recommended workflow for bioconjugation experiments.
References
-
Bell, L., & Ji, Y. (2018). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 23(8), 1887. [Link]
-
Luang-In, V., Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
-
Petri, L., Szijj, P. A., Kelemen, Á., Imre, T., Gömöry, Á., Lee, M. T. W., Hegedűs, K., Ábrányi-Balogh, P., Chudasama, V., & Keserű, G. M. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Medicinal Chemistry, 11(5), 638-646. [Link]
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Wikipedia. (2023). Isothiocyanate. [Link]
-
Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous vegetables and human cancer risk: epidemiologic evidence and mechanistic basis. Pharmacological Research, 55(3), 224-236. [Link]
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular effects, and health benefits of isothiocyanates. In Advances in nutrition (Vol. 3, No. 6, pp. 787-788). American Society for Nutrition. [Link]
-
Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]
-
Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). A link between benzyl isothiocyanate-induced apoptosis and Bcl-2 phosphorylation. Journal of Biological Chemistry, 282(38), 28214-28223. [Link]
-
Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic isothiocyanates. Toxicology Letters, 22(2), 257-261. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
Technical Support Center: Purification of Proteins Labeled with (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Welcome to the technical support guide for purifying proteins labeled with (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Introduction to Labeling and Purification Challenges
The isothiocyanate group of this compound reacts with primary amines on a protein, such as the N-terminus and the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1][2] This covalent modification introduces a methoxyphenylamine moiety onto the protein surface, which can alter its physicochemical properties, most notably its hydrophobicity.
The primary goals of the purification process are twofold:
-
To remove unreacted (excess) labeling reagent.
-
To separate the successfully labeled protein from the unlabeled protein population.
This guide will walk you through the common purification strategies and provide solutions to potential issues you may encounter.
Frequently Asked Questions (FAQs)
FAQ 1: Which purification method is best for removing the unreacted this compound label?
Answer: For the removal of small molecule contaminants like unreacted labels, size exclusion chromatography (SEC) , also known as gel filtration, is the most effective and widely used method.[3][4] The principle of SEC is to separate molecules based on their size.[4] The protein-label conjugate, being much larger, will pass through the column in the void volume, while the smaller, unreacted label molecules will enter the pores of the chromatography resin and elute later.[4]
Dialysis is another viable, though often slower, option for removing small molecules.
FAQ 2: How can I separate the labeled protein from the unlabeled protein?
Answer: The covalent attachment of the this compound label increases the hydrophobicity of the protein. This change in property can be exploited for separation using Hydrophobic Interaction Chromatography (HIC) .[5][6][7][8]
In HIC, a high salt concentration buffer is used to promote the binding of hydrophobic regions of the protein to the hydrophobic resin.[6][7] Labeled proteins, being more hydrophobic, will bind more tightly to the column than their unlabeled counterparts. A decreasing salt gradient can then be used to elute the proteins, with the less hydrophobic (unlabeled) proteins eluting first, followed by the more hydrophobic (labeled) proteins.[7]
FAQ 3: Can I use Ion Exchange Chromatography (IEX) to separate labeled and unlabeled proteins?
Answer: It's possible, but often less effective than HIC for this specific application. IEX separates proteins based on their net surface charge.[9][10][11][12][13] The isothiocyanate reaction consumes primary amines, which are positively charged at neutral pH. This will alter the isoelectric point (pI) of the protein, making it more acidic.[12] In theory, this change in charge could be used for separation on an anion or cation exchange column. However, the change in hydrophobicity is generally a more pronounced and reliable handle for separation in this case.
FAQ 4: My protein has precipitated after the labeling reaction. What should I do?
Answer: Protein precipitation can occur if the labeling reaction conditions are too harsh or if the addition of the hydrophobic label significantly reduces the protein's solubility. Here are a few troubleshooting steps:
-
Optimize Labeling Conditions: Reduce the molar excess of the labeling reagent or decrease the reaction time.
-
Buffer Composition: Ensure the pH of your labeling buffer is optimal for both the reaction and your protein's stability (typically pH 8.0-9.0 for isothiocyanate labeling).[1] Avoid buffers containing primary amines like Tris, as they will compete with the protein for the label.[1]
-
Solubilizing Agents: If precipitation persists, consider adding mild, non-ionic detergents or other solubilizing agents to your purification buffers.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Issue 1: Low Yield of Labeled Protein After Purification
| Possible Cause | Troubleshooting Strategy |
| Inefficient Labeling Reaction | - Verify the pH of the labeling buffer (should be alkaline, ~pH 9, to deprotonate amines).- Ensure the labeling reagent is fresh and has been stored correctly.- Increase the molar ratio of the label to the protein. |
| Protein Loss During Purification | - HIC: The labeled protein may be binding too tightly to the column. Try a shallower elution gradient or a less hydrophobic resin.[14]- SEC: The protein may be interacting with the column matrix. Increase the ionic strength of the mobile phase to minimize secondary interactions.- General: Check for protein precipitation at all stages.[14] If necessary, adjust buffer conditions (pH, salt concentration).[14] |
| Protein Degradation | - Add protease inhibitors to your buffers, especially during cell lysis and initial purification steps.[15]- Perform all purification steps at 4°C to minimize protease activity. |
Issue 2: Contamination with Unlabeled Protein
| Possible Cause | Troubleshooting Strategy |
| Poor Resolution in HIC | - Optimize the salt gradient. A shallower gradient will provide better separation between species with small differences in hydrophobicity.[14]- Try a different HIC resin with a different hydrophobicity.- Ensure the column is not overloaded with protein.[5] |
| Co-elution of Labeled and Unlabeled Protein | - If HIC alone is insufficient, consider a multi-step purification strategy. For example, follow HIC with a polishing step using SEC or IEX.[3] |
Issue 3: Presence of Excess Free Label in the Final Product
| Possible Cause | Troubleshooting Strategy |
| Inefficient Removal by SEC | - Ensure the chosen SEC column has an appropriate fractionation range for your protein to separate it effectively from the small molecule label.[16]- Increase the column length for better resolution.[4]- Check for and minimize dead volumes in your chromatography system.[14] |
| Insufficient Dialysis | - Increase the dialysis time and the number of buffer changes.- Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO). |
Issue 4: Altered Protein Activity or Conformation
| Possible Cause | Troubleshooting Strategy |
| Labeling of Critical Residues | - The isothiocyanate label may have modified lysine residues in the active site or at a site crucial for proper folding.[2]- Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. |
| Denaturation During Purification | - HIC conditions, particularly high salt concentrations, can sometimes be denaturing for sensitive proteins.- If denaturation is suspected, use milder purification techniques or add stabilizing agents to your buffers. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Buffer Preparation: Prepare a labeling buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5-9.0). Crucially, ensure the buffer is free of primary amines (e.g., Tris, glycine). [1]
-
Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL.
-
Label Preparation: Dissolve the this compound in a small amount of an organic solvent like DMSO or DMF before adding it to the protein solution.
-
Reaction: Add the dissolved label to the protein solution at a desired molar excess (typically 10- to 20-fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted label.
Protocol 2: Purification of Labeled Protein using Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Add an equal volume of high-salt binding buffer to the quenched labeling reaction mixture.
-
Sample Loading: Load the prepared sample onto the equilibrated HIC column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a decreasing linear salt gradient (e.g., from 2 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified labeled protein.
Visualization of Workflows
Caption: Workflow for labeling and purification.
References
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
- Xiao, D., & Zeng, Y. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Cancer Drug Targets, 7(8), 769-779.
-
G-Biosciences. (2024, February 29). What Is Hydrophobic Interaction Chromatography? Retrieved from [Link]
- Singh, P., et al. (2016).
- Stoll, D. R., & Schure, M. R. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC North America, 36(9), 640-649.
-
Microbioz India. (2024, February 23). Using Ion Exchange Chromatography to Purify Proteins. Retrieved from [Link]
- Gabelli, S. B., & Boto, A. N. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in Enzymology, 541, 103-113.
-
CD Formulation. (n.d.). Hydrophobic Interaction Chromatography (HIC) Technology. Retrieved from [Link]
- Bell, D. (2018). Hydrophobic Interaction Chromatography of Proteins. LCGC Europe, 31(10), 576-583.
-
Bio-Rad Laboratories. (2019, September 11). How To Perform Hydrophobic Interaction Chromatography (HIC). YouTube. Retrieved from [Link]
- Antoline, J. F., et al. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical Biochemistry, 677, 115259.
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
- Schweigert, N., et al. (2020). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 9(3), 346.
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
-
Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]
- Mi, L., et al. (2008). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 29(9), 1635-1642.
-
Separation Science. (n.d.). Protein Analysis with Size Exclusion Chromatography Portal SEC Tips. Retrieved from [Link]
-
Patsnap. (2025, May 9). How Do Size Exclusion Columns Work in Protein Purification? Retrieved from [Link]
- Wang, Y., et al. (2011). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 10(12), 5526-5536.
-
LabSolutions. (n.d.). Protein Purification Chromatography. Retrieved from [Link]
- Rohn, S., et al. (2021).
-
Interchim. (n.d.). Removal of interfering substance from samples before protein assays. Retrieved from [Link]
- Petropoulos, S. A., et al. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 9(10), 988.
- López-Cervantes, J., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(11), 2686.
- CN102757474B - Method for removing chaotropic agent used in protein preparation process. (n.d.). Google Patents.
Sources
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. goldbio.com [goldbio.com]
- 4. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. goldbio.com [goldbio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protein Purification By Ion Exchange Chromatography - ProteoGenix [us.proteogenix.science]
- 13. sinobiological.com [sinobiological.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Troubleshooting Purification Methods [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Overcoming common problems in amine synthesis reactions
Amine Synthesis Troubleshooting Center
Welcome to the Technical Support Center for Amine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of amines. The content herein is structured to provide not just procedural guidance, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
General Troubleshooting Workflow
Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting. When a reaction yields an unexpected outcome—be it low yield, side product formation, or no reaction at all—a logical diagnostic workflow can save significant time and resources.
Caption: Step-by-step Fieser workup protocol for LAH reactions.
Nucleophilic Substitution & Gabriel Synthesis
These methods involve forming C-N bonds by displacing a leaving group. While powerful, they are susceptible to specific side reactions.
Q4: I am trying to synthesize a primary amine by reacting an alkyl halide with ammonia, but I'm getting a mixture of primary, secondary, and tertiary amines. How can I achieve mono-alkylation?
A: This is the classic problem of over-alkylation in direct amination. The primary amine product is often more nucleophilic than ammonia, leading to subsequent reactions with the alkyl halide. [1][2]
-
Causality: The reaction produces a mixture of amines that are difficult to separate, resulting in poor yields of the desired product. [1]* Solution: The Gabriel Synthesis. This method is specifically designed to produce primary amines cleanly without over-alkylation. [3][4]It uses the phthalimide anion as an ammonia surrogate. [5][6]The nitrogen in phthalimide is non-nucleophilic after the first alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups. [4] 1. Step 1: Alkylation: React potassium phthalimide with a primary alkyl halide. Secondary halides generally fail due to steric hindrance. [3][5][7] 2. Step 2: Deprotection: Cleave the N-alkylphthalimide to release the primary amine. The traditional method using strong acid or base can give low yields. [3][6]The Ing-Manske procedure , using hydrazine (N₂H₄), is generally preferred. [5][6]This step forms a stable phthalhydrazide precipitate, which can be filtered off. [5][6]
Caption: Competing pathways of direct alkylation versus the controlled Gabriel synthesis.
Q5: My Gabriel synthesis works for the alkylation step, but the hydrazine cleavage is giving me a low yield and the phthalhydrazide byproduct is difficult to remove.
A: While hydrazine is standard, the workup can indeed be challenging. [5][6]The conditions are also relatively harsh. [5]
-
Causality: Phthalhydrazide can sometimes co-precipitate with the product or be difficult to filter completely.
-
Alternative Solutions:
-
Modified Workup: After hydrazinolysis, acidify the mixture with dilute HCl. This will protonate your product amine, making it water-soluble, while the phthalhydrazide remains as a solid. Filter off the solid, then basify the aqueous filtrate and extract your free amine.
-
Alternative Reagents: Several alternative "Gabriel reagents" have been developed that offer milder cleavage conditions, such as di-tert-butyl-iminodicarboxylate. [5]These reagents are electronically similar but hydrolyze more readily. [5]
-
References
- Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. Benchchem.
- Workup: Aluminum Hydride Reduction. Department of Chemistry, University of Rochester.
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.
- Lithium Aluminum Hydride (LiAlH4)
- Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
- Can anyone suggest the best method for lithium aluminium hydride work up?.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Gabriel synthesis. Wikipedia.
- Alkyl
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
- The Gabriel Synthesis. Master Organic Chemistry.
- What is Gabriel phthalimide synthesis and it's limitations?.
- GREEN CHEMISTRY…Reduction of amides without hydride reagents. ACS Green Chemistry Institute.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
- Gabriel synthesis. L.S.College, Muzaffarpur.
- Reductive amin
- Amine alkyl
- Reductive amin
- Reductive Amin
- Reductive Amination - Common Conditions.
- Amide Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amines. NCERT.
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
Technical Support Center: Assessing the Stability of Thiourea Bonds in Bioconjugates
Welcome to the technical support center for bioconjugate stability. As Senior Application Scientists, we understand that the success of your research, whether in basic science or drug development, hinges on the integrity of your molecular constructs. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you assess and understand the stability of thiourea linkages in your bioconjugates.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and stability of thiourea bonds in the context of bioconjugation.
Q1: What is a thiourea bond in bioconjugation and how is it formed?
A thiourea bond (or thiocarbamide linkage) is a covalent bond formed to connect a biomolecule (like an antibody or peptide) to another molecule, such as a drug, fluorescent dye, or chelator. It is created by the reaction of an isothiocyanate group (R-N=C=S) with a primary amine (R'-NH2), typically the ε-amine of a lysine residue on a protein.[1][2]
This reaction is popular due to its high selectivity and the mild conditions under which it proceeds, often requiring a slightly basic pH (around 8.0-9.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[1][2] The reaction avoids the formation of major side products, simplifying purification.[1]
Caption: Formation of a thiourea bond from an isothiocyanate and a primary amine.
Q2: I've heard conflicting reports. Is the thiourea bond stable?
The stability of the thiourea bond is nuanced and highly context-dependent. While it is generally considered reasonably stable in aqueous media for many in vitro applications, recent evidence suggests it can be a point of weakness, particularly in vivo.[1][2]
-
In Vitro Stability: In standard buffers (e.g., PBS at neutral pH), the thiourea linkage is often sufficiently stable for short-term experiments. However, compared to amide bonds formed from NHS esters, it can be less stable hydrolytically over extended periods.[2]
-
In Vivo Instability: This is the primary area of concern. Studies, particularly in the field of radiopharmaceuticals, have demonstrated that thiourea-linked bioconjugates can exhibit suboptimal in vivo performance.[1] Analysis of metabolites has shown cleavage of the thiourea bond, leading to the detachment of the payload from the targeting biomolecule.[1] This results in poor accumulation at the target site and potential off-target toxicity.[1]
Q3: What factors can cause the thiourea bond to cleave?
Several factors can contribute to the cleavage of a thiourea linkage:
-
Enzymatic Degradation: The in vivo environment contains numerous enzymes that may not have been accounted for in simpler in vitro models. It is hypothesized that certain enzymes can recognize and cleave the thiourea moiety.[1]
-
Radiolysis: For radioimmunoconjugates, the high energy emitted by the radioisotope can cause radiolysis, a process that can break chemical bonds in the vicinity, including the thiourea linkage.[1]
-
pH Extremes: While the bond is formed at slightly basic pH, its stability can be compromised under strongly acidic or basic conditions, which can be encountered in specific cellular compartments like lysosomes.
-
Neighboring Group Participation: The chemical environment surrounding the bond is critical. For instance, the presence of a nearby thiol group derived from the thiourea itself (in a tautomeric form) or another part of the molecule can participate in cleavage reactions, particularly upon heating.[3]
Q4: How does the stability of a thiourea bond compare to other common bioconjugation linkages?
Choosing the right linker chemistry is a critical decision in the design of a bioconjugate. The stability of the linkage directly impacts the therapeutic index and reliability of the final product.
| Linkage Type | Formation Chemistry | Stability Profile | Key Considerations |
| Thiourea | Isothiocyanate + Amine | Moderately Stable: Generally stable in vitro but can be labile in vivo due to potential enzymatic cleavage or radiolysis.[1][2] | Mild reaction conditions are a major advantage. In vivo stability must be empirically validated for each specific conjugate.[1] |
| Amide | Activated Ester (e.g., NHS) + Amine | Highly Stable: Amide bonds are well-established as being very robust both in vitro and in vivo.[1] | Considered a gold standard for stable linkages. Reaction can be faster and proceed at a lower pH than isothiocyanate reactions.[2] |
| Thioether (from Maleimide) | Maleimide + Thiol | Conditionally Stable: The resulting thiosuccinimide ring can undergo a retro-Michael reaction, especially in the presence of other thiols (e.g., albumin), leading to payload exchange.[4][5] | While widely used, the potential for in vivo cleavage has led to the development of more stable maleimide alternatives.[4][5] |
| Thioether (from Thiol-ene) | Thiol + Alkene (Radical-mediated) | Highly Stable: The resulting C-S bond is very stable under physiological conditions.[6] | Reaction requires an initiator (e.g., UV light), which may not be suitable for all biomolecules, but offers a very stable connection.[6] |
Troubleshooting Guide
This section is designed to help you diagnose and solve common issues related to thiourea bond instability during your experiments.
Problem: My bioconjugate is showing a loss of activity or signal during in vitro assays.
If you observe a decrease in the efficacy of your antibody-drug conjugate (ADC) or a loss of signal from a fluorescently-labeled protein over the course of an experiment, premature cleavage of the thiourea bond could be the culprit.
Causality Checklist & Recommended Actions:
-
Check Buffer Composition: Are there any components in your assay buffer that could act as strong nucleophiles (e.g., high concentrations of free amines or thiols)?
-
Solution: Analyze a sample of your bioconjugate after incubation in the assay buffer using HPLC or LC-MS. Compare this to a sample in a simple, non-reactive buffer like PBS. If new peaks corresponding to the free payload appear, your buffer is likely causing cleavage. Consider reformulating the buffer if possible.
-
-
Assess Temperature and pH: Were the assays run at elevated temperatures or at a pH outside the 6.5-7.5 range for extended periods?
-
Solution: Run a controlled stability study. Incubate aliquots of your bioconjugate at different temperatures (e.g., 4°C, 25°C, 37°C) and pH values (e.g., 5.0, 7.4, 8.5) for the duration of your assay. Analyze the samples by LC-MS to quantify the percentage of intact conjugate remaining.
-
-
Consider Photostability (for fluorescent payloads): Could the loss of signal be due to photobleaching rather than cleavage?
-
Solution: Run two parallel experiments. In one, expose the sample to the typical light source used in your assay. In the other, keep the sample in the dark. If the signal loss is significantly higher in the light-exposed sample, photobleaching is a major contributor. If both show signal loss, cleavage is more likely.
-
Caption: Troubleshooting workflow for unexpected bioconjugate cleavage.
Problem: My radiolabeled antibody shows poor tumor accumulation and high uptake in the liver or kidneys in vivo.
This is a classic sign of in vivo instability.[1] When the radiolabeled chelator cleaves from the antibody, the targeting function is lost. The small, free chelator-isotope complex is then rapidly cleared from circulation by the kidneys or may accumulate in other organs like the liver, depending on its physicochemical properties.[1]
Causality Checklist & Recommended Actions:
-
Confirm the Hypothesis: The primary hypothesis is that the thiourea bond is unstable in vivo.
-
Solution: The most direct way to confirm this is by analyzing urine samples from the animal model using radio-HPLC.[1] The appearance of a radioactive peak corresponding to the free chelator or a small molecule metabolite, distinct from the intact radioimmunoconjugate, is strong evidence of cleavage.[1]
-
-
Rule Out Other Factors: While linkage instability is likely, other factors can contribute to poor biodistribution.
-
Solution: Ensure your unconjugated antibody still shows the expected biodistribution and targeting. Also, verify that the conjugation process did not damage the antibody's antigen-binding sites (e.g., via an immunoreactivity assay).
-
-
Implement a More Stable Linkage: If thiourea bond cleavage is confirmed, the most effective solution is to redesign the bioconjugate.
-
Solution: Synthesize a version of your chelator that is functionalized with an N-hydroxysuccinimide (NHS) ester instead of an isothiocyanate. Conjugating this to the antibody's lysine residues will form a highly stable amide bond, which is much less susceptible to in vivo cleavage.[1] A direct comparison of the biodistribution of the thiourea-linked vs. the amide-linked conjugate will provide definitive evidence.[1]
-
Experimental Protocols
Here we provide standardized, step-by-step protocols for assessing the stability of your thiourea-linked bioconjugate.
Protocol 1: In Vitro Stability Assessment in Human Plasma
This protocol is designed to simulate the in vivo environment and assess the stability of the bioconjugate in the presence of plasma proteins and enzymes.
Materials:
-
Thiourea-linked bioconjugate of known concentration.
-
Human plasma (citrated, sterile-filtered).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Analytical HPLC or LC-MS system with a suitable column (e.g., size exclusion, reverse phase).
-
Quenching solution (e.g., acetonitrile with 1% formic acid).
Procedure:
-
Sample Preparation: Dilute the bioconjugate into pre-warmed human plasma to a final concentration of 100 µg/mL. As a control, prepare an identical sample diluted in PBS.
-
Time Points: Aliquot the plasma and PBS samples for analysis at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). The t=0 sample should be processed immediately.
-
Incubation: Place the remaining aliquots in an incubator at 37°C.
-
Sample Processing: At each time point, retrieve the designated aliquot. To precipitate plasma proteins and stop any reactions, add 3 volumes of ice-cold quenching solution.
-
Centrifugation: Vortex the quenched samples vigorously and then centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS or HPLC. The analytical method should be able to resolve the intact bioconjugate from the free payload/linker.
-
Data Quantification: Calculate the percentage of intact bioconjugate remaining at each time point relative to the t=0 sample. This is done by integrating the peak area of the intact conjugate.
Caption: Workflow for assessing bioconjugate stability in plasma.
Protocol 2: Analytical Characterization by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying the parent bioconjugate and any cleavage products.
Instrumentation and Method:
-
LC System: A UPLC or HPLC system capable of running gradients.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass identification of species.
-
Column: For intact protein analysis, a reverse-phase column with a wide pore size (e.g., 300 Å) and C4 or C8 chemistry is suitable. For smaller cleavage products, a standard C18 column can be used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Develop a gradient from ~20% B to ~90% B over 10-15 minutes to elute the bioconjugate and any related species.
-
MS Settings: Operate the mass spectrometer in positive ion mode. For intact analysis, acquire data over a wide m/z range (e.g., 800-4000 m/z). The resulting multiply charged spectrum can be deconvoluted to determine the intact mass of the protein conjugate. For fragment analysis, use a data-dependent acquisition (DDA) or targeted (MRM) method to identify the mass of the free payload.[7]
Data Interpretation:
-
Intact Conjugate: The deconvoluted mass spectrum at t=0 will show a primary mass corresponding to the bioconjugate.
-
Cleavage Products: In samples from later time points, look for two key signals:
-
A new peak in the deconvoluted mass spectrum corresponding to the mass of the unconjugated biomolecule.
-
A new peak in the low-mass region of the chromatogram (or in a separate C18 run) with an m/z value that matches the free payload or a hydrolyzed version of it.
-
-
Quantification: The relative abundance of these species can be estimated by comparing the integrated peak areas in the chromatogram or the ion intensity in the mass spectrometer.
By rigorously applying these analytical methods and troubleshooting frameworks, researchers can gain a clear understanding of the stability of their thiourea-linked bioconjugates, leading to more robust experimental design and the development of more effective and safer therapeutics.
References
-
University of Kent. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Patel, D., et al. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
González, I. R., et al. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. [Link]
-
MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]
-
MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. ResearchGate. [Link]
-
Kock, K., & Ritter, H. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]
-
Ang, W. H., et al. (2004). Structure-activity relationships in platinum-acridinylthiourea conjugates: effect of the thiourea nonleaving group on drug stability, nucleobase affinity, and in vitro cytotoxicity. Journal of Biological Inorganic Chemistry. [Link]
-
Liu, Z., et al. (2015). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Bioconjugate Chemistry. [Link]
-
Feng, C., et al. (2023). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. RSC Chemical Biology. [Link]
-
ResearchGate. (2013). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
Sources
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- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Labeling with (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
Welcome to the technical support center for protein labeling and bioconjugation. This guide provides in-depth troubleshooting advice and best practices to address a common challenge encountered by researchers: protein aggregation following labeling with (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. This hydrophobic labeling reagent, while effective for certain applications, can introduce instability. This document will equip you with the knowledge to proactively prevent aggregation and troubleshoot issues should they arise.
Understanding the "Why": The Mechanism of Aggregation
Protein aggregation is the undesirable self-association of protein molecules, leading to the formation of soluble oligomers or insoluble precipitates.[1] This can compromise biological activity, reduce yield, and complicate downstream applications.[2] When labeling with this compound, aggregation is often triggered by a shift in the protein's overall physicochemical properties.
The core issue stems from the hydrophobic nature of the label. The (4-methoxyphenyl)amine moiety is significantly non-polar. Covalently attaching multiple copies of this molecule to the protein surface increases the protein's overall hydrophobicity.[3] In an aqueous environment, these newly introduced hydrophobic patches seek to minimize their contact with water.[4][5] This can lead to two primary outcomes:
-
Intermolecular Hydrophobic Interactions: Hydrophobic patches on one labeled protein molecule will interact with those on another, leading to the formation of aggregates.[6]
-
Conformational Changes: The increased surface hydrophobicity can disrupt the delicate balance of forces that maintain the protein's native three-dimensional structure, potentially exposing internal hydrophobic regions that further drive aggregation.[6]
The reaction itself, where the isothiocyanate group (-N=C=S) attacks nucleophilic primary amines (primarily the ε-amino group of lysine residues) to form a stable thiourea bond, is generally efficient but requires careful control of conditions to avoid unwanted side effects.[7][8][9]
Caption: Mechanism of hydrophobicity-induced protein aggregation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Part 1: Troubleshooting Common Issues
Q1: My protein precipitated immediately after I added the labeling reagent. What happened and what should I do?
This is a classic sign of acute instability, likely caused by one or more of the following:
-
Solvent Shock: The labeling reagent is typically dissolved in an organic solvent like DMSO or DMF.[7] Adding a large volume of this solvent can denature the protein.
-
High Molar Excess: Using a very high molar excess of the hydrophobic label can rapidly coat the protein surface, causing immediate precipitation.[10]
-
Suboptimal Buffer: The reaction buffer may be at a pH close to the protein's isoelectric point (pI), where its net charge is minimal and it is least soluble.[11]
Immediate Actions & Solutions:
-
Reduce Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% (v/v). Add the reagent solution slowly and dropwise to the protein solution while gently stirring to ensure rapid mixing.[12]
-
Optimize Molar Excess: Start with a lower molar excess of the labeling reagent (e.g., 5:1 or 10:1 label-to-protein) and titrate upwards. The goal is to achieve the desired degree of labeling (DOL) without causing precipitation.[3][10]
-
Buffer Optimization: Ensure your reaction buffer pH is at least 1-1.5 units away from your protein's pI.[11] For isothiocyanate reactions, a pH of 8.5-9.5 is often recommended to ensure the target lysine amines are deprotonated and nucleophilic.[8][13] However, you must first confirm your protein is stable at this pH.
Q2: The labeling reaction seemed fine, but my protein crashed out during the purification step (e.g., dialysis or spin column). Why?
This delayed aggregation often occurs when the buffer composition is changed too drastically during purification.
-
Removal of Stabilizing Agents: The initial reaction buffer may have contained components that helped keep the newly hydrophobic protein soluble.
-
Change in Ionic Strength: A significant decrease in salt concentration can reduce the "salting in" effect, where ions shield charged patches and prevent aggregation.[14][15]
Solutions:
-
Consistent Buffers: Use a purification buffer (e.g., dialysis buffer) that is very similar in composition to the reaction buffer, excluding the unreacted label.
-
Introduce Stabilizing Excipients: Add stabilizers to your purification and final storage buffers. This is a critical step for maintaining the solubility of hydrophobically modified proteins.[1][16] See the table below for common excipients.
-
Gradual Buffer Exchange: If you must change buffer conditions, do so gradually. For dialysis, perform a step-wise exchange rather than a single, large-volume exchange.[15]
Q3: My labeled protein is soluble, but I suspect it's forming small, soluble aggregates. How can I check this and does it matter?
Soluble aggregates can be just as problematic as insoluble precipitates, often leading to loss of function and potential immunogenicity.[2]
Detection Methods:
-
Size Exclusion Chromatography (SEC): This is the gold standard for detecting soluble aggregates. Aggregates will elute earlier than the monomeric protein.[17][18][19]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species.[18]
-
Native-PAGE: Running the sample on a non-denaturing gel can reveal higher molecular weight species.[19]
Why it Matters: Even small oligomers can indicate that the protein is unstable and may be a precursor to larger, insoluble aggregates. They can also interfere with binding assays and other functional studies.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the optimal buffer for labeling with this compound?
There is no single "best" buffer, as it is highly protein-dependent. However, a good starting point is a non-amine buffer like sodium bicarbonate or sodium borate at pH 8.5-9.0.[13][20]
-
AVOID Amine Buffers: Do not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the isothiocyanate reagent.[12][21]
-
Screening is Key: If you observe instability, it is crucial to screen a panel of buffers at different pH values (e.g., phosphate, HEPES, borate) to find the condition where your specific protein is most stable.[21]
Q5: How can I control the Degree of Labeling (DOL)?
The DOL (the average number of label molecules per protein) is a critical parameter. A high DOL increases the risk of aggregation.[10] Control the DOL by adjusting:
-
Molar Ratio: The ratio of label to protein in the reaction.[20]
-
Reaction Time: Shorter incubation times lead to lower DOL.
-
Temperature: Lower temperatures (e.g., 4°C vs. room temperature) slow the reaction rate.[9]
It is essential to experimentally determine the DOL after labeling. This is typically done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the label.[22]
Q6: What are stabilizing excipients and how do they work?
Excipients are additives that help stabilize the protein and prevent aggregation.[16][23][24] For proteins labeled with hydrophobic molecules, they are often essential.
| Excipient Class | Examples | Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-250 mM | Suppress aggregation by interacting with hydrophobic patches and charged residues, preventing protein-protein interactions.[2] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v), 10-20% (v/v) | Act as osmolytes that are preferentially excluded from the protein surface, thermodynamically favoring a compact, stable conformation.[1] |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronic F-68 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation at air-water or container interfaces by forming a protective layer.[16][24] |
Proactive Prevention: Protocols and Workflows
Success in labeling is often determined by the preparatory work. Following a systematic approach can significantly minimize the risk of aggregation.
Protocol 1: Pre-Labeling Protein Preparation & Buffer Exchange
Objective: To ensure the protein is in an optimal, amine-free buffer before adding the labeling reagent.
-
Initial Protein QC: Before you begin, confirm your stock protein is monomeric and free of aggregates using SEC.
-
Buffer Selection: Choose a suitable, amine-free buffer (e.g., 100 mM sodium bicarbonate, 150 mM NaCl, pH 8.5).
-
Buffer Exchange: Remove any incompatible buffer components from your protein stock.
-
Method A (Spin Desalting Column): For rapid exchange of small volumes. Follow the manufacturer's protocol for columns with the appropriate molecular weight cut-off (MWCO).
-
Method B (Dialysis): For larger volumes. Dialyze the protein solution against 100-1000 volumes of the chosen labeling buffer for at least 4 hours at 4°C, with at least one buffer change.
-
-
Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations can improve labeling efficiency but may also increase aggregation risk, so optimization may be required.[22]
Protocol 2: Optimized Labeling Reaction
Objective: To covalently label the protein while minimizing aggregation.
-
Prepare Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[22]
-
Calculate Molar Excess: Determine the volume of the reagent stock needed to achieve the desired molar excess (start with 10:1 label:protein).
-
Reaction Setup: Place the protein solution in a microcentrifuge tube on ice or at 4°C.
-
Add Reagent: While gently stirring or vortexing, add the calculated volume of the reagent stock slowly and dropwise to the protein solution.[22]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9] Reactions at 4°C are strongly recommended to reduce aggregation risk.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of ~50 mM.[22]
Workflow for Troubleshooting Aggregation
Caption: A systematic workflow for troubleshooting protein aggregation.
References
- Vertex AI Search. Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability.
- APC. 5 must-know techniques for analyzing protein aggregation. (2021-08-25).
- Pfanstiehl, Inc. Solutions for Protein Aggregation in Biologics Formulations.
- Creative Proteomics. Protein Aggregation Analysis.
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025-06-24).
- Pharmaceutical Technology. Excipient Selection for Protein Stabilization. (2015-08-15).
- Accelerating Biologics Development with High-Quality Protein Stabilization Excipients. (2021-11-18).
- Proteos, Inc. Methods for Determining Aggregation. (2023-04-26).
- Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. PMC - PubMed Central. (2023-12-19).
- Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC - NIH.
- Thermo Fisher Scientific - MX. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- Benchchem. Technical Support Center: Preventing Protein Aggregation During Bioconjugation.
- Thermo Fisher Scientific - US. Labeling Chemistry Support—Troubleshooting.
- PubMed. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. (2023-07-28).
- Biology Stack Exchange. How to prevent protein precipitation?. (2012-09-10).
- ResearchGate. Optimization of various parameters of the Fluorescein Isothiocyanate (FITC).
- AAT Bioquest. FITC (Fluorescein Isothiocyanate). (2025-10-29).
- ResearchGate. Why is my protein precipitating after fluorescent labeling?. (2016-01-13).
- Abcam. Protein precipitation: A comprehensive guide.
- RSC Advances (RSC Publishing). Cysteine specific bioconjugation with benzyl isothiocyanates. (2020-04-16).
- PMC - PubMed Central. Protein Unfolding and Aggregation near a Hydrophobic Interface.
- PMC - NIH. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. (2023-08-29).
- ResearchGate. How can I avoid protein precipitation?. (2017-09-06).
- ResearchGate. Optimization of the fluorescein isothiocyanate (FITC) concentration and....
- Practical tips for preventing proteins from "crashing out" & what you can do if it happens. (2023-03-22).
- RSC Publishing. Understanding the role of hydrophobic patches in protein disaggregation.
- Bitesize Bio. How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024-12-16).
- ResearchGate. Why is my protein labelling not working?. (2022-02-21).
- YouTube. What Is Protein Aggregation? - Chemistry For Everyone. (2025-04-21).
- Benchchem. Technical Support Center: Preventing Protein Aggregation After Hydrophobic Fluorescent Dye Labeling.
- Benchchem. Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
- Thermo Fisher Scientific - US. Amine-Reactive Probe Labeling Protocol.
- ResearchGate. The best protocol for FITC labeling of proteins. (2013-04-29).
- Benchchem. Application Notes and Protocols for Labeling Proteins with 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one.
- Thermo Fisher Scientific. Protein and Antibody Labeling Kits.
Sources
- 1. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. youtube.com [youtube.com]
- 16. nanoscience.com [nanoscience.com]
- 17. approcess.com [approcess.com]
- 18. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 19. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 20. researchgate.net [researchgate.net]
- 21. biology.stackexchange.com [biology.stackexchange.com]
- 22. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. As Senior Application Scientists, we have compiled field-proven insights and experimental details to help you navigate challenges and optimize your reaction yields.
Overview of Synthetic Strategy
The synthesis of this compound is typically a two-step process. The first step involves the formation of the diarylamine precursor, N-(4-methoxyphenyl)-1,4-phenylenediamine, commonly achieved through a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination. The second step is the conversion of the primary amino group of the diarylamine into the isothiocyanate functionality. This is often accomplished using a thiocarbonylating agent. The overall success of the synthesis hinges on the efficiency and cleanliness of both steps.
Figure 1. General two-step synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Diarylamine Precursor Synthesis (Buchwald-Hartwig Amination)
Question 1: My Buchwald-Hartwig reaction for the diarylamine precursor is showing low conversion or has stalled. What are the likely causes?
Low conversion in a Buchwald-Hartwig amination can often be traced back to the quality of reagents and the reaction atmosphere. This catalytic cycle is highly sensitive to oxygen and moisture.
Troubleshooting Steps:
-
Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by using Schlenk techniques or a glovebox. Oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst.
-
Solvent and Reagent Purity: Use anhydrous solvent. Solvents like toluene or dioxane should be freshly distilled or obtained from a solvent purification system. Ensure the base, such as sodium tert-butoxide (NaOtBu), is not old or clumpy, as it is highly hygroscopic. Using a freshly opened bottle or a sublimed batch is recommended.
-
Catalyst and Ligand Integrity: The palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos, BINAP) are critical. Store these reagents under an inert atmosphere and handle them quickly to minimize exposure to air. The choice of ligand is also crucial; for electron-rich anilines, bulky electron-rich phosphine ligands are generally preferred.
-
Temperature: While many Buchwald-Hartwig reactions run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition. If you suspect decomposition (e.g., formation of palladium black), consider running the reaction at a lower temperature for a longer duration.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and ligand. |
| Solvent | Anhydrous Toluene or Dioxane | Water can hydrolyze the base and interfere with the catalytic cycle. |
| Base | Fresh, finely powdered NaOtBu | Ensures high reactivity and avoids moisture-related side reactions. |
| Temperature | 80-110 °C (monitor for decomposition) | Balances reaction rate with catalyst stability. |
Question 2: I am observing significant amounts of side products, such as double amination on my p-phenylenediamine. How can I improve selectivity?
Controlling stoichiometry is key to preventing the formation of the double-aminated byproduct, N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine.
Strategies for Improved Selectivity:
-
Adjust Stoichiometry: Use an excess of the diamine starting material. A molar ratio of 1.5 to 2.0 equivalents of p-phenylenediamine to 1.0 equivalent of the aryl halide (4-iodoanisole) can effectively suppress the second amination by statistical probability.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the catalyst, base, and excess diamine can help maintain a low concentration of the halide and favor the mono-amination product.
Figure 2. Controlling stoichiometry to favor mono-amination.
Part 2: Isothiocyanate Formation
Question 3: My yield is very low after reacting the diarylamine precursor with thiophosgene. What is the main issue?
The reaction of amines with thiophosgene (CSCl₂) can be complex. The primary issue leading to low yield is often the formation of a symmetric thiourea byproduct. This occurs when the initially formed isothiocyanate reacts with a molecule of the unreacted starting amine.
Troubleshooting Protocol:
-
Reaction Conditions: This reaction is typically run in a biphasic system (e.g., dichloromethane/water or chloroform/water) with a base like sodium bicarbonate or calcium carbonate. The base neutralizes the HCl that is formed as a byproduct, preventing the protonation of the starting amine, which would render it unreactive.
-
Control Stoichiometry and Addition: The key to preventing thiourea formation is to maintain an excess of the thiocarbonylating agent relative to the amine at all times.
-
Method A (Standard): Add the amine solution dropwise to a stirred solution of excess thiophosgene (at least 1.1 to 1.5 equivalents). This ensures that the amine is immediately consumed to form the isothiocyanate and has less opportunity to react with the product.
-
Method B (Inverse Addition): In some cases, adding thiophosgene to the amine can be performed, but it requires careful control of pH and temperature to minimize side reactions.
-
-
Temperature Control: The reaction is often exothermic. Running the reaction at low temperatures (0 °C to room temperature) can help control the reaction rate and minimize byproduct formation.
Question 4: I am concerned about the toxicity of thiophosgene. Are there safer alternatives for this conversion?
Yes, several less hazardous reagents can be used to convert amines to isothiocyanates. While they may require different reaction conditions, they offer a significant safety advantage.
| Reagent | Description | General Conditions |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | A stable, crystalline solid that is much safer to handle than thiophosgene. | Typically a one-pot reaction where the amine is treated with TCDI in a solvent like THF or dichloromethane. The reaction often proceeds at room temperature. |
| Di(2-pyridyl) thionocarbonate (DPT) | Another stable solid that reacts with amines to form isothiocyanates. | The reaction is usually carried out in a non-polar solvent at room temperature or with gentle heating. |
| Phenyl thionochloroformate | A liquid reagent that can be used similarly to thiophosgene but is generally less volatile and toxic. | Reaction conditions are often similar to those used for thiophosgene, involving a base and an organic solvent. |
Experimental Protocol: Isothiocyanate Synthesis using TCDI
-
Setup: Under a nitrogen atmosphere, dissolve the N-(4-methoxyphenyl)-1,4-phenylenediamine precursor (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition: To this solution, add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 eq.) in anhydrous DCM dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.
Question 5: How do I confirm the formation of the isothiocyanate group and assess the purity of my final product?
Spectroscopic methods are essential for confirming the structure and purity of your product.
-
Infrared (IR) Spectroscopy: The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band. Look for a broad, intense peak in the range of 2000-2200 cm⁻¹. This is a clear indicator of successful conversion.
-
¹H and ¹³C NMR Spectroscopy: NMR will confirm the overall structure of the diarylamine backbone. The ¹³C NMR is particularly useful as the carbon of the isothiocyanate group will have a characteristic chemical shift in the range of 125-140 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the final product.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the best method for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, you can quantify the percentage of your desired product and detect any remaining starting material or byproducts like the thiourea.
References
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Synthesis of Isothiocyanates: Sharma, S. (1979). The chemistry of isothiocyanates. Sulphur Reports, 1(1), 1-104. [Link]
-
Alternative Thiocarbonylating Reagents: Akelah, A., & Sherrington, D. C. (1981). Application of polymers in organic synthesis. Chemical Reviews, 81(6), 557-587. [Link]
-
General Organic Synthesis Techniques: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Amine-Reactive Bioconjugation: Aryl Isothiocyanates vs. NHS Esters
Introduction: The Critical Choice of a Covalent Linker
In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—stands as a cornerstone technology. From the targeted delivery of potent cytotoxins in Antibody-Drug Conjugates (ADCs) to the fluorescent labeling of proteins for cellular imaging, the ability to form stable, covalent bonds with specific functional groups on a biomolecule is paramount.[1] Among the most targeted residues are primary amines, found at the N-terminus of proteins and on the side chain of lysine, due to their abundance and strong nucleophilicity.[2]
This guide provides an in-depth, objective comparison of two widely utilized classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and aryl isothiocyanates, exemplified by (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. We will move beyond a simple recitation of protocols to explore the underlying reaction mechanisms, kinetic considerations, and stability profiles that govern the selection of the optimal reagent for a given application. This content is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of these foundational bioconjugation chemistries.
Section 1: The Chemistry of Targeting Primary Amines
The success of any amine-reactive conjugation strategy hinges on the nucleophilicity of the target amino group. The primary amines on a protein exist in equilibrium between a protonated, non-nucleophilic state (-NH₃⁺) and an unprotonated, nucleophilic state (-NH₂). The pKa of lysine's ε-amino group is ~10.5, while the N-terminal α-amino group is typically between 7 and 8.[3] Consequently, the reaction pH is the most critical parameter, as it directly dictates the concentration of the reactive, unprotonated amine. While a higher pH increases nucleophilicity, it also introduces risks, such as the denaturation of sensitive proteins and increased hydrolysis of the reactive linker, creating a delicate balance that must be optimized for each system.[3][4]
Section 2: The Workhorse of Bioconjugation: N-Hydroxysuccinimide (NHS) Esters
NHS esters have become the reagent of choice for amine modification due to their high reactivity, specificity, and the exceptional stability of the resulting amide bond.[] First described nearly six decades ago, this chemistry remains a mainstay for everything from fluorescent labeling to the commercial production of ADCs.[1][]
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[][6] The thermodynamic stability of this amide bond, with a resonance energy of approximately 20 kcal/mol, renders the linkage effectively irreversible under physiological conditions.[]
Caption: NHS Ester Reaction Mechanism with a Primary Amine.
Key Reaction Parameters and Considerations
-
pH: The reaction is strongly pH-dependent. The optimal range is typically between pH 7.2 and 8.5.[] Below pH 7, the reaction is slow due to amine protonation. Above pH 9, the competing hydrolysis reaction, where water attacks the ester, becomes exceedingly rapid, reducing conjugation efficiency.[6][7] The half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[2][6]
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate are essential to prevent the buffer from competing with the target biomolecule.[7][8]
-
Reagent Stability: NHS esters are moisture-sensitive and should be stored desiccated. Solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C, but aqueous solutions should be used immediately.[7]
Advantages & Limitations
-
Advantages: Extremely fast reaction rates, high selectivity for primary amines, and the formation of a very stable amide bond make this chemistry highly reliable and reproducible.[][9]
-
Limitations: The primary drawback is the hydrolytic instability of the NHS ester reagent itself, which necessitates careful control of aqueous reaction conditions and immediate use after dissolution.[4][10]
Section 3: An Alternative Chemistry: Aryl Isothiocyanates
Isothiocyanates (ITCs) represent another major class of amine-reactive reagents, forming a stable thiourea linkage upon reaction with a primary amine.[11] While not as ubiquitous as NHS esters, they possess unique properties that make them valuable in specific contexts. The model compound for this guide, this compound, is a classic example of an aryl isothiocyanate.
Mechanism of Action: Nucleophilic Addition
The reaction between an isothiocyanate (R-N=C=S) and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic central carbon of the isothiocyanate group.[12] This forms a zwitterionic intermediate that quickly rearranges to the stable thiourea product. Unlike the substitution reaction of NHS esters, no leaving group is generated in this process.
Caption: Isothiocyanate Reaction Mechanism with a Primary Amine.
Key Reaction Parameters and Considerations
-
pH: Isothiocyanates generally require a higher pH for optimal reaction with amines, typically in the range of 9.0 to 10.0.[3][11] This higher pH is needed to ensure a sufficient concentration of the deprotonated amine for the slower reaction kinetics. This can be a significant drawback for proteins sensitive to alkaline conditions.
-
Selectivity: The reactivity of isothiocyanates is broader than that of NHS esters. At near-neutral pH (6-8), they can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate linkage.[13] This dual reactivity can be exploited but can also lead to a lack of specificity if not carefully controlled by pH.
-
Reagent Stability: A key advantage of isothiocyanates is their greater stability in aqueous solutions compared to NHS esters, making them less susceptible to hydrolysis during the conjugation reaction.[11]
Advantages & Limitations
-
Advantages: The reagent itself exhibits good stability in aqueous buffers, simplifying reaction setup. The resulting thiourea bond is generally considered stable for in vivo applications.[14]
-
Limitations: The reaction with amines is typically slower than with NHS esters.[15] The requirement for a higher pH can be detrimental to the structure and function of many proteins.[11] Furthermore, some studies suggest the thiourea bond is less hydrolytically stable over time compared to the amide bond formed by NHS esters.[15][16]
Section 4: Head-to-Head Comparison: Isothiocyanate vs. NHS Ester
The choice between these two chemistries is not arbitrary; it is a strategic decision based on the properties of the biomolecule, the desired characteristics of the final conjugate, and the practical constraints of the experiment.
| Feature | This compound (Aryl ITC) | N-Hydroxysuccinimide (NHS) Ester |
| Reagent Class | Isothiocyanate | Activated Ester |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction Mechanism | Nucleophilic Addition[12] | Nucleophilic Acyl Substitution[] |
| Resulting Bond | Thiourea (-NH-C(=S)-NH-) | Amide (-NH-C(=O)-) |
| Bond Stability | Stable[14] (but potentially less stable than amide)[11][15] | Exceptionally Stable[][9][16] |
| Optimal pH | 9.0 - 10.0[3][11][16] | 7.2 - 8.5[] |
| Reaction Speed | Slower[11][15] | Very Fast (minutes to hours)[] |
| Reagent Stability | More stable in aqueous solution[11] | Prone to hydrolysis[4][6][10] |
| Selectivity | Reacts with amines (high pH) and thiols (neutral pH)[13] | Highly selective for primary amines[] |
| Key Advantage | Higher stability of the reagent in solution. | Fast kinetics, lower optimal pH, highly stable conjugate. |
| Key Limitation | Slower kinetics and high pH requirement can damage proteins. | Reagent is sensitive to moisture and hydrolysis. |
Causality Behind the Choice
The causality for choosing an NHS ester is often driven by the need to preserve the integrity of a delicate biomolecule. The ability to perform the reaction efficiently at a near-physiological pH (e.g., 8.0-8.5) and for a short duration minimizes the risk of denaturation.[] The exceptional stability of the resulting amide bond is critical for applications like ADCs, where premature drug release in circulation must be avoided.[17]
Conversely, a researcher might choose an isothiocyanate when working with a very robust protein that can tolerate high pH, or in situations where the conjugation reaction must be performed over a longer period, making the superior aqueous stability of the ITC reagent a significant practical advantage.
Section 5: Validated Experimental Protocols
The following protocols are generalized, self-validating frameworks. For any specific application, empirical optimization of molar ratios and incubation times is highly recommended.
Protocol 1: Protein Conjugation with an NHS Ester
This protocol describes a standard method for labeling a protein with an NHS ester-functionalized molecule (e.g., a fluorophore or biotin).
Caption: Standard Experimental Workflow for NHS Ester Conjugation.
Methodology:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0) to a concentration of 1-10 mg/mL.[7]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.[6]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional but Recommended): Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 30 minutes.[4]
-
Purification: Remove unreacted small molecules and byproducts (such as free N-hydroxysuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
Validation: Characterize the final conjugate. Determine the degree of labeling (DOL) using spectrophotometry (if the label has a distinct absorbance) and confirm conjugation using SDS-PAGE, which will show a shift in the molecular weight of the labeled protein.
Protocol 2: Protein Conjugation with an Aryl Isothiocyanate
This protocol outlines the procedure for labeling with an ITC, highlighting the key differences from the NHS ester method.
Caption: Standard Experimental Workflow for Isothiocyanate Conjugation.
Methodology:
-
Protein Preparation: Dissolve the protein in a high-pH, amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.5) to a concentration of 1-10 mg/mL. Ensure the protein is stable at this pH prior to the experiment.[3]
-
ITC Preparation: Dissolve the aryl isothiocyanate in DMSO or DMF to create a 10 mM stock solution.
-
Conjugation: Add a 10- to 20-fold molar excess of the ITC stock solution to the protein solution.
-
Incubation: Due to slower kinetics, allow the reaction to proceed for a longer period, typically 4-12 hours at room temperature.[11] Monitor the reaction if possible.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted ITC. A quenching step is generally not required as the reagent is more stable and the reaction is slower.
-
Validation: Characterize the conjugate for degree of labeling and integrity as described in the NHS ester protocol.
Concluding Remarks and Expert Recommendations
The choice between an aryl isothiocyanate and an NHS ester is a critical design decision in bioconjugation.
-
Choose NHS Esters when:
-
Choose Aryl Isothiocyanates when:
-
The target protein is robust and known to be stable at pH > 9.
-
A slower, more prolonged reaction is desired or acceptable.
-
The superior aqueous stability of the reagent is a significant advantage for the experimental setup.
-
For the vast majority of applications in modern drug development and biological research, NHS esters remain the gold standard . Their favorable reaction conditions, rapid kinetics, and the formation of a supremely stable amide bond provide a robust and reliable platform for creating well-defined bioconjugates.[] However, understanding the properties of isothiocyanates provides a valuable alternative in the bioconjugation toolkit, particularly for applications where their unique stability profile can be leveraged to advantage.
References
-
Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available from: [Link]
-
Hermanson, G. T. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(20), 7358-7417. Available from: [Link]
-
Aoyama, M., & Tada, M. (2022). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 33(7), 1256-1268. Available from: [Link]
-
Matos, M. J., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(20). Available from: [Link]
-
ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Available from: [Link]
-
G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Available from: [Link]
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A Technical Guide to Amine-Reactive Dyes for Antibody Labeling: A Comparative Analysis of FITC and (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
A Senior Application Scientist's Perspective on Foundational and Emerging Fluorophores
For decades, Fluorescein isothiocyanate (FITC) has been a cornerstone in bioconjugation, enabling researchers to fluorescently label antibodies for a vast array of applications. Its bright green fluorescence and well-established protocols have made it a reliable choice in countless experiments. However, the continuous search for improved photophysical properties and labeling efficiencies has led to the exploration of alternative amine-reactive dyes.
This guide provides an in-depth technical comparison between the widely used FITC and the less characterized (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine. While FITC's performance is extensively documented, this guide also addresses the current knowledge gap regarding this compound, offering a realistic perspective for researchers considering their options.
Chemical and Photophysical Properties: A Head-to-Head Comparison
The efficacy of a fluorescent label is dictated by its chemical structure and resulting photophysical properties. Both FITC and this compound possess an isothiocyanate (-N=C=S) group, making them reactive towards primary amines, such as the lysine residues on an antibody, forming a stable thiourea bond.[1]
Fluorescein Isothiocyanate (FITC)
FITC is a derivative of fluorescein and is commercially available as a mixture of two isomers, 5-FITC and 6-FITC.[2] It is renowned for its high absorptivity and excellent fluorescence quantum yield, resulting in a bright green emission.[1] However, FITC's fluorescence is pH-sensitive, decreasing in acidic environments, and it is susceptible to photobleaching upon prolonged exposure to light.[2][3]
This compound
This compound, with the chemical formula C₁₄H₁₂N₂OS and a molecular weight of 256.33 g/mol , is also an amine-reactive isothiocyanate.[4] However, a comprehensive review of scientific literature and commercial resources reveals a significant lack of published data on its photophysical properties, including its excitation and emission spectra, quantum yield, and photostability. Without this critical information, a direct performance comparison with FITC is not possible at this time.
| Property | Fluorescein Isothiocyanate (FITC) | This compound |
| Molecular Formula | C₂₁H₁₁NO₅S | C₁₄H₁₂N₂OS |
| Molecular Weight | 389.38 g/mol | 256.33 g/mol [4] |
| Excitation Maximum (λex) | ~495 nm | Not available |
| Emission Maximum (λem) | ~519 nm[5] | Not available |
| Quantum Yield (Φ) | ~0.50[6] | Not available |
| Photostability | Moderate, prone to photobleaching[7][8] | Not available |
| pH Sensitivity | Fluorescence decreases in acidic pH[2] | Not available |
Experimental Data: The Performance of FITC in Antibody Labeling
The optimal degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter in antibody conjugation. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[9] For FITC, a DOL of 3 to 6 molecules per antibody is generally recommended to achieve a balance between brightness and functionality.[10]
Studies have shown that while FITC is a cost-effective and bright fluorophore, its photostability is a significant limitation compared to more modern dyes like the Alexa Fluor series.[6][8][11] For instance, one study demonstrated that Alexa Fluor 568 exhibited brighter fluorescence and greater photostability than FITC when conjugated to the same antibody.[8] The rate of photobleaching for FITC can be rapid, which may be a limiting factor in applications requiring long-term imaging or repeated measurements.[12]
Furthermore, the conjugation process itself can potentially impact antibody function. The random labeling of lysine residues can sometimes interfere with the antigen-binding site, leading to a decrease in antibody affinity.[13][14] Therefore, it is crucial to characterize the performance of the conjugated antibody to ensure its binding specificity is not compromised.
Experimental Protocol: A General Guideline for Isothiocyanate-Based Antibody Labeling
The following protocol provides a general framework for labeling antibodies with isothiocyanate-functionalized dyes like FITC. This protocol should be optimized for each specific antibody and dye combination.
Materials:
-
Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)
-
Fluorescein isothiocyanate (FITC) or other isothiocyanate dye
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing buffers or stabilizers.
-
Dye Preparation: Immediately before use, dissolve the isothiocyanate dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved dye to the antibody solution at a molar ratio of 10-20 moles of dye per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye (e.g., ~495 nm for FITC).
-
Validate the performance of the labeled antibody in the intended application (e.g., flow cytometry, immunofluorescence) to confirm that its binding affinity and specificity are retained.
-
Figure 1. A generalized workflow for antibody labeling using an isothiocyanate-based dye.
Conclusion: Making an Informed Decision
For researchers requiring a well-characterized, bright, and cost-effective green fluorescent label, FITC remains a viable option, particularly for routine applications where photostability is not a primary concern.[6] Its extensive history of use provides a wealth of knowledge and established protocols.
In contrast, This compound represents an alternative amine-reactive compound with the potential for antibody labeling. However, the current lack of publicly available data on its photophysical properties and performance in biological applications makes it a high-risk, exploratory choice. Researchers considering this compound would need to undertake a comprehensive characterization of its spectral properties, labeling efficiency, and the performance of the resulting antibody conjugates.
For applications demanding high photostability, pH insensitivity, and brighter signals, exploring more modern fluorescent dyes, such as the Alexa Fluor or DyLight series, is highly recommended.[8] These dyes have been specifically engineered to overcome some of the limitations of traditional fluorophores like FITC.
Ultimately, the choice of a fluorescent label should be guided by the specific requirements of the experiment, including the instrumentation available, the desired photophysical properties, and the budget. While FITC provides a solid baseline, the ever-expanding palette of fluorescent probes offers exciting opportunities for more sensitive and robust experimental designs.
References
-
Elabscience. (n.d.). FITC Labeling Kit (E-LK-F003C). Retrieved from [Link]
-
The Native Antigen Company. (n.d.). FITC-IgG Labeling Kit. Retrieved from [Link]
-
TdB Labs. (2024, August). Application of FITC in Research. Retrieved from [Link]
-
BiologicsCorp. (n.d.). FITC Labeling Service - Antibody Conjugation. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
Virtual Labs. (n.d.). Fluorescent Labeling of Antibodies. Retrieved from [Link]
-
Hiyka. (n.d.). Understanding Anti-FITC IgG Conjugates for Microscopy Applications. Retrieved from [Link]
- Jahan-Tigh, R. R., Ryan, C., Obermoser, G., & Schwarzenberger, K. (2012). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Journal of visualized experiments : JoVE, (69), e4345.
-
Bio-Rad Antibodies. (n.d.). Which fluorophores are useful for flow cytometry. Retrieved from [Link]
-
Ovid. (n.d.). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]
-
PubMed. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
-
PubMed. (2013). The importance of characterization of FITC-labeled antibodies used in tissue cross-reactivity studies. Retrieved from [Link]
-
PubMed Central (PMC). (1967). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Retrieved from [Link]
-
ResearchGate. (2021). Is it possible to antibody labeling with FITC cause antibody disfuction? Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Retrieved from [Link]
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A Senior Application Scientist's Guide to Crosslinking Agents for Hydrogels
For researchers, scientists, and drug development professionals, the hydrogel stands as a cornerstone biomaterial. Its power lies in a three-dimensional polymeric network capable of absorbing vast amounts of water or biological fluids, mimicking the soft and hydrated nature of native tissues.[1][2][3] The key to transforming soluble polymer chains into a stable, functional hydrogel is the process of crosslinking.[1] This guide provides an in-depth comparative analysis of different crosslinking agents, offering the technical insights and field-proven methodologies necessary to select and validate the optimal crosslinking strategy for your specific application.
The Foundational Choice: Physical vs. Chemical Crosslinking
The first branch in the decision tree for hydrogel design is the nature of the crosslinks that will form the network. These are broadly categorized as either physical or chemical.[1][4]
-
Physical Crosslinking: Relies on reversible, non-covalent interactions such as hydrogen bonds, hydrophobic interactions, ionic interactions, or chain entanglements.[1][4][5] These hydrogels are often sensitive to environmental stimuli like temperature or pH, which can disrupt the weak forces holding the network together.[4][6] While this reversibility can be advantageous for applications like injectable, self-healing materials, it often results in mechanically weaker structures.[5][7]
-
Chemical Crosslinking: Involves the formation of permanent, irreversible covalent bonds between polymer chains.[1][4][8] This method typically yields hydrogels with greater mechanical strength, stability, and durability.[9][10] The trade-off, however, can be the potential toxicity of the crosslinking agents or byproducts, which requires careful selection and purification.[9]
This guide will focus primarily on the diverse and highly tunable world of chemical crosslinking agents , which offer precise control over network properties critical for demanding biomedical applications.
Figure 1: Classification of Hydrogel Crosslinking Methods.
A Comparative Analysis of Common Chemical Crosslinking Agents
The choice of a chemical crosslinker is dictated by the polymer's functional groups, the desired reaction conditions (e.g., speed, pH, temperature), and, most critically, the biocompatibility requirements of the final application.
Aldehyde-Based Crosslinkers: The Traditional Workhorses
Aldehydes, such as glutaraldehyde and glyoxal, react with primary amine groups (e.g., in chitosan, gelatin, or collagen) to form stable imine bonds via a Schiff base reaction.[7][11]
-
Glutaraldehyde (GA): For decades, GA has been the go-to crosslinker due to its high efficiency and ability to produce mechanically robust hydrogels.[11]
-
Mechanism: Its two aldehyde groups readily bridge polymer chains containing amine residues.
-
Causality Behind Use: Its effectiveness is undeniable, leading to highly stable networks.[12]
-
Critical Drawback: The primary reason researchers now seek alternatives is GA's significant cytotoxicity.[12][13] Unreacted GA can leach from the hydrogel, posing a risk to cells and tissues. This necessitates extensive washing and purification steps, which can be time-consuming and may not completely eliminate the risk.
-
"Zero-Length" Carbodiimide Crosslinkers: Activating Natural Bonds
Carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with N-hydroxysuccinimide (NHS), are not incorporated into the final hydrogel structure. Instead, they facilitate the formation of a native amide bond between a polymer's existing carboxyl (-COOH) and amine (-NH2) groups.
-
EDC/NHS: This is a highly popular method for crosslinking natural polymers like collagen and hyaluronic acid.[14]
-
Mechanism: EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[14] This intermediate can then react with a primary amine to form a stable amide bond. The role of NHS is crucial; it reacts with the intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis in aqueous environments and improves the efficiency of the aminolysis reaction.[14][15]
-
Expert Insight: The key advantage of EDC/NHS is its biocompatibility. The byproducts, primarily urea derivatives, are water-soluble and can be easily washed away, and the crosslinker itself is not part of the final structure.[14][16] This makes it exceptionally well-suited for tissue engineering and drug delivery applications where minimizing toxicity is paramount.[16][17] The reaction is also performed under mild, aqueous conditions.
-
Natural Crosslinkers: The Biocompatible Alternative
Concerns over the cytotoxicity of synthetic crosslinkers have driven the adoption of naturally derived alternatives.
-
Genipin: Extracted from the fruit of the Gardenia jasminoides plant, genipin has emerged as a leading natural crosslinker.[18][19]
-
Mechanism: Genipin spontaneously reacts with primary amine groups on polymers like chitosan and gelatin to form stable, heterocyclic linkages.[13][20]
-
Field-Proven Advantage: Its primary benefit is its significantly lower cytotoxicity—reportedly 5,000 to 10,000 times less toxic than glutaraldehyde.[13][21] Genipin-crosslinked hydrogels are highly biocompatible and have been used extensively in drug delivery and tissue engineering.[18][21][22] The crosslinking reaction also occurs under physiological conditions. A notable characteristic is the formation of a blue pigment during the reaction, which provides a useful visual confirmation of crosslinking.[13]
-
Photocrosslinking: Spatiotemporal Control with Light
For applications requiring precise control over the gelation process, such as in 3D bioprinting or creating patterned scaffolds, photocrosslinking is the method of choice. This technique typically involves polymers functionalized with photoreactive groups (e.g., acrylates) and a photoinitiator.[23][24]
-
Poly(ethylene glycol) diacrylate (PEGDA) + Photoinitiator: PEGDA is a widely used synthetic polymer for creating photocrosslinked hydrogels.[23][24]
-
Mechanism: Upon exposure to light (usually UV), a photoinitiator (e.g., Irgacure 2959) generates free radicals.[23][25] These radicals initiate a chain polymerization reaction with the acrylate groups on the PEGDA molecules, rapidly forming a covalently crosslinked network.[24]
-
Causality Behind Use: The ability to initiate gelation "on-demand" with a pulse of light allows for unparalleled spatial and temporal control.[24] The mechanical properties of the resulting hydrogel can be finely tuned by adjusting the polymer concentration, light intensity, or exposure time.[23][25] While photoinitiators can have some cytotoxicity, biocompatible options like Irgacure 2959 and LAP are available and used at low concentrations to minimize adverse effects.[26][27]
-
Michael Addition: Efficient and Bio-Orthogonal
Michael addition is a type of 'click' chemistry reaction that has gained popularity for its high efficiency, specificity, and ability to proceed under mild, physiological conditions without the need for a catalyst.
-
Mechanism: This reaction involves the addition of a nucleophile (a Michael donor, such as a thiol group, -SH) to an activated α,β-unsaturated carbonyl compound (a Michael acceptor, such as an acrylate or maleimide). This forms a stable carbon-sulfur or carbon-nitrogen bond.
-
Expert Insight: The bio-orthogonality of this reaction is a major advantage; it does not interfere with native biological processes, making it ideal for in situ gelation and cell encapsulation. The reaction is rapid and highly specific, leading to homogenous network formation.
Figure 2: Mechanism of Michael Addition Crosslinking.
Summary of Performance
The table below summarizes the key performance characteristics of the discussed crosslinking agents to aid in selection.
| Crosslinking Agent | Mechanism | Key Advantages | Key Disadvantages | Relative Biocompatibility |
| Glutaraldehyde | Schiff Base Formation | High efficiency, mechanically strong gels | High cytotoxicity , requires extensive washing | Poor |
| EDC/NHS | Amide Bond Formation | "Zero-length" (not incorporated) , good biocompatibility, water-soluble byproducts | Can be expensive, efficiency depends on pH | Excellent |
| Genipin | Reaction with Amines | Natural origin , excellent biocompatibility, low cytotoxicity | Slower reaction time, forms a blue color | Excellent |
| Photoinitiator (e.g., for PEGDA) | Free Radical Polymerization | Spatiotemporal control , rapid reaction, tunable properties | Potential photoinitiator cytotoxicity, requires light source | Good to Excellent (initiator dependent) |
| Michael Addition | Conjugate Addition | Bio-orthogonal , rapid, catalyst-free, high efficiency | Requires specific functional groups on polymers | Excellent |
Experimental Protocols for Comparative Evaluation
To objectively compare hydrogels formed with different crosslinking agents, a series of standardized characterization experiments must be performed. The following protocols represent a self-validating system for assessing key hydrogel properties.
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A Senior Application Scientist's Guide to Amine-Reactive Labeling: A Quantitative Comparison of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine and NHS Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient labeling of proteins and other biomolecules is paramount for the development of robust assays, diagnostics, and therapeutics. The choice of a labeling reagent is a critical decision that dictates the reliability and reproducibility of experimental outcomes. This guide provides an in-depth, quantitative analysis of the labeling efficiency of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, a member of the isothiocyanate class of amine-reactive compounds.
While specific, publicly available quantitative data for this compound is limited, its chemical reactivity is characteristic of aromatic isothiocyanates. Therefore, for the purpose of this comparative guide, we will utilize the extensive data available for Fluorescein Isothiocyanate (FITC) as a representative example of this class. This allows for a robust, data-driven comparison with the most common alternative for amine labeling: N-hydroxysuccinimide (NHS) esters.
We will delve into the underlying chemistry, provide detailed experimental protocols for achieving optimal labeling, and present a quantitative comparison of labeling efficiency to empower you to make an informed decision for your specific research needs.
The Chemistry of Amine Labeling: Isothiocyanates vs. NHS Esters
The covalent labeling of biomolecules primarily targets nucleophilic residues, with the most common target being the primary amines found on the N-terminus of proteins and the side chain of lysine residues.[1] Both isothiocyanates and NHS esters are effective reagents for this purpose, yet they operate through distinct mechanisms and exhibit different performance characteristics.
Isothiocyanates , such as this compound and FITC, react with primary amines to form a stable thiourea bond .[2][] The reaction mechanism involves the nucleophilic attack of the unprotonated amine on the electrophilic carbon atom of the isothiocyanate group.[2]
N-hydroxysuccinimide (NHS) esters react with primary amines to form a highly stable amide bond , releasing N-hydroxysuccinimide as a byproduct.[4] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.[4]
The choice between these two chemistries hinges on a trade-off between reaction kinetics, pH sensitivity, and the stability of the resulting conjugate.
Quantitative Performance Comparison: Isothiocyanates (represented by FITC) vs. NHS Esters
The efficiency of a labeling reaction is quantitatively assessed by the Degree of Labeling (DOL) , which represents the average number of dye molecules conjugated to each protein molecule.[5][6] An optimal DOL is crucial; too low a DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[7][8] For most antibodies, a DOL between 2 and 10 is considered ideal.[6]
| Feature | Isothiocyanates (e.g., FITC) | N-Hydroxysuccinimide (NHS) Esters | Rationale & Causality |
| Reactive Group | Isothiocyanate (-N=C=S) | Succinimidyl ester | The electrophilicity of the central carbon atom dictates the reactivity towards nucleophilic amines. |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Both reagents target the same functional group, making them direct competitors for amine labeling. |
| Resulting Bond | Thiourea | Amide | The thiourea bond is generally stable for in vivo applications, though the amide bond is considered more robust against hydrolysis. |
| Optimal Reaction pH | 9.0 - 9.5 | 7.2 - 8.5 | Isothiocyanates require a higher pH to ensure a sufficient concentration of deprotonated, nucleophilic amines for efficient reaction. NHS esters are more reactive at a lower pH but are also more susceptible to hydrolysis at higher pH. |
| Reaction Speed | Slower (several hours to overnight) | Faster (30 minutes to a few hours) | The NHS ester is a better leaving group than the sulfur in the isothiocyanate, leading to faster reaction kinetics for NHS esters. |
| Reagent Stability in Aqueous Solution | More stable | Prone to hydrolysis | The ester linkage in NHS esters is susceptible to hydrolysis, which competes with the desired aminolysis reaction, especially at higher pH and in dilute protein solutions. Isothiocyanates are less prone to rapid hydrolysis. |
| Conjugate Stability | Generally stable | Very stable | The amide bond is one of the most stable covalent linkages in biochemistry. While the thiourea bond is robust, it can be less stable under certain conditions compared to the amide bond. |
Experimental Protocols for Quantitative Labeling
To ensure the integrity and reproducibility of your labeling experiments, the following detailed protocols are provided. These protocols are designed as self-validating systems, with explanations for the critical steps.
Protocol 1: Labeling of a Protein with this compound (or other Isothiocyanates)
This protocol is optimized for labeling an IgG antibody but can be adapted for other proteins.
Materials:
-
Protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0).
-
This compound or other isothiocyanate reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Spectrophotometer.
Workflow:
Caption: Workflow for protein labeling with isothiocyanates.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve or exchange your protein into an amine-free buffer at a concentration of 2-10 mg/mL. A common choice is 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0.[9] The higher pH is crucial for deprotonating the lysine ε-amino groups, thereby increasing their nucleophilicity and reactivity towards the isothiocyanate.[9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for the labeling reagent.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Isothiocyanates are more stable in aqueous solutions than NHS esters, but preparing the stock solution fresh is good practice.[9]
-
-
Labeling Reaction:
-
Slowly add the dissolved isothiocyanate to the protein solution while gently stirring. A 10-20 fold molar excess of the dye to the protein is a common starting point.[10] The optimal ratio may need to be determined empirically for your specific protein and desired DOL.
-
Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light. The slower reaction kinetics of isothiocyanates compared to NHS esters necessitate longer incubation times.[10]
-
-
Purification:
-
Remove unreacted isothiocyanate and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS). This step is critical for accurate determination of the DOL and to reduce background signal in downstream applications.[6]
-
Protocol 2: Labeling of a Protein with an NHS Ester
Materials:
-
Protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., 50 mM borate buffer, pH 8.5).
-
NHS ester labeling reagent.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Spectrophotometer.
Workflow:
Sources
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- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Senior Application Scientist's Guide to the Structural Nuances of N-(4-methoxyphenyl) Sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone, celebrated for its vast therapeutic applications, from antimicrobial to anticancer agents.[1][2][3] The efficacy of these molecules is inextricably linked to their three-dimensional architecture, which dictates their interaction with biological targets.[4][5] This guide provides an in-depth structural comparison of N-(4-methoxyphenyl) sulfonamide derivatives, focusing on how subtle changes in chemical structure translate into significant conformational and supramolecular differences. We will dissect the causality behind experimental choices for structural elucidation and present comparative data to illuminate key structure-activity relationships.
The Strategic Importance of Structural Analysis
The N-(4-methoxyphenyl) sulfonamide core is a privileged scaffold in drug discovery. The methoxy group provides a key hydrogen bond acceptor and can influence pharmacokinetic properties, while the sulfonamide linker is crucial for binding to many enzyme active sites, most notably carbonic anhydrase.[1] Understanding the precise geometry of these molecules is not an academic exercise; it is fundamental to rational drug design. Key parameters such as the C-S-N-C torsion angle, the planarity of the aromatic rings, and the resulting hydrogen bonding patterns directly govern a compound's biological activity.[6][7]
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of these derivatives, providing precise atomic coordinates, bond lengths, and angles.[4] This guide will leverage crystallographic data to compare a series of closely related isomers: the ortho-, meta-, and para-substituted N-(4-methoxyphenyl)-nitrobenzenesulfonamides. By keeping the N-(4-methoxyphenyl) group constant and only varying the position of the nitro group on the benzenesulfonyl ring, we can isolate the electronic and steric effects of this substituent on the overall molecular conformation and crystal packing.[6][7]
Methodologies for Structural Elucidation: A Validated Workflow
The journey from a synthesized powder to a refined 3D molecular model is a systematic process designed for accuracy and reproducibility. Each step serves as an internal validation for the next.
The following protocol outlines the standard, self-validating workflow for determining the structure of a novel sulfonamide derivative.
-
Synthesis & Purification: The target sulfonamides are prepared by reacting p-anisidine with the corresponding nitrobenzenesulfonyl chloride in an aqueous sodium carbonate solution at room temperature.[6] The resulting precipitate is collected via suction filtration and purified by recrystallization to achieve the high purity (>97%) required for quality crystal growth.
-
Crystallization (The Critical Step): High-quality single crystals are paramount.[4] A common and effective method is slow evaporation.
-
Dissolve the purified sulfonamide derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation.
-
Loosely cover the container to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
The goal is to produce well-ordered, single crystals of approximately 0.1-0.5 mm in size, free from cracks or defects.[4]
-
-
Data Collection:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer (e.g., a Bruker APEX2).[6]
-
The crystal is cooled (typically to 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.
-
The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector collects the diffraction data (intensities and positions of thousands of reflections).
-
-
Structure Solution and Refinement:
-
The collected data is processed to yield a set of unique reflection intensities.
-
Software programs (e.g., SHELXS) are used to solve the "phase problem" and generate an initial electron density map.[6]
-
From this map, an initial molecular model is built.
-
The model is then refined using a least-squares algorithm (e.g., with SHELXL), which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6] The process is complete when refinement converges, indicated by stable R-factors (a measure of agreement).
-
This multi-stage process, from purification to refinement, ensures the final structure is a highly reliable representation of the molecule in the crystalline state.
Comparative Structural Analysis: The Isomer Case Study
To illustrate the profound impact of substituent position, we will compare the crystal structures of three isomers: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para-isomer), N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (meta-isomer), and N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (ortho-isomer).[6][7]
While many bond lengths and angles across the three molecules are similar, key differences emerge in the torsion angles and the orientation of the phenyl rings, which are dictated by the position of the nitro group.[6]
Table 1: Comparison of Key Geometric Parameters for Nitro-Substituted Derivatives
| Parameter | 4-Nitro Isomer | 3-Nitro Isomer | 2-Nitro Isomer | Significance |
|---|---|---|---|---|
| S1–N1–C7 Bond Angle (°) | 116.9 | 119.00 | 115.49 | Affects the overall V-shape of the molecule. The ortho-isomer shows the most acute angle, likely due to steric hindrance.[6][7] |
| O1–S1–O2 Bond Angle (°) | 120.45 | 118.98 | 120.66 | The electron-withdrawing nitro group influences the geometry of the sulfonyl group. The ortho-isomer exhibits the largest angle.[6][7] |
| C1–S1–N1–C7 Torsion Angle (°) | -58.6 | +66.56 | +41.78 | This is the most significant differentiator.[6] It describes the twist around the S-N bond and dictates the relative orientation of the two aromatic rings, which is critical for receptor fitting. |
Data sourced from Crystals (2018), 8(12), 465.[6][7]
These geometric variations directly influence the supramolecular assembly through hydrogen bonding. In the solid state, sulfonamides typically form predictable hydrogen-bonding patterns, such as C(4) chains or R²₂(8) dimers, via N–H···O=S interactions.[6] However, the nitro-substituent introduces a competing hydrogen bond acceptor.
-
Para- and Meta-Isomers: Both molecules form C(4) chains where the sulfonamide N-H group donates a hydrogen bond to an oxygen atom of the sulfonyl group on an adjacent molecule.[7]
-
Ortho-Isomer: This isomer displays a markedly different pattern. It forms an intramolecular N–H···O hydrogen bond with one of the nitro group's oxygen atoms. The primary intermolecular hydrogen bond then forms between the N-H and the methoxy oxygen of a neighboring molecule, creating C(7) chains.[7]
This shift from a sulfonamide-acceptor to a methoxy-acceptor is a direct consequence of the ortho-nitro group's proximity, fundamentally altering the crystal packing and potentially influencing properties like solubility.
Structure-Activity Relationship (SAR) Insights
The structural variations observed in the solid state provide a powerful model for understanding interactions in a biological context. The flexibility around the S-N bond, defined by the C-S-N-C torsion angle, is particularly crucial.
-
Enzyme Inhibition: Many sulfonamides function by inhibiting enzymes like carbonic anhydrase (CA). The sulfonamide group (-SO₂NH-) coordinates to a zinc ion (Zn²⁺) in the enzyme's active site. The specific orientation of the aromatic rings, governed by the torsion angle, determines how the rest of the molecule interacts with the surrounding amino acid residues. A derivative with a favorable conformation can form additional stabilizing interactions, leading to higher potency.[1] An unfavorable steric clash, as might be introduced by a bulky ortho-substituent, could prevent proper binding.
-
Antibacterial Activity: As competitive inhibitors of dihydropteroate synthetase, sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA).[8][9] The overall shape and electronic distribution of the molecule must fit within the enzyme's active site. The varied orientations of the phenyl rings seen in the isomers would present different profiles to the enzyme, influencing binding affinity and antibacterial efficacy.
Conclusion
This guide demonstrates that even minor positional changes of a substituent on the N-(4-methoxyphenyl) sulfonamide framework lead to significant and predictable changes in molecular geometry and intermolecular interactions. The analysis of the nitro-substituted isomers reveals that the C-S-N-C torsion angle is a critical parameter controlling the relative orientation of the aromatic rings. Furthermore, the position of a strong hydrogen bond acceptor can fundamentally alter the supramolecular assembly, a factor with direct implications for a drug's solid-state properties. For drug development professionals, these findings underscore the necessity of high-resolution structural analysis. By understanding and predicting these conformational nuances, we can more effectively design next-generation sulfonamide derivatives with enhanced potency, selectivity, and optimal physicochemical properties.
References
-
Martínez, I.I., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals. Available at: [Link]
-
Martínez, I.I., et al. (2023). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]
-
Fraser, H.L., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available at: [Link]
-
Pérez-García, E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports. Available at: [Link]
-
Chidan Kumar, C.S., et al. (2015). (PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone. ResearchGate. Available at: [Link]
-
Ahmad, S. & Farrukh, M.A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Vinola, J.V., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Fraser, H.L., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
Vinola, J.V., et al. (2015). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available at: [Link]
-
Rasheed, M.A., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E. Available at: [Link]
-
Guedes, O.A., et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Available at: [Link]
-
Ayogan, D.G., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
-
Various Authors. (2005). Biological Activities Of Sulfonamides. SciSpace. Available at: [Link]
-
Various Authors. (2019). (PDF) Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]
-
Starosta, R., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Olatunji, O.S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available at: [Link]
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A Comparative Study on the Antioxidant Activity of Methoxyphenyl Compounds
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of a wide array of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][2] Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. Methoxyphenyl compounds, a class of naturally occurring and synthetic molecules characterized by a phenol group with a methoxy substituent, have garnered significant interest for their antioxidant properties.[3] This guide provides a comprehensive comparative analysis of the antioxidant activity of various methoxyphenyl compounds, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antioxidants.
The Chemical Basis of Antioxidant Activity in Methoxyphenyl Compounds
The antioxidant capacity of methoxyphenyl compounds is fundamentally linked to their chemical structure. The presence of a phenolic hydroxyl (-OH) group is paramount, as it can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The methoxy (-OCH₃) group, an electron-donating group, plays a crucial role in modulating this activity. Its position on the phenyl ring relative to the hydroxyl group influences the stability of the resulting phenoxyl radical, which in turn affects the compound's antioxidant potency.[4][5]
Generally, the antioxidant activity of phenolic compounds, including methoxyphenyl derivatives, can proceed through several mechanisms[5]:
-
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The transfer of an electron to the radical, followed by the release of a proton.
-
Sequential Proton-Loss Electron Transfer (SPLET): The initial loss of a proton from the hydroxyl group, followed by the transfer of an electron.
The prevalence of each mechanism can be influenced by the specific compound, the nature of the free radical, and the solvent system used in the assay.[5]
Structure-Activity Relationships
The relationship between the chemical structure of methoxyphenyl compounds and their antioxidant activity is a key area of investigation. Several structural features have been identified as significant determinants of antioxidant potency:
-
Number and Position of Hydroxyl and Methoxy Groups: An increase in the number of hydroxyl and methoxy groups generally enhances antioxidant activity.[4][6] The relative positions of these groups are also critical. For instance, methoxy substitution in the ortho position to a hydroxyl group can increase radical scavenging efficiency.[3]
-
Nature of Substituents: The presence of other functional groups on the phenyl ring can either enhance or diminish antioxidant activity. For example, the introduction of -CH₂COOH and -CH=CHCOOH groups has been shown to increase the antioxidant activities of phenolic acids when compared to a -COOH group.[4][5]
-
Stereochemistry: The three-dimensional arrangement of atoms in a molecule can also impact its antioxidant capacity. A study on C-tetra(4-methoxyphenyl)calix[7]resorcinarene found that the chair conformation exhibited greater antioxidant activity than the crown conformer.[8]
Standardized Assays for Evaluating Antioxidant Activity
To quantitatively compare the antioxidant activity of different methoxyphenyl compounds, a variety of standardized in vitro assays are employed. Each assay is based on a specific chemical principle and measures a different aspect of antioxidant capacity. The most commonly used methods include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that is monitored spectrophotometrically.[9][10][11][12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][12] The ABTS assay is often considered more sensitive than the DPPH assay due to its faster reaction kinetics.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color.[7][14] The FRAP assay is based on an electron transfer mechanism.[14]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is a hydrogen atom transfer (HAT)-based method.[6]
The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC₅₀ value indicates a higher antioxidant potency.
Comparative Antioxidant Activity of Selected Methoxyphenyl Compounds
The following table summarizes the antioxidant activity of several methoxyphenyl compounds and related phenolic structures, as determined by the DPPH and ABTS assays. This data, collated from various studies, provides a basis for a comparative analysis of their potency.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| (E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 28.5 ± 1.2 | 15.8 ± 0.7 | [10] |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 35.2 ± 1.5 | 19.4 ± 0.9 | [10] |
| 2,3-Dihydroxybenzoic Acid | 2.42 ± 0.08 | 86.40% inhibition at 50 µM | [9] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | 14.3 ± 0.5 | 7.8 ± 0.3 | [11] |
| Ascorbic Acid (Standard) | 15.8 ± 0.5 | 8.2 ± 0.3 | [10] |
| Gallic Acid | - | 1.03 ± 0.25 µg/mL | [13] |
| Caffeic Acid | - | 1.59 ± 0.06 µg/mL | [13] |
| Eugenol | - | - | Strong activity reported[13] |
Note: The data presented is for comparative purposes. Direct comparison of IC₅₀ values across different studies should be done with caution due to potential variations in experimental conditions.
From the available data, it is evident that the antioxidant activity of methoxyphenyl compounds is highly dependent on their specific chemical structure. For instance, the position of substituents on the propenone backbone influences the radical scavenging ability. Furthermore, the presence of multiple hydroxyl groups, as seen in dihydroxybenzoic acid derivatives, often leads to potent antioxidant effects.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity measurements, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for the widely used DPPH radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This protocol outlines the steps for determining the DPPH radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., a methoxyphenyl derivative)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at approximately 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[9]
-
Preparation of Test Samples and Standards: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations for testing. Prepare a similar concentration range for the positive control.[9]
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the test sample or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.[9]
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[11]
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.[12]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound. The IC₅₀ is the concentration required to scavenge 50% of the DPPH radicals.[9]
-
Visualizing Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the general mechanism of antioxidant action for methoxyphenyl compounds.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of Antioxidant Action via Hydrogen Atom Transfer.
Conclusion
Methoxyphenyl compounds represent a promising class of antioxidants with potential applications in the prevention and treatment of oxidative stress-related diseases. Their antioxidant activity is intricately linked to their chemical structure, particularly the number and position of hydroxyl and methoxy groups. A thorough understanding of their structure-activity relationships, facilitated by standardized in vitro assays, is essential for the rational design and development of novel and potent antioxidant agents. This guide provides a foundational framework for researchers to compare and evaluate the antioxidant potential of different methoxyphenyl compounds, thereby contributing to the advancement of antioxidant research.
References
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 467-473. Available at: [Link]
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Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]
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Jeliazkova, E., et al. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 23(10), 2643. Available at: [Link]
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Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. Available at: [Link]
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Miočić, M., et al. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants, 10(9), 1389. Available at: [Link]
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Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]
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Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. In Vivo, 18(1), 27-32. Available at: [Link]
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Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. Available at: [Link]
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Munawar, N., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 163-172. Available at: [Link]
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Munawar, N., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 163-172. Available at: [Link]
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Yuliani, R., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1869, 012042. Available at: [Link]
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Pérez-Cruz, C., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[7]resorcinarene. Molecules, 29(18), 4338. Available at: [Link]
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Lee, J. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2018, 8348067. Available at: [Link]
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Septembre-Malaterre, A., et al. (2016). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of Food Composition and Analysis, 52, 65-73. Available at: [Link]
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Spagnoletta, A., et al. (2021). Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Foods, 10(8), 1935. Available at: [Link]
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Harahap, U., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Extracts. E3S Web of Conferences, 331, 01002. Available at: [Link]
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Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1785. Available at: [Link]
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Araujo, J. R. S., et al. (2023). Antioxidant and in vitro cytogenotoxic properties of Amburana cearensis (Allemão) A.C.Sm. leaf extract. Drug and Chemical Toxicology, 46(sup1), 1-11. Available at: [Link]
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Wang, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 763529. Available at: [Link]
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Wang, Y., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 763529. Available at: [Link]
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A Senior Application Scientist's Guide to Amine-Reactive Reagents in Different Buffer Systems
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of experimental biology. From creating antibody-drug conjugates (ADCs) to fluorescently tagging proteins for imaging, the success of these endeavors hinges on the precise and efficient formation of a stable bond between a reagent and its target biomolecule. Amine-reactive chemistry, which targets the primary amines on lysine residues and the N-terminus of proteins, is one of the most common and powerful strategies employed.[1][2]
However, the path to a perfectly labeled protein is paved with subtle chemical challenges, the most critical of which is often the choice of buffer. The reaction environment can dramatically influence the outcome, turning a well-designed experiment into a lesson in frustration. This guide provides an in-depth comparison of how common buffer systems affect the performance of amine-reactive reagents, supported by experimental insights and best practices to ensure your conjugations are both successful and reproducible.
The Core of the Matter: Amine Reactivity and Its Competitors
Amine-reactive reagents are electrophiles designed to react with the nucleophilic primary amines found on proteins.[3] The most prevalent class of these reagents are N-hydroxysuccinimide (NHS) esters, which react with unprotonated primary amines to form stable, irreversible amide bonds.[1][4][5]
The reaction is a delicate balance. For the primary amine on a lysine residue to be sufficiently nucleophilic, it must be deprotonated. With a pKa of ~10.5, this requires a pH slightly above neutral.[5] Consequently, NHS ester reactions are typically performed at a pH between 7.2 and 8.5.[1][6]
However, two competing reactions constantly threaten the efficiency of this process:
-
Hydrolysis: The NHS ester is highly susceptible to hydrolysis, where it reacts with water instead of the target amine. This rate of hydrolysis increases dramatically with pH.[1][7][8] For instance, the half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[1][7][8][9]
-
Buffer Interference: If the buffer itself contains nucleophilic components, particularly primary amines, it will compete with the target protein for the reagent, effectively "quenching" the reaction and leading to significantly lower labeling yields.[1][10]
This interplay between pH, amine nucleophilicity, reagent stability, and buffer composition is the central challenge that this guide will address.
Diagram 1: NHS Ester Reaction and Competing Hydrolysis
Caption: The desired aminolysis reaction competes with hydrolysis.
Choosing Your Battlefield: A Comparison of Common Buffer Systems
The selection of a buffer is not a trivial decision; it is a critical experimental parameter. An inappropriate buffer can completely inhibit conjugation. Below is a comparative analysis of commonly used laboratory buffers and their suitability for amine-reactive chemistry.
Diagram 2: Buffer Component Interference
Caption: Nucleophilic buffers like Tris compete with the target protein.
| Buffer System | Useful pH Range | Contains Primary Amines? | Suitability for Amine Coupling | Key Considerations & Insights |
| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | No | Excellent | The industry standard for good reason. It is inert, non-interfering, and provides a stable physiological environment. For more efficient labeling, the pH can be adjusted to 8.0-8.5 with sodium bicarbonate or borate.[1][11][12] |
| HEPES | 6.8 - 8.2 | No | Excellent | A zwitterionic "Good's" buffer that is a reliable choice for amine coupling.[13][14][] It maintains pH effectively and does not participate in the reaction.[1][11][16] It is particularly useful when phosphate might interfere with downstream applications. |
| Borate Buffer | 8.0 - 10.0 | No | Very Good | Excellent for maintaining the alkaline pH required for efficient labeling. However, at higher pH values (e.g., >9.0), the rate of NHS ester hydrolysis becomes extremely rapid, requiring careful optimization of reaction time.[1] |
| Bicarbonate/Carbonate Buffer | 9.2 - 10.8 (Carbonate) | No | Very Good | Similar to borate, this buffer is effective for achieving an alkaline pH.[1][11] It is a common choice for protocols recommending a pH of 8.3-8.5.[17][18] |
| Tris-Buffered Saline (TBS) | 7.0 - 9.0 | Yes | Unsuitable | Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will aggressively compete with the target protein, drastically reducing or eliminating conjugation efficiency.[1][10][19] It should be avoided at all costs for the reaction itself, though it is often used to quench the reaction once complete.[1][8] |
| Glycine | 9.0 - 10.5 | Yes | Unsuitable | Like Tris, glycine contains a primary amine and is used as a quenching agent, not a reaction buffer.[1][4] |
Experimental Evaluation: A Case Study in Buffer Performance
To provide a tangible understanding of these principles, we present a standard protocol and expected data for labeling a model protein, Bovine Serum Albumin (BSA), with a fluorescent NHS-ester dye in various buffer systems.
Diagram 3: Experimental Workflow
Caption: Workflow for comparing labeling efficiency across buffers.
Protocol: Comparing NHS-Ester Labeling Efficiency
This protocol is designed as a self-validating system. The inclusion of Tris buffer serves as a negative control; a successful experiment will demonstrate significantly suppressed labeling in this condition, thereby validating the reactivity of the reagent and the importance of buffer choice.
1. Materials:
-
Bovine Serum Albumin (BSA), 10 mg/mL stock in PBS, pH 7.4.
-
NHS-Fluorescein dye, 10 mg/mL stock in anhydrous DMSO.
-
Reaction Buffers:
-
Buffer A: 0.1 M Phosphate, 150 mM NaCl, pH 7.4 (PBS)
-
Buffer B: 0.1 M Phosphate, 150 mM NaCl, pH 8.5
-
Buffer C: 0.1 M HEPES, 150 mM NaCl, pH 7.4
-
Buffer D: 0.1 M Tris, 150 mM NaCl, pH 7.4 (Negative Control)
-
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Spectrophotometer.
2. Experimental Procedure:
-
Protein Preparation: For each buffer condition (A, B, C, D), prepare a 1 mL reaction by diluting the BSA stock to a final concentration of 2 mg/mL in the respective reaction buffer.
-
Reagent Preparation: Immediately before use, calculate the amount of NHS-Fluorescein needed for a 20-fold molar excess relative to BSA (MW ~66.5 kDa). Dilute the DMSO stock into the appropriate reaction buffer.
-
Reaction Initiation: Add the calculated volume of NHS-Fluorescein to each 1 mL BSA solution. Mix gently by inversion.
-
Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
-
Quenching (Optional but Recommended): Add Tris buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove unreacted dye from each sample by passing the reaction mixture through a desalting column equilibrated with standard PBS (pH 7.4).
-
Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and appropriate extinction coefficients.
-
Expected Results and Interpretation
The data below represents the expected outcome of this experiment, demonstrating the profound impact of buffer choice on conjugation efficiency.
| Buffer Condition | pH | Expected Degree of Labeling (DOL) (moles dye / mole protein) | Interpretation |
| A: Phosphate (PBS) | 7.4 | 3 - 5 | Good Labeling. At physiological pH, a sufficient number of lysine residues are deprotonated for the reaction to proceed efficiently. |
| B: Phosphate | 8.5 | 8 - 12 | Excellent Labeling. The higher pH increases the population of nucleophilic, deprotonated amines, significantly accelerating the desired aminolysis reaction over hydrolysis.[9][17] |
| C: HEPES | 7.4 | 3 - 5 | Good Labeling. Performance is comparable to PBS at the same pH, confirming it as an excellent amine-free alternative. |
| D: Tris | 7.4 | < 0.5 | Negligible Labeling. The primary amine in the Tris buffer competitively inhibits the reaction, quenching the NHS ester and preventing it from labeling the protein. This validates the experiment.[1] |
Best Practices and Final Recommendations
Synthesizing the mechanistic principles and experimental data, we can establish a clear set of best practices for any researcher performing amine-reactive conjugations.
-
Rule #1: Know Your Buffer. Always verify that your buffer does not contain primary amines (e.g., Tris, glycine).[1][19][20] If your protein of interest is in an incompatible buffer, a buffer exchange via dialysis or a desalting column is a mandatory first step.
-
Optimize Your pH: For NHS-ester chemistry, a pH of 8.0-8.5 is generally the optimal starting point, providing a robust compromise between maximizing amine reactivity and minimizing reagent hydrolysis.[9][17][18]
-
Freshness is Key: Always prepare your NHS-ester solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[10][17][21] Hydrolysis begins the moment the reagent contacts water.
-
Control Your Reaction: Use a quenching reagent like Tris or glycine to definitively stop the reaction after the desired time.[1][4] This ensures reproducibility between experiments.
-
When in Doubt, Use PBS or HEPES: These buffers are the safest and most reliable choices for amine-reactive labeling, providing a clean, non-interfering environment for your conjugation to succeed.[1][11]
By understanding the chemistry and making informed choices about the reaction environment, researchers can avoid common pitfalls and achieve consistent, high-efficiency bioconjugation results, paving the way for more reliable downstream applications and discoveries.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. [Link]
-
Tris(hydroxymethyl)aminomethane Compatibility with N -Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ResearchGate. [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health (NIH). [Link]
-
HEPES-Biological Buffer. Gene Synthesis. [Link]
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HEPES. Wikipedia. [Link]
-
How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio. [Link]
-
Bioconjugation. Wikipedia. [Link]
-
ADC Stabilizing Buffer. CellMosaic. [Link]
-
Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. ResearchGate. [Link]
-
A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. National Institutes of Health (NIH). [Link]
-
What is diffrence between coupling buffer and immobilization buffer in SPR experiment?. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, a compound that, due to its isothiocyanate and aromatic amine functionalities, requires careful management to protect laboratory personnel and the environment. By moving beyond mere procedural lists, this document explains the rationale behind each step, grounding every recommendation in established safety protocols and chemical principles.
Understanding the Hazards: A Proactive Approach to Safety
This compound possesses a unique combination of functional groups that dictate its hazard profile. The isothiocyanate group (-N=C=S) is highly reactive and can act as a lachrymator, causing severe irritation to the eyes and respiratory tract.[1][2] Aromatic amines are a class of compounds known for their potential toxicity.[1] Furthermore, many isothiocyanates are moisture-sensitive, reacting with water to release potentially hazardous byproducts.
Key Hazards Associated with this compound and Related Compounds:
| Hazard | Description | Source(s) |
| Corrosivity | Can cause severe skin burns and eye damage upon contact. | [1][2] |
| Toxicity | Harmful if swallowed or inhaled. | [1] |
| Lachrymator | Substance that irritates the eyes and causes tears. | [2] |
| Moisture Sensitivity | Reacts with moisture, potentially releasing harmful substances. | [1] |
Given these properties, all waste containing this compound must be treated as hazardous waste in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and the lachrymatory effects of the compound.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use. | Prevents skin contact and potential burns.[1][2][6] |
| Body Protection | A lab coat that is fully buttoned, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of harmful vapors.[1][6] |
Disposal Procedures: A Multi-tiered Approach
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for small quantities often generated in a research setting, an in-lab deactivation step can render the waste less hazardous before collection.
Primary Disposal Method: Licensed Hazardous Waste Contractor
This method ensures that the waste is handled, transported, and disposed of in compliance with all regulatory requirements.
Step-by-Step Protocol:
-
Segregation: Keep waste containing this compound separate from all other waste streams to prevent unintended reactions.
-
Containerization: Use a designated, leak-proof, and chemically compatible container. The original container is often the best choice. If using a different container, ensure it is clearly labeled.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Corrosive, Toxic, Lachrymator)
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure secondary containment is in place to capture any potential leaks.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
In-Lab Deactivation of Small Quantities: A Safer Alternative to Direct Disposal
For researchers who generate small amounts of waste containing this compound, an in-lab deactivation procedure can be a valuable step to mitigate hazards before final disposal. The following protocol utilizes a primary or secondary amine to quench the reactive isothiocyanate group, converting it to a more stable thiourea derivative. This method is preferable to using strong oxidizing agents like bleach (sodium hypochlorite), which can react with isothiocyanates and aromatic amines to produce toxic gases.
Deactivation Chemistry: The isothiocyanate functional group readily reacts with primary or secondary amines to form a stable thiourea.
Recommended Deactivating Agent: A solution of a primary or secondary amine, such as diethylamine or a similar amine, dissolved in an appropriate solvent.
Step-by-Step Deactivation Protocol:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.
-
Prepare Deactivating Solution: Prepare a 2 M solution of a suitable amine (e.g., diethylamine) in an appropriate solvent (e.g., isopropanol or ethanol).
-
Cool the Waste: If the waste is in a reaction vessel, cool it to 0-10 °C in an ice bath. This helps to control the exotherm of the reaction.
-
Slow Addition: Slowly add the deactivating amine solution to the waste containing this compound with stirring. A slight excess of the amine solution should be used to ensure complete reaction.
-
Stir and Equilibrate: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
pH Check (Optional but Recommended): Check the pH of the solution. It should be basic due to the excess amine. If it is not, add more deactivating solution.
-
Dispose as Hazardous Waste: Although the reactivity of the isothiocyanate has been quenched, the resulting mixture still contains an aromatic amine derivative and should be disposed of as hazardous waste following the primary disposal method outlined in section 3.1. Clearly label the waste container with all components of the final mixture.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean the Area: Carefully collect the absorbent material and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and successful research enterprise. For a compound like this compound, a thorough understanding of its hazards and the implementation of robust disposal protocols are not just best practices—they are essential for ensuring the well-being of laboratory personnel and the preservation of our environment. By adhering to the guidelines outlined in this document, researchers can confidently manage this reagent from acquisition to disposal, fostering a culture of safety and scientific integrity.
References
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET: p-Methoxyphenyl isothiocyanate.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 4-Methoxyphenyl Isothiocyanate.
- MedNet. (n.d.). About Bleach Neutralizers.
- Alfa Aesar. (2025, September 18). SAFETY DATA SHEET: p-Methoxyphenyl isothiocyanate.
- ResearchGate. (2016, November 23). Mild conversion of primary amine to isothiocyanate?.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 4-Methoxyphenyl Isothiocyanate.
- MDPI. (2018, August). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water.
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- National Center for Biotechnology Information. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
- National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update.
- Brainly.in. (2019, December 3). Amine reaction with formaldehyde and sodium bisulfite.
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A Comprehensive Technical Guide to the Safe Handling of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Isothiocyanates as a class of compounds are known to be toxic, corrosive, and potent sensitizers. Based on data from related compounds, (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine should be treated as a hazardous substance with the following potential effects:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Corrosivity: Likely to cause severe skin burns and serious eye damage.[2][3][4]
-
Sensitization: May cause an allergic skin reaction or respiratory sensitization.[1][2]
A thorough risk assessment should be conducted before any experiment involving this compound, considering the quantities used, the nature of the procedure, and the potential for aerosol or vapor generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][5] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat, long pants, and closed-toe shoes are required.[1][6] | Prevents skin contact, which can lead to burns, irritation, and allergic reactions. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary when working outside of a certified chemical fume hood or when vapors or aerosols are likely to be generated.[1][5] | Protects against the inhalation of toxic vapors which can cause respiratory irritation and sensitization. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. All operations should be conducted within a certified chemical fume hood.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Safe Handling Workflow Diagram
Caption: A visual representation of the key stages in the safe handling of this compound.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[7]
-
Keep the container tightly sealed to prevent exposure to moisture.[7]
-
The recommended storage temperature is -20°C.[9]
Disposal
-
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Dispose of this material through a licensed hazardous waste disposal company.[6][10] Do not mix with other waste streams.[6]
-
Ensure that all waste containers are clearly labeled with the chemical name and associated hazards.[6]
References
- Personal protective equipment for handling 2-Cyanoethyl isothiocyan
- Material Safety Data Sheet - Methyl isothiocyan
- Essential Guide to the Proper Disposal of 2-Cyanoethyl Isothiocyan
- Material Safety Data Sheet - sec-Butyl isothiocyan
- Material Safety Data Sheet - Allyl isothiocyan
- Essential Safety and Logistics for Handling 3-Methoxycarbonylphenyl Isothiocyan
- 4-Fluorophenyl isothiocyanate Safety D
- Methyl Isothiocyan
- p-Methoxyphenyl isothiocyanate Safety D
- p-Methoxyphenyl isothiocyanate Safety D
- Material Safety Data Sheet - Benzyl isothiocyan
- This compound. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | 27163-30-0 [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
